molecular formula C16H19Cl2N5 B560175 SHP099

SHP099

货号: B560175
分子量: 352.3 g/mol
InChI 键: YGUFCDOEKKVKJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

SHP099 is an orally bioavailable inhibitor of SHP2, a non-receptor protein tyrosine phosphatase (IC50 = 71 nM). It stabilizes SHP2 in an auto-inhibited conformation. This compound suppresses signaling through the Ras-ERK pathway and blocks the proliferation of receptor tyrosine kinase-driven human cancer cells in vitro and in vivo.>This compound is a selective and orally bioavailable small-molecule SHP2 inhibitor with IC50 of 0.071 μM. target: SHP2IC 50: 0.071 μMIn vitro:this compound concurrently binds to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, thus inhibiting SHP2 activity through an allostericmechanism. This compound suppresses RAS-ERK signalling to inhibit the proliferation of receptor-tyrosine-kinase-driven human cancer cells In vivo: 1) SHP2 knockdown inhibits the growth of established KYSE520 xenograft tumours. ) plasma this compound concentration and xenograft p-ERK levels following a single oral administration of this compound (100 mg per kg)

属性

IUPAC Name

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUFCDOEKKVKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of SHP099 in the RAS-ERK Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of SHP099, a pioneering allosteric inhibitor of the protein tyrosine phosphatase SHP2. It covers the inhibitor's mechanism of action, its effects on the RAS-ERK signaling cascade, quantitative efficacy data, and the experimental protocols used for its characterization.

Introduction: SHP2 as a Therapeutic Target

Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase crucial for intracellular signaling.[1][2] While phosphatases are often considered tumor suppressors, SHP2 is a notable exception and was the first identified oncogenic tyrosine phosphatase.[2] It is a key positive regulator of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and survival.[2][3] Activating mutations in SHP2 are linked to developmental disorders like Noonan syndrome and various cancers, including leukemia and lung cancer.[1][2] Consequently, inhibiting SHP2's activity has emerged as a promising therapeutic strategy for cancers driven by hyperactive receptor tyrosine kinase (RTK) signaling.[1][2]

The Role of SHP2 in the RAS-ERK Pathway

SHP2's function in promoting RAS-ERK signaling is multifaceted. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2. This complex recruits the guanine nucleotide exchange factor SOS1, which activates RAS by catalyzing the exchange of GDP for GTP.

SHP2 is recruited to phosphorylated RTKs or associated scaffolding proteins (like Gab1/2) via its two SH2 domains.[4] This recruitment serves two primary purposes:

  • Relieving Autoinhibition: In its inactive state, SHP2's N-terminal SH2 domain physically blocks the catalytic protein tyrosine phosphatase (PTP) domain. Binding to phosphotyrosine motifs on activated RTKs or scaffolds induces a conformational change that releases this autoinhibition, activating SHP2's phosphatase activity.[5][6]

  • Sustaining RAS Activation: Once active, SHP2 dephosphorylates specific substrates to prolong RAS signaling. A key mechanism involves dephosphorylating binding sites on docking proteins (e.g., Gab1) that would otherwise recruit RAS GTPase-activating proteins (RasGAPs), which are negative regulators that promote RAS inactivation.[4] By removing these inhibitory signals, SHP2 ensures sustained activation of RAS and the downstream ERK cascade.[4]

SHP2_RAS_ERK_Pathway GF Growth Factor RTK RTK GF->RTK 1. Binds GRB2 GRB2 RTK->GRB2 2. Recruits SHP2_inactive SHP2_inactive RTK->SHP2_inactive Recruits & Activates SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS_GDP SOS1->RAS_GDP 3. Activates RAS_GTP RAS_GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF 5. Activates SHP2_active SHP2_active SHP2_inactive->SHP2_active RasGAP RasGAP SHP2_active->RasGAP 4. Dephosphorylates & Inhibits RasGAP recruitment MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation 6. Promotes

This compound: An Allosteric Mechanism of Inhibition

Developing specific inhibitors for the catalytic sites of phosphatases has been historically challenging due to high structural homology across the PTP family. This compound circumvents this by acting via an allosteric mechanism.[5]

Structural studies have revealed that this compound binds to a "tunnel-like" pocket at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[1][5] This binding occurs when SHP2 is in its basal, auto-inhibited conformation. This compound essentially acts as a "molecular glue," stabilizing and locking the enzyme in this inactive state.[1][5] By preventing the conformational change required for catalytic activation, this compound effectively blocks SHP2's function, regardless of upstream RTK activation.[2] This allosteric approach provides high potency and selectivity for SHP2.[1][]

SHP099_Mechanism SHP2_Inactive { N-SH2 |  C-SH2 |  PTP Domain}|{Auto-inhibited State (N-SH2 blocks PTP)} pY_Peptide Phosphotyrosine (pY) Peptide from RTK/Scaffold SHP2_Inactive:f0->pY_Peptide Binds This compound This compound SHP2_Inactive->this compound Binds to allosteric pocket SHP2_Active { N-SH2 |  C-SH2 |  PTP Domain}|{Active State (PTP domain exposed)} SHP2_Active->SHP2_Inactive Reverts to inactive state SHP2_Locked { N-SH2 |  C-SH2 |  PTP Domain}|{this compound-Bound State (Locked in inactive form)} SHP2_Locked->SHP2_Active Activation Blocked pY_Peptide->SHP2_Active:f0 Induces conformational change This compound->SHP2_Locked Stabilizes inactive conformation

Quantitative Data and Efficacy

This compound demonstrates high potency in both biochemical and cellular assays. Its inhibitory effects are most pronounced in cancer cell lines that are dependent on RTK signaling and are wild-type for downstream components like KRAS or BRAF.[5]

Table 1: Biochemical Potency of this compound

Target Enzyme IC50 (µM) Assay Type Reference
SHP2 (wild-type) 0.071 Cell-free phosphatase assay [1][2][8][9]
SHP2 (wild-type) 0.690 Allosteric inhibition assay [10]
SHP2 (E76K mutant) 2.896 Allosteric inhibition assay [10]

| SHP1 | No activity | Cell-free phosphatase assay |[8] |

Table 2: Cellular Activity of this compound

Cell Line Cancer Type Key Mutation(s) IC50 (µM) Endpoint Reference
MV4-11 Acute Myeloid Leukemia FLT3-ITD 0.32 Cell Growth [10]
TF-1 Erythroleukemia - 1.73 Cell Growth [10]
KYSE-520 Esophageal Squamous Carcinoma FGFR2 Amplification ~0.1 p-ERK Inhibition [1]

| HCC827 | Non-Small Cell Lung Cancer | EGFR del | ~1.0 | Cell Viability |[1] |

In vivo, this compound has been shown to be orally bioavailable and effective at suppressing tumor growth in mouse xenograft models of RTK-driven cancers.[1][2][5] For instance, daily oral dosing led to significant tumor growth inhibition and reduction of p-ERK levels in relevant models.[1][5]

Detailed Experimental Protocols

The characterization of this compound involves several key experimental methodologies.

5.1. SHP2 Phosphatase Activity Assay (Biochemical IC50)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified SHP2 protein.

  • Principle: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used.[11][12] When SHP2 dephosphorylates DiFMUP, it produces a fluorescent product (DiFMU), which can be measured.

  • Protocol Outline:

    • Reagents: Recombinant full-length SHP2 protein, DiFMUP substrate, assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2).

    • Procedure: a. Serially dilute this compound in DMSO and add to wells of a 96- or 384-well plate. b. Add SHP2 protein to the wells and incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the DiFMUP substrate. d. Incubate at a controlled temperature (e.g., 37°C) for 20-30 minutes.[13] e. Measure fluorescence intensity using a plate reader (e.g., excitation 350-360 nm, emission 450-460 nm).[11][12][13]

    • Data Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

5.2. Cellular p-ERK Inhibition Assay (Western Blot)

This assay measures the effect of this compound on the downstream signaling cascade within cancer cells.

  • Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK), a direct downstream target of the SHP2-regulated pathway, relative to total ERK levels.

  • Protocol Outline:

    • Cell Culture: Plate RTK-dependent cancer cells (e.g., KYSE-520, HCC827) and grow to 70-80% confluency.

    • Treatment: Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1-4 hours). In some cases, cells are serum-starved and then stimulated with a growth factor (e.g., EGF, FGF) to synchronously activate the pathway.[14]

    • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

    • Immunoblotting: a. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). b. Incubate with primary antibodies against p-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK levels to determine the extent of pathway inhibition.

Western_Blot_Workflow A 1. Plate Cells B 2. Treat with this compound A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Membrane Transfer E->F G 7. Immunoblotting (p-ERK, Total ERK Abs) F->G H 8. Signal Detection G->H I 9. Densitometry Analysis H->I

Conclusion

This compound is a highly potent and selective allosteric inhibitor of SHP2. It functions by locking the phosphatase in its closed, auto-inhibited conformation, thereby preventing its activation and downstream signaling to the RAS-ERK pathway. This mechanism has proven effective for inhibiting the proliferation of cancer cells driven by aberrant receptor tyrosine kinase activity. The data and protocols described herein provide a comprehensive foundation for researchers and drug developers working on SHP2 inhibition and the broader field of RAS-ERK pathway targeted therapies.

References

allosteric inhibition of SHP2 by SHP099

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Allosteric Inhibition of SHP2 by SHP099

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival signaling pathways.[1] As a key downstream mediator for multiple receptor tyrosine kinases (RTKs), SHP2 is a component of the RAS-extracellular signal-regulated kinase (ERK) signaling cascade.[1] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in various cancers, including leukemia and several solid tumors.[1] this compound is a first-in-class, potent, and orally bioavailable small-molecule allosteric inhibitor of SHP2.[1] It functions by stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity.[1][2] this compound binds to a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][3] This guide provides a comprehensive technical overview of the biochemical, cellular, and in vivo properties of this compound, along with detailed experimental protocols for its characterization.

Quantitative Data Summary

The inhibitory activity and pharmacological properties of this compound have been extensively characterized. The following tables summarize the key quantitative data from biochemical, cellular, and in vivo studies.

Table 1: Biochemical Activity of this compound
TargetAssay TypeIC₅₀Binding Affinity (K D )Notes
SHP2 (Wild-Type) Biochemical Phosphatase Assay71 nM [4][5]30.5 µM SHP2 titrated with 320 µM this compound (ITC)[6]Highly potent and selective for SHP2 over its closest homolog, SHP1.[4]
SHP2 D61Y Mutant Biochemical Phosphatase Assay1.241 µM [7][8]-Mutant associated with Noonan syndrome.
SHP2 E69K Mutant Biochemical Phosphatase Assay0.416 µM [7][8]-Leukemia-associated mutant; sensitive to this compound.[9]
SHP2 A72V Mutant Biochemical Phosphatase Assay1.968 µM [7][8]-Mutant associated with Noonan syndrome.
SHP2 E76K Mutant Biochemical Phosphatase Assay2.896 µM [7][8]82 µM SHP2 titrated with 800 µM this compound (ITC)[6]Oncogenic mutant; shows reduced sensitivity to this compound.[10][11]
SHP1 Biochemical Phosphatase AssayNo activity [4]-Demonstrates high selectivity of this compound.
Table 2: Cellular Activity of this compound
Cell LineCancer TypeAssay TypeIC₅₀Notes
KYSE-520 Esophageal Squamous Cell Carcinomap-ERK Inhibition~0.25 µM [4]SHP2-dependent cell line.
Cell Proliferation1.4 µM [4]Demonstrates anti-proliferative effects.
MDA-MB-468 Triple-Negative Breast Cancerp-ERK Inhibition~0.25 µM [4]SHP2-dependent cell line.
MV4-11 Acute Myeloid LeukemiaCell Proliferation0.32 µM [7]Sensitive to this compound-mediated growth inhibition.
TF-1 ErythroleukemiaCell Proliferation1.73 µM [7]Demonstrates anti-proliferative effects.
4T1 Mouse Breast CancerCell Proliferation119.3 µM [7]-
ASPC1 Pancreatic CancerCell Proliferation64.04 µM [7]-
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
ParameterSpeciesModelValue / Result
Oral Bioavailability (F) Mouse-46% [4]
Oral Exposure Mouse-565 µM/h (at 5 mg/kg PO)[4]
p-ERK Inhibition Nude MiceKYSE-520 Xenograft50-70% reduction when unbound plasma concentration > cellular IC₅₀.[12]
Antitumor Efficacy (T/C %) Nude RatsKYSE-520 Xenograft70% at 8 mg/kg qd[12]
14% at 25 mg/kg qd[12]
18% at 75 mg/kg q2d[12]

T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Mechanism of Action and Signaling Pathways

This compound's mechanism is distinct from traditional active-site inhibitors. It stabilizes the natural, auto-inhibited conformation of SHP2, acting as a "molecular glue".[1][13] This prevents the N-SH2 domain from unblocking the PTP catalytic site, thus keeping the enzyme in an inactive state.

SHP099_Mechanism cluster_1 Active State cluster_2 This compound-Inhibited State Inactive_SHP2 SHP2 (Closed) N-SH2 blocks PTP active site Active_SHP2 SHP2 (Open) PTP site accessible Inactive_SHP2->Active_SHP2 Equilibrium Shift Inhibited_SHP2 SHP2-SHP099 Complex (Locked in Closed State) Inactive_SHP2->Inhibited_SHP2 Active_SHP2->Inactive_SHP2 Basal Equilibrium This compound This compound This compound->Inhibited_SHP2 Binds allosteric pocket pY_Peptide Phosphopeptide (from RTK signaling) pY_Peptide->Active_SHP2 Binds SH2 domains, induces conformational change SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 (Active) RTK->SHP2 Recruits & Activates SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS Promotes GDP/GTP Exchange This compound This compound This compound->SHP2 Inhibits HTS_Workflow cluster_0 Biochemical Screening cluster_1 Selectivity & Mechanism cluster_2 Cellular Characterization A Primary Screen (SHP2-WT Enzyme Assay) B Identify Hits (% Inhibition > Threshold) A->B C Dose-Response Assay (Determine IC50) B->C D Counter-Screen (SHP1, PTP1B, etc.) C->D Lead Compounds E Mechanism of Action (e.g., CETSA) D->E F Target Engagement (p-ERK Western Blot) E->F G Phenotypic Assay (Cell Proliferation) F->G InVivo In Vivo Studies (PK/PD, Efficacy) G->InVivo Promising Leads

References

SHP099 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SHP099, a pioneering allosteric inhibitor of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. This guide details the structure-activity relationship (SAR), mechanism of action, and key experimental methodologies associated with this compound, serving as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to SHP2 and the Allosteric Inhibitor this compound

The protein tyrosine phosphatase SHP2 is a crucial enzyme in signal transduction pathways downstream of various receptor tyrosine kinases (RTKs). It plays a significant role in regulating cell growth, proliferation, and survival, primarily through the activation of the RAS-ERK signaling cascade.[1] Activating mutations in SHP2 are linked to developmental disorders like Noonan syndrome and various cancers, including leukemia and solid tumors, making it a high-priority target for therapeutic intervention.[1]

Historically, developing selective phosphatase inhibitors has been challenging due to the highly conserved and positively charged nature of the catalytic active site.[2] The discovery of this compound represented a landmark achievement, as it was the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[1][] Unlike competitive inhibitors that target the active site, this compound binds to a novel allosteric pocket, offering a new paradigm for phosphatase drug discovery.

Mechanism of Action

This compound's inhibitory action is not achieved by blocking the catalytic site directly. Instead, it functions as a "molecular glue," stabilizing SHP2 in its natural, auto-inhibited conformation.[4][5] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the protein tyrosine phosphatase (PTP) domain's active site. This compound binds to a "tunnel" formed at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[1][6] This concurrent binding locks the enzyme in this closed, inactive state, preventing its activation and downstream signaling.[1]

cluster_0 SHP2 Regulation cluster_1 Functional Outcome Inactive Inactive SHP2 (Auto-inhibited Conformation) Active Active SHP2 (Open Conformation) Inactive->Active pTyr Peptide Binding (e.g., from RTKs) SHP099_Bound This compound-Bound SHP2 (Locked Inactive State) Inactive->SHP099_Bound This compound Binding to Allosteric Site Signal_Off Signal Transduction (RAS-ERK Pathway OFF) Inactive->Signal_Off Maintains Active->Inactive Basal State Signal_On Signal Transduction (RAS-ERK Pathway ON) Active->Signal_On Promotes SHP099_Bound->Inactive Dissociation SHP099_Bound->Signal_Off Enforces

Caption: Mechanism of this compound allosteric inhibition of SHP2.

Structure-Activity Relationship (SAR) and Quantitative Data

This compound is a potent inhibitor of wild-type SHP2 with a reported IC50 value of approximately 0.07 µM.[1][] Its efficacy is, however, reduced against certain gain-of-function mutants that destabilize the auto-inhibited conformation, as the allosteric binding site is only present in the closed form.[5] Extensive medicinal chemistry efforts have explored the SAR of the this compound scaffold to improve potency and drug-like properties.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (µM)Reference
SHP2 (Wild-Type)Biochemical0.071[1]
SHP2 (Wild-Type)Biochemical0.690[7]
SHP2 (D61Y Mutant)Biochemical1.241[7]
SHP2 (E69K Mutant)Biochemical0.416[7]
SHP2 (A72V Mutant)Biochemical1.968[7]
SHP2 (E76K Mutant)Biochemical2.896[7]
SHP1Biochemical>100 (Inactive)[8]
Table 2: Cellular Activity of this compound
Cell LineCancer TypeCellular EffectEC50 / IC50 (µM)Reference
MV4-11Acute Myeloid LeukemiaGrowth Inhibition0.32[7]
TF-1ErythroleukemiaGrowth Inhibition1.73[7]
KYSE-520Esophageal Squamous Cell CarcinomaProliferation Inhibition1.4[9]
U2OS (RAS-mutated)OsteosarcomaProliferation Inhibition~23[10]

Studies on this compound analogs have revealed key structural interactions. For example, the discovery of PB17-026-01 (IC50 = 38.9 nM) highlighted different hydrogen bonding patterns within the allosteric pocket. While this compound forms a hydrogen bond with the residue E250, PB17-026-01 establishes a new hydrogen bond with T253, demonstrating that alternative interactions within the pocket can be exploited to enhance potency.[6]

Downstream Signaling Pathway Modulation

This compound exerts its anti-proliferative effects primarily by suppressing the RAS-ERK (MAPK) signaling pathway, a central driver of cancer cell growth.[1] By locking SHP2 in an inactive state, this compound prevents the dephosphorylation of key regulatory proteins, thereby inhibiting the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This leads to decreased cell proliferation and, in some contexts, apoptosis.[11][12]

RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS SOS1 GRB2->SOS RAS RAS SOS->RAS SHP2 SHP2 SOS->SHP2 Recruits & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->SOS Dephosphorylates (Promotes RAS activation) This compound This compound This compound->SHP2 Inhibits

Caption: this compound inhibits the SHP2-mediated activation of the RAS-ERK pathway.

Experimental Protocols

This section details representative protocols for key assays used to characterize this compound and similar allosteric inhibitors.

Biochemical SHP2 Inhibition Assay

This assay measures the direct inhibitory effect of a compound on SHP2's enzymatic activity.

  • Principle: A dually phosphorylated peptide from the Insulin Receptor Substrate 1 (IRS-1) is used to activate the auto-inhibited wild-type SHP2 enzyme.[13] The activated enzyme then dephosphorylates a fluorescent substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Inhibition is measured by a decrease in the fluorescent signal.[9]

  • Reagents:

    • Recombinant full-length SHP2 enzyme

    • IRS-1 activating peptide (e.g., IRS1_pY1172(dPEG8)pY1222)

    • DiFMUP substrate

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT, pH 7.2)

    • Quenching solution (e.g., 160 µM bpV(Phen))

    • This compound or test compound in DMSO

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

    • In a 384-well plate, add SHP2 enzyme (final concentration ~0.5 nM) and the IRS-1 activating peptide (final concentration ~0.5 µM).

    • Add the diluted this compound or control (DMSO vehicle) to the wells and incubate for 30-60 minutes at room temperature to allow compound binding.

    • Initiate the enzymatic reaction by adding DiFMUP substrate.

    • Incubate for 30 minutes at 25°C.

    • Stop the reaction by adding the quenching solution.

    • Measure fluorescence using a microplate reader (Excitation: 340 nm, Emission: 450 nm).

    • Calculate percent inhibition relative to DMSO controls and determine the IC50 value from a dose-response curve.

A 1. Dispense SHP2 Enzyme + IRS-1 Activator Peptide B 2. Add this compound Dilutions (Incubate 30-60 min) A->B C 3. Add DiFMUP Substrate (Incubate 30 min) B->C D 4. Quench Reaction (Add bpV(Phen)) C->D E 5. Read Fluorescence (Ex:340nm, Em:450nm) D->E F 6. Calculate IC50 E->F

Caption: Workflow for a biochemical SHP2 inhibition assay.

Cellular Thermal Shift Assay (CETSA)

This assay confirms that a compound directly binds to its target protein within intact cells.

  • Principle: Ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or an enzyme fragment complementation assay.[5][14]

  • Reagents & Equipment:

    • HEK293T or other suitable cells expressing the target protein.

    • This compound or test compound in DMSO.

    • Cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • PCR thermocycler for heating.

    • Equipment for protein quantification (e.g., Western blot apparatus or plate reader for complementation assays).

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of this compound or DMSO vehicle control for 1 hour.

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

    • Separate soluble proteins from precipitated aggregates by centrifugation.

    • Analyze the amount of soluble SHP2 in the supernatant by Western blot or other detection methods.

    • Plot the amount of soluble protein versus temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[5]

In Vivo Tumor Xenograft Study

This assay evaluates the anti-tumor efficacy of a compound in a living animal model.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Materials & Methods:

    • Immunocompromised mice (e.g., BALB/c nude).

    • Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520).

    • This compound formulated for oral gavage.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of each mouse.

    • Monitor mice until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle, this compound 30 mg/kg, this compound 100 mg/kg).

    • Administer this compound or vehicle daily via oral gavage.[9]

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Monitor animal body weight as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further pharmacodynamic analysis (e.g., measuring p-ERK levels).[9][15]

Conclusion

This compound has been instrumental in validating SHP2 as a druggable cancer target and has paved the way for a new class of allosteric inhibitors. Its mechanism of stabilizing the auto-inhibited conformation provides a blueprint for developing highly selective phosphatase inhibitors. The extensive structure-activity relationship data, coupled with detailed biochemical and cellular characterization, underscores its importance as both a chemical probe and a foundational molecule for second-generation therapeutics. The methodologies described herein represent the standard for evaluating novel SHP2 inhibitors, ensuring robust and reproducible data for advancing promising compounds toward clinical development.

References

The Discovery and Development of SHP099: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SHP099, a pioneering allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a validated target in oncology. This document details the key experiments that elucidated the unique inhibitory mechanism of this compound and established its therapeutic potential. Quantitative data from biochemical and cellular assays, as well as in vivo efficacy studies, are presented in a structured format. Detailed experimental protocols for foundational assays are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex biological processes involved.

Introduction

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] It is a key regulator of cell growth, proliferation, differentiation, and survival.[4] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, including leukemia, lung cancer, and breast cancer.[5] For years, the development of SHP2 inhibitors was hampered by the highly conserved and positively charged active site of protein tyrosine phosphatases, making it challenging to achieve selectivity and drug-like properties.

A breakthrough occurred in 2016 when Novartis scientists reported the discovery of this compound, the first potent and selective allosteric inhibitor of SHP2.[5][6] Unlike traditional active-site inhibitors, this compound targets a novel binding pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[5][6] This unique mechanism of action stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling.[5][6] This discovery has paved the way for a new class of cancer therapeutics targeting SHP2.

Mechanism of Action

SHP2 activity is regulated by a conformational change. In its inactive state, the N-terminal SH2 domain binds to the PTP domain, blocking the active site.[7] Upon binding of phosphotyrosine-containing proteins to the SH2 domains, a conformational change occurs, releasing the auto-inhibition and activating the phosphatase.

This compound functions as a "molecular glue," binding to a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains in the inactive conformation.[5][6][8] This binding stabilizes the auto-inhibited state of SHP2, preventing the conformational change required for its activation.[5][6] By locking SHP2 in this closed state, this compound effectively inhibits its phosphatase activity and downstream signaling, primarily through the RAS-ERK pathway.[5][9]

SHP2_Inhibition cluster_inactive Inactive State cluster_active Active State Inactive_SHP2 SHP2 (Auto-inhibited) N_SH2_PTP_interaction N-SH2 domain blocks PTP active site Inactive_SHP2->N_SH2_PTP_interaction Active_SHP2 SHP2 (Active) Inactive_SHP2->Active_SHP2 Conformational Change pY_Protein Phosphotyrosine Protein pY_Protein->Active_SHP2 Binds to SH2 domains Active_SHP2->Inactive_SHP2 Downstream_Signaling RAS-ERK Pathway Activation Active_SHP2->Downstream_Signaling Dephosphorylation This compound This compound This compound->Inactive_SHP2 Binds to allosteric site and stabilizes inactive state

Diagram 1: Allosteric Inhibition of SHP2 by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Activity of this compound

TargetIC50 (µM)Assay ConditionsReference
SHP2 (Wild-Type)0.071Cell-free phosphatase assay[6][10]
SHP1No significant activityCell-free phosphatase assay[10]
SHP2 D61Y1.241Allosteric inhibition assay[11]
SHP2 E69K0.416Allosteric inhibition assay[11]
SHP2 A72V1.968Allosteric inhibition assay[11]
SHP2 E76K2.896Allosteric inhibition assay[11]

Table 2: Cellular Activity of this compound

Cell LineCancer TypeIC50 (µM) for Cell GrowthIC50 (µM) for p-ERK InhibitionReference
KYSE520Esophageal Squamous Cell Carcinoma~1.0~0.25[12]
MDA-MB-468Breast Cancer~1.0~0.25[12]
MV4-11Acute Myeloid Leukemia0.32Not Reported[11]
TF-1Erythroleukemia1.73Not Reported[11]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
KYSE520Esophageal Squamous Cell Carcinoma75 mg/kg, oral, dailySignificant tumor growth inhibition[10]
BHYHead and Neck Squamous Cell Carcinoma75 mg/kg, oral, 6 days/weekSignificant tumor growth inhibition[13]
HSC-4Head and Neck Squamous Cell Carcinoma75 mg/kg, oral, 6 days/weekSignificant tumor growth inhibition[13]
B16F10Melanoma100 mg/kg, oral, dailyReduced tumor growth[14]

Experimental Protocols

SHP2 Biochemical Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro potency of this compound against SHP2.

Materials:

  • Recombinant full-length human SHP2 protein

  • SHP2-activating peptide (e.g., dually phosphorylated IRS-1 peptide)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

  • This compound compound series

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add this compound dilutions.

  • Add the SHP2-activating peptide to all wells except the negative control.

  • Add recombinant SHP2 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for 30 minutes to allow compound binding and enzyme activation.

  • Initiate the reaction by adding the DiFMUP substrate.

  • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every minute for 30-60 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow start Start prep_plate Prepare 384-well plate with serial dilutions of this compound start->prep_plate add_reagents Add SHP2 activating peptide and recombinant SHP2 enzyme prep_plate->add_reagents incubation Incubate for 30 min at room temperature add_reagents->incubation add_substrate Add DiFMUP substrate to initiate reaction incubation->add_substrate measure_fluorescence Measure fluorescence intensity kinetically add_substrate->measure_fluorescence calculate_rates Calculate initial reaction rates (V₀) measure_fluorescence->calculate_rates plot_data Plot % inhibition vs. [this compound] and determine IC50 calculate_rates->plot_data end_process End plot_data->end_process

Diagram 2: Workflow for SHP2 Biochemical Inhibition Assay.
Cellular p-ERK Immunoblotting Assay

This protocol describes the detection of phosphorylated ERK (p-ERK) levels in cancer cells treated with this compound by Western blotting.

Materials:

  • Cancer cell line (e.g., KYSE520, MDA-MB-468)

  • Cell culture medium and supplements

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired time (e.g., 2 hours).

  • Lyse the cells on ice with lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add chemiluminescent substrate.

  • Acquire images using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize p-ERK levels to total ERK and a loading control.

Cell Viability Assay (Crystal Violet)

This protocol provides a method to assess the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line

  • Cell culture medium

  • This compound

  • 96-well plates

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • 10% Acetic Acid

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

  • Gently wash the cells with PBS.

  • Fix the cells with methanol for 15 minutes.

  • Stain the cells with Crystal Violet Staining Solution for 20 minutes at room temperature.

  • Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding 10% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for implantation (e.g., KYSE520)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Administer this compound or vehicle control orally at the specified dose and schedule.

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Compare the tumor growth curves between the treatment and control groups to assess efficacy.

Signaling Pathways

SHP2 is a central hub in various signaling cascades. Its inhibition by this compound has profound effects on these pathways, most notably the RAS-ERK pathway.

Signaling_Pathways cluster_upstream Upstream Activation cluster_shp2_complex SHP2 Complex cluster_ras_mapk RAS-MAPK Cascade cluster_downstream_effects Downstream Effects RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits Growth_Factor Growth Factor Growth_Factor->RTK Binds and activates Grb2_Sos Grb2-SOS Complex RAS RAS Grb2_Sos->RAS Activates SHP2->Grb2_Sos Dephosphorylates and activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibits

Diagram 3: SHP2 in the RAS-ERK Signaling Pathway and Inhibition by this compound.

Clinical Development

While this compound itself has primarily been a preclinical tool compound, its discovery has led to the development of clinically investigated SHP2 inhibitors. TNO155, a derivative of this compound developed by Novartis, has entered clinical trials.[6] These trials are evaluating the safety, tolerability, and efficacy of TNO155 as a monotherapy and in combination with other anti-cancer agents in patients with advanced solid tumors.

Key clinical trials for TNO155 include:

  • NCT03114319: A Phase 1 dose-escalation and expansion study of TNO155 in patients with advanced solid tumors.[9]

  • NCT04000529: A Phase 1b study of TNO155 in combination with spartalizumab (an anti-PD-1 antibody) or ribociclib (a CDK4/6 inhibitor) in selected malignancies.[1][4]

These ongoing clinical investigations will be crucial in determining the therapeutic utility of SHP2 inhibition in cancer treatment.

Conclusion

The discovery of this compound represents a landmark achievement in the field of phosphatase-targeted drug discovery. Its novel allosteric mechanism of action provided a viable strategy to selectively inhibit SHP2, a previously challenging target. The extensive preclinical characterization of this compound has not only elucidated the critical role of SHP2 in oncogenic signaling but has also laid the foundation for the clinical development of a new class of targeted cancer therapies. The ongoing clinical trials of SHP2 inhibitors hold the promise of delivering new treatment options for patients with a variety of cancers. This technical guide provides a foundational resource for researchers and drug developers working to further advance the field of SHP2-targeted therapeutics.

References

The Allosteric Inhibitor SHP099: A Technical Guide to its Effects on Receptor Tyrosine Kinase Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHP099 is a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs). By stabilizing SHP2 in an inactive conformation, this compound effectively attenuates the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on various RTK signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its investigation.

Introduction: SHP2 as a Key Node in RTK Signaling

Receptor tyrosine kinases are a large family of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate on tyrosine residues. These phosphorylated sites serve as docking platforms for various signaling proteins, including the adapter protein Grb2. Grb2, in complex with the guanine nucleotide exchange factor Son of Sevenless (SOS), is recruited to the activated RTK. SHP2 is also recruited to the plasma membrane, where it dephosphorylates specific substrates, leading to the full activation of RAS. Activated RAS (RAS-GTP) then initiates a downstream signaling cascade, primarily through the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[1][2]

Mutations or overexpression of RTKs are common drivers of oncogenesis. Consequently, targeting RTK signaling with tyrosine kinase inhibitors (TKIs) has been a successful therapeutic strategy. However, both intrinsic and acquired resistance to TKIs frequently emerge, often through the activation of bypass signaling pathways that reconverge on the MAPK cascade. SHP2, acting as a central hub for signals from numerous RTKs, has emerged as a compelling therapeutic target to overcome TKI resistance and to inhibit the growth of RTK-driven cancers.[3][4]

Mechanism of Action of this compound

This compound is a first-in-class, orally bioavailable, allosteric inhibitor of SHP2.[5] Unlike active-site inhibitors, this compound binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[3][5] This binding stabilizes SHP2 in its closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of substrates.[5] This allosteric mechanism of inhibition confers high selectivity for SHP2 over other protein tyrosine phosphatases.[]

dot

Mechanism of this compound Inhibition cluster_inactive Inactive State cluster_active Active State (Inhibited by this compound) Inactive SHP2 Inactive SHP2 This compound This compound Inactive SHP2->this compound Binds to allosteric site Stabilized Inactive SHP2 Stabilized Inactive SHP2 This compound->Stabilized Inactive SHP2 Stabilizes No Substrate\nDephosphorylation No Substrate Dephosphorylation Stabilized Inactive SHP2->No Substrate\nDephosphorylation Active SHP2 Active SHP2 Active SHP2->Inactive SHP2 Conformational Equilibrium

Figure 1: Mechanism of this compound allosteric inhibition of SHP2.

Effect of this compound on RTK Signaling Pathways

This compound has been shown to inhibit signaling downstream of a variety of RTKs, including EGFR, FGFR, PDGFR, and others. The primary consequence of SHP2 inhibition by this compound is the suppression of the RAS-ERK pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling

In EGFR-driven cancer cells, this compound effectively blocks EGF-stimulated ERK phosphorylation.[7] It has also been shown to overcome acquired resistance to EGFR inhibitors. For instance, in non-small cell lung cancer (NSCLC) models with acquired resistance to osimertinib, the combination of osimertinib and this compound leads to a more profound and sustained inhibition of ERK signaling compared to either agent alone.[3][4]

Fibroblast Growth Factor Receptor (FGFR) Signaling

While FGFR-driven cancers are dependent on SHP2, they have shown a degree of resistance to this compound compared to EGFR-driven cancers.[8] This resistance is attributed to a rapid feedback activation of FGFR upon SHP2 inhibition, leading to a rebound in ERK phosphorylation.[8] However, combining this compound with an FGFR inhibitor can overcome this resistance and lead to synergistic anti-tumor effects.[9]

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

In glioblastoma models driven by PDGFRα activation, this compound significantly inhibits PDGF-A-stimulated ERK1/2 phosphorylation and cell proliferation.[10] Notably, this compound does not appear to affect Akt phosphorylation in this context, highlighting its specific impact on the RAS-ERK axis downstream of PDGFRα.[10]

dot

This compound's Effect on a Generic RTK Signaling Pathway Ligand Ligand RTK RTK Ligand->RTK Binds p-RTK p-RTK RTK->p-RTK Activates Grb2/SOS Grb2/SOS p-RTK->Grb2/SOS Recruits SHP2 SHP2 p-RTK->SHP2 Recruits RAS-GDP RAS-GDP Grb2/SOS->RAS-GDP Activates SHP2->RAS-GDP Promotes activation This compound This compound This compound->SHP2 Inhibits RAS-GTP RAS-GTP RAS-GDP->RAS-GTP RAF RAF RAS-GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Proliferation, Survival Proliferation, Survival p-ERK->Proliferation, Survival Western Blot Workflow for p-ERK Detection Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody\n(p-ERK) Primary Antibody (p-ERK) Blocking->Primary Antibody\n(p-ERK) Secondary Antibody Secondary Antibody Primary Antibody\n(p-ERK)->Secondary Antibody Detection Detection Secondary Antibody->Detection Analysis Analysis Detection->Analysis

References

The Allosteric Modulator SHP099: A Technical Guide to its Biochemical and Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP099 is a pioneering, potent, and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As the first-in-class molecule to demonstrate the viability of targeting an allosteric site on SHP2, this compound has become an invaluable tool for interrogating the role of this critical phosphatase in cell signaling and a promising therapeutic candidate for a range of human cancers. This technical guide provides an in-depth overview of the biochemical and cellular activity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its mechanism of action.

Biochemical Activity of this compound

This compound exerts its inhibitory effect through a novel allosteric mechanism. It binds to a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of target substrates.

Quantitative Biochemical Data

The inhibitory potency of this compound has been characterized in various biochemical assays. The following tables summarize the key quantitative data.

TargetAssay TypeIC50 (µM)Reference
SHP2 (Wild-Type)Biochemical Phosphatase Assay0.071[1][2]
SHP2 (Wild-Type)Biochemical Phosphatase Assay0.690[3]
SHP2 (D61Y Mutant)Biochemical Phosphatase Assay1.241[3]
SHP2 (E69K Mutant)Biochemical Phosphatase Assay0.416[3]
SHP2 (A72V Mutant)Biochemical Phosphatase Assay1.968[3]
SHP2 (E76K Mutant)Biochemical Phosphatase Assay2.896[3]
SHP1Biochemical Phosphatase AssayNo activity[2]

Table 1: In vitro inhibitory activity of this compound against wild-type and mutant SHP2.

Cellular Activity of this compound

In a cellular context, this compound effectively suppresses the RAS-ERK signaling pathway, which is a critical driver of cell proliferation and survival in many cancers. By inhibiting SHP2, this compound prevents the dephosphorylation of key signaling nodes upstream of RAS, leading to the downregulation of phosphorylated ERK (p-ERK).

Quantitative Cellular Data

The anti-proliferative effects of this compound have been demonstrated across a variety of cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MV4-11Acute Myeloid Leukemia0.32[3]
TF-1Erythroleukemia1.73[3]
KYSE-520Esophageal Squamous Cell Carcinoma1.4[2]

Table 2: Anti-proliferative activity of this compound in cancer cell lines.

ParameterValueReference
Cellular EC50 for p-ERK inhibition4.2 µM[4]

Table 3: Cellular target engagement of this compound.

Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-ERK signaling pathway and the mechanism of inhibition by this compound.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2 SHP2 RTK->SHP2 pY SOS SOS Grb2->SOS RAS RAS SOS->RAS GTP loading RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->SOS Dephosphorylates inhibitory sites This compound This compound This compound->SHP2 Allosteric Inhibition

Caption: SHP2's role in the RAS-ERK pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Phosphatase Activity Assay (Fluorescence-Based)

This assay measures the enzymatic activity of SHP2 by monitoring the fluorescence generated from the dephosphorylation of a substrate.

Workflow:

FP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_SHP2 Prepare SHP2 working solution Dispense_SHP2 Dispense SHP2 into 384-well plate Prep_SHP2->Dispense_SHP2 Prep_this compound Prepare this compound serial dilutions Add_this compound Add this compound or DMSO (control) Prep_this compound->Add_this compound Prep_Substrate Prepare DiFMUP substrate solution Add_Substrate Initiate reaction with DiFMUP Prep_Substrate->Add_Substrate Dispense_SHP2->Add_this compound Incubate Incubate at room temperature Add_this compound->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence (Ex: 360 nm, Em: 450 nm) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for a fluorescence-based SHP2 biochemical assay.

Detailed Protocol:

  • Reagents:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[4]

    • SHP2 Enzyme: Recombinant human SHP2.

    • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Inhibitor: this compound dissolved in DMSO.

    • Activating Peptide: Dually phosphorylated IRS-1 peptide for wild-type SHP2 activation.[4]

  • Procedure: a. Prepare a SHP2 working solution at a final concentration of 0.5 nM in the assay buffer. For wild-type SHP2, pre-incubate with 500 nM of the dually phosphorylated IRS-1 peptide for 20 minutes at room temperature to activate the enzyme.[4][5] b. Prepare serial dilutions of this compound in DMSO. c. In a 384-well black microplate, dispense 20 µL of the SHP2 working solution to each well.[4] d. Add this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature. e. Prepare a DiFMUP substrate solution in the assay buffer. f. Initiate the enzymatic reaction by adding 5 µL of the DiFMUP solution to each well.[4] g. Immediately measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~450 nm.[6] h. Monitor the reaction kinetically or read at a fixed time point. i. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the binding kinetics and affinity of this compound to SHP2 in real-time.

Workflow:

SPR_Workflow cluster_setup Instrument & Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Equilibrate Equilibrate SPR instrument Activate_Chip Activate sensor chip surface Equilibrate->Activate_Chip Immobilize_SHP2 Immobilize SHP2 (ligand) Activate_Chip->Immobilize_SHP2 Block_Surface Block remaining active sites Immobilize_SHP2->Block_Surface Inject_this compound Inject this compound (analyte) at various concentrations Block_Surface->Inject_this compound Association Measure association (binding) Inject_this compound->Association Dissociation Measure dissociation (unbinding) Association->Dissociation Fit_Data Fit sensorgrams to a binding model Dissociation->Fit_Data Determine_Kinetics Determine kon, koff, and KD Fit_Data->Determine_Kinetics

Caption: Generalized workflow for a Surface Plasmon Resonance (SPR) assay.

Detailed Protocol:

  • Reagents and Materials:

    • SPR Instrument (e.g., Biacore).

    • Sensor Chip (e.g., CM5).

    • Immobilization Buffers and Reagents (e.g., Amine coupling kit: NHS, EDC, ethanolamine).

    • Running Buffer (e.g., HBS-EP+).

    • Ligand: Recombinant SHP2.

    • Analyte: this compound.

  • Procedure: a. Equilibrate the SPR instrument with running buffer. b. Activate the sensor chip surface using a standard amine coupling procedure with NHS and EDC. c. Immobilize SHP2 onto the activated sensor chip surface to a desired response unit (RU) level. d. Deactivate any remaining active esters on the surface with ethanolamine. e. Prepare a series of this compound dilutions in running buffer. f. Inject the this compound solutions over the SHP2-immobilized surface and a reference flow cell (without SHP2 or with an irrelevant protein). g. Monitor the association (binding) of this compound to SHP2 in real-time. h. After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound-SHP2 complex. i. Regenerate the sensor surface if necessary, using a suitable regeneration solution. j. Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Cellular Western Blot Assay for p-ERK Inhibition

This assay quantifies the inhibition of the RAS-ERK pathway by measuring the levels of phosphorylated ERK in cell lysates.

Workflow:

Western_Blot_Workflow cluster_cell_treatment Cell Culture & Treatment cluster_electrophoresis SDS-PAGE & Transfer cluster_immunodetection Immunodetection Seed_Cells Seed cells in culture plates Treat_Cells Treat with this compound or DMSO Seed_Cells->Treat_Cells Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein Prepare_Samples Prepare samples with loading buffer Quantify_Protein->Prepare_Samples Run_Gel Separate proteins by SDS-PAGE Prepare_Samples->Run_Gel Transfer Transfer proteins to a membrane Run_Gel->Transfer Block_Membrane Block non-specific binding sites Transfer->Block_Membrane Primary_Ab Incubate with primary antibody (anti-p-ERK) Block_Membrane->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect_Signal Detect signal with chemiluminescence Secondary_Ab->Detect_Signal Strip_Reprobe Strip and reprobe for total ERK (loading control) Detect_Signal->Strip_Reprobe

Caption: Workflow for a Western Blot assay to measure p-ERK levels.

Detailed Protocol:

  • Reagents and Materials:

    • Cell culture medium and supplements.

    • Cancer cell line of interest (e.g., KYSE-520).

    • This compound.

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[1]

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-ERK1/2 (T202/Y204) and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time. c. Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[1] d. Clarify the lysates by centrifugation and collect the supernatant. e. Determine the protein concentration of each lysate. f. Prepare protein samples by mixing with Laemmli sample buffer and boiling. g. Separate equal amounts of protein from each sample by SDS-PAGE. h. Transfer the separated proteins to a PVDF or nitrocellulose membrane. i. Block the membrane with blocking buffer for 1 hour at room temperature. j. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C. k. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. l. Wash the membrane again with TBST. m. Detect the signal using a chemiluminescent substrate and an imaging system. n. To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total ERK.

Conclusion

This compound has been instrumental in validating SHP2 as a druggable target in oncology. Its well-defined allosteric mechanism of action, coupled with its potent biochemical and cellular activity, makes it a powerful tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this important molecule.

References

The Selectivity Profile of SHP099: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the selectivity profile of SHP099, the first-in-class, potent, and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). Understanding the precise molecular interactions and selectivity of this compound is critical for its application in preclinical research and clinical development, particularly in the context of oncology and immune-oncology.

Executive Summary

This compound is a highly selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways.[1][] It operates through an allosteric mechanism, stabilizing SHP2 in a closed, auto-inhibited conformation.[1][] This mode of action confers a high degree of selectivity for SHP2 over other protein tyrosine phosphatases (PTPs), including the closely related SHP1.[3][4] this compound effectively suppresses the RAS-ERK signaling pathway, which is frequently hyperactivated in various cancers, thereby inhibiting the proliferation of cancer cells driven by receptor tyrosine kinases (RTKs).[1][5] While highly selective for SHP2, some studies have noted potential off-target effects, such as autophagy inhibition, which may contribute to its anti-tumor activity.[6]

Data Presentation: Quantitative Selectivity and Potency

The selectivity of this compound is demonstrated by its potent inhibition of SHP2 while showing minimal to no activity against other phosphatases, particularly SHP1. Its potency against various oncogenic SHP2 mutants has also been characterized.

TargetIC50 (μM)Notes
SHP2 (Wild-Type) 0.071Potent, allosteric inhibition.[1][3][5]
SHP1 No activity reportedDemonstrates high selectivity over the closely related SHP1 phosphatase.[3][4]
SHP2 (D61Y mutant) 1.241
SHP2 (E69K mutant) 0.416The E69K mutation is frequently found in leukemia.[7]
SHP2 (A72V mutant) 1.968
SHP2 (E76K mutant) 2.896Weaker binding of this compound is observed with this mutant.[8]
Other PTPs (e.g., PTP1B) Not specified, but selectivity is high.Due to the high homology in the catalytic sites of PTPs, achieving selectivity is challenging for active-site inhibitors. This compound's allosteric mechanism bypasses this issue.[5]
Tyrosine Kinases (e.g., SRC, PDGFRβ) No off-target effects reported.This compound does not directly inhibit SRC or other tyrosine kinases.[9]

Core Signaling Pathway Inhibition

This compound primarily exerts its anti-tumor effects by downregulating the RAS-ERK (MAPK) signaling cascade. SHP2 is a critical node downstream of receptor tyrosine kinases (RTKs), and its phosphatase activity is required to fully activate RAS and, subsequently, the downstream kinases MEK and ERK. By locking SHP2 in its inactive state, this compound prevents this signal propagation.

SHP2_RAS_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) GRB2_SOS GRB2-SOS1 RTK->GRB2_SOS Recruits SHP2 SHP2 GRB2_SOS->SHP2 Recruits RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation This compound This compound This compound->SHP2 Inhibits

Caption: this compound inhibits the RAS-ERK signaling pathway by allosterically locking SHP2 in an inactive state.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon findings related to this compound's selectivity. Below are representative protocols for key assays.

Biochemical Phosphatase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified SHP2 protein.

Objective: To determine the IC50 value of this compound against SHP2 and other phosphatases.

Materials:

  • Recombinant human SHP2 and SHP1 proteins.

  • Phosphopeptide substrate (e.g., DiFMUP).

  • Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT).

  • This compound compound stock solution in DMSO.

  • 384-well assay plates.

  • Plate reader capable of fluorescence detection.

Methodology:

  • Compound Preparation: Perform serial dilutions of the this compound stock solution in DMSO, followed by a further dilution in the assay buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant SHP2 (or other phosphatases for selectivity screening) to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add 2 µL of the diluted this compound compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the diluted enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the phosphatase reaction by adding 4 µL of the phosphopeptide substrate.

  • Detection: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). Measure the fluorescence signal using a plate reader (Excitation/Emission ~355/460 nm for DiFMUP).

  • Data Analysis: Convert fluorescence units to the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment. It relies on the principle that ligand binding can stabilize the target protein, increasing its melting temperature (Tm).[8][10]

Objective: To confirm that this compound directly binds to and stabilizes SHP2 in intact cells.

CETSA_Workflow A 1. Cell Culture & Treatment Treat intact cells with this compound or vehicle (DMSO). B 2. Heating Heat cell aliquots across a temperature gradient. A->B C 3. Cell Lysis Lyse cells (e.g., freeze-thaw cycles) to release proteins. B->C D 4. Separation Centrifuge to separate soluble proteins from precipitated/aggregated proteins. C->D E 5. Protein Quantification Collect supernatant and quantify soluble SHP2 (e.g., Western Blot, ELISA). D->E F 6. Data Analysis Plot remaining soluble SHP2 vs. temperature to generate melt curves and determine thermal shift (ΔTm). E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to validate target engagement.

Materials:

  • HEK293T or other suitable cell line.[8]

  • Cell culture medium and reagents.

  • This compound compound stock solution in DMSO.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Thermocycler.

  • Apparatus for cell lysis (e.g., liquid nitrogen).

  • High-speed centrifuge.

  • Reagents for protein quantification (e.g., SDS-PAGE and Western blot antibodies for SHP2).

Methodology:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO for 1-3 hours in a CO2 incubator.[11]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 68°C) for 3-5 minutes using a thermocycler, followed by a cooling step at 4°C.

  • Lysis and Separation: Lyse the cells by subjecting them to repeated freeze-thaw cycles. After lysis, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble SHP2 at each temperature point using Western blotting or another protein detection method.

  • Interpretation: In the DMSO-treated samples, the amount of soluble SHP2 will decrease as the temperature increases, reflecting protein denaturation. In this compound-treated samples, the protein will be stabilized, resulting in a shift of the melting curve to higher temperatures. This thermal shift (ΔTm) is direct evidence of target engagement.[8]

References

Methodological & Application

SHP099 In Vitro Protocol for Cancer Cell Lines: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP099 is a potent and selective allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways. Dysregulation of Shp2 has been implicated in various cancers, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the in vitro evaluation of this compound in cancer cell lines, focusing on its effects on cell viability and key signaling pathways.

Introduction

Shp2, encoded by the PTPN11 gene, is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream signaling cascades, most notably the RAS-ERK pathway. By dephosphorylating specific tyrosine residues on signaling proteins, Shp2 facilitates the activation of RAS and subsequently the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation, survival, and differentiation. This compound stabilizes Shp2 in an auto-inhibited conformation, thereby preventing its catalytic activity and suppressing downstream signaling. These application notes offer standardized protocols for assessing the anti-proliferative effects of this compound and its impact on the SHP2 signaling pathway in cancer cell lines.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Notes
KYSE-520Esophageal Squamous Cell Carcinoma5.14EGFR-driven
Detroit 562Pharyngeal Carcinoma3.76EGFR-driven
SUM-52Breast Cancer49.62FGFR-driven
KATO IIIGastric Carcinoma17.28FGFR-driven
JHH-7Hepatocellular Carcinoma45.32FGFR-driven
Hep3BHepatocellular Carcinoma19.08FGFR-driven
PC9Non-Small Cell Lung Cancer7.536 (24h)-
PC9GRGefitinib-Resistant NSCLC8.900 (24h)-
RPMI-8226Multiple MyelomaDose- and time-dependent inhibition observedSpecific IC50 not provided
NCI-H929Multiple MyelomaDose- and time-dependent inhibition observedSpecific IC50 not provided
Caco-2Colorectal Carcinoma~20-
CW-2Colorectal Carcinoma~20-
RKOColorectal Carcinoma~30-
Colo205Colorectal Carcinoma~30-
SW480Colorectal Carcinoma~30-
SW620Colorectal Carcinoma~40-

Experimental Protocols

Cell Viability Assay (CCK-8 Protocol)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Following the incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only with CCK-8) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis of p-ERK and Total ERK

This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK levels in cancer cells treated with this compound by Western blotting.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2, 6, or 24 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing for Total ERK:

    • To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

    • Wash the membrane thoroughly with TBST.

    • Block the membrane again for 1 hour.

    • Incubate the membrane with the primary antibody against total ERK1/2 (typically 1:1000 dilution) overnight at 4°C.

    • Repeat the washing, secondary antibody incubation, and detection steps as described above.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

Mandatory Visualization

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2 SHP2 SHP2->RAS dephosphorylates inhibitory sites This compound This compound This compound->SHP2 Inhibits PI3K PI3K AKT AKT PI3K->AKT AKT->Proliferation Gab1->SHP2 Gab1->PI3K

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells Seed Cells (96-well plate) treat_this compound Treat with this compound (24-72h) seed_cells->treat_this compound add_cck8 Add CCK-8 (1-4h) treat_this compound->add_cck8 read_absorbance Read Absorbance (450nm) add_cck8->read_absorbance ic50 Calculate IC50 read_absorbance->ic50 seed_cells_wb Seed Cells (6-well plate) treat_shp099_wb Treat with this compound seed_cells_wb->treat_shp099_wb lysis Cell Lysis & Protein Quantification treat_shp099_wb->lysis sds_page SDS-PAGE & Transfer lysis->sds_page probing Antibody Probing (p-ERK, Total ERK) sds_page->probing detection Detection & Quantification probing->detection

Caption: Experimental workflows for in vitro analysis of this compound.

Application Notes and Protocols for Determining SHP099 IC50

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP099 is a potent and selective allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2][3] Shp2 is a key component of the RAS-ERK signaling pathway, which is frequently dysregulated in various cancers.[2][4][5][6] By stabilizing Shp2 in an auto-inhibited conformation, this compound effectively blocks downstream signaling, leading to reduced cell proliferation and tumor growth.[1][2][7] These application notes provide detailed protocols for determining the IC50 of this compound in various biochemical and cellular assays, enabling researchers to accurately assess its potency and efficacy.

Data Presentation: this compound IC50 Values

The following tables summarize the reported IC50 values for this compound in biochemical and cellular assays.

Table 1: Biochemical IC50 Values of this compound against Wild-Type and Mutant SHP2

TargetIC50 (µM)Assay Conditions
SHP2 (Wild-Type)0.071Fluorescence-based biochemical assay.[1][2][3][8]
SHP2 (D61Y)1.241Not specified.[9]
SHP2 (E69K)0.416Not specified.[9][10]
SHP2 (A72V)1.968Not specified.[9]
SHP2 (E76K)2.896Not specified.[9]

Table 2: Cellular IC50 Values of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Assay Type
MV4-11 (Leukemia)0.32Cell proliferation assay.[9]
TF-1 (Erythroleukemia)1.73Cell proliferation assay.[9]
KYSE-520 (Esophageal Cancer)1.4Cell proliferation assay.[11]
MDA-MB-468 (Breast Cancer)~0.25 (p-ERK inhibition)SureFire p-ERK assay.[12]

Signaling Pathway and Mechanism of Action

This compound is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains of Shp2.[1][13] This binding stabilizes the auto-inhibited conformation of Shp2, preventing its activation and subsequent dephosphorylation of target proteins. The primary signaling pathway affected by this compound is the RAS-ERK pathway, which is crucial for cell proliferation and survival.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Shp2_inactive Shp2 (Inactive) RTK->Shp2_inactive recruits SOS SOS Grb2->SOS RAS RAS SOS->RAS activates PD1 PD-1 PD1->Shp2_inactive recruits Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active activation Shp2_active->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->Shp2_inactive stabilizes inactive state

SHP2-mediated RAS-ERK signaling pathway and this compound inhibition.

Experimental Protocols

Biochemical Assay for SHP2 Inhibition (Fluorescence-Based)

This protocol describes a fluorescence-based in vitro assay to determine the IC50 of this compound against Shp2 using a synthetic phosphopeptide substrate.

Biochemical_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, SHP2 Enzyme, this compound dilutions, and DiFMUP substrate Incubate_Enzyme Incubate SHP2 with varying concentrations of this compound Reagents->Incubate_Enzyme Add_Substrate Add DiFMUP substrate to initiate the reaction Incubate_Enzyme->Add_Substrate Incubate_Reaction Incubate at room temperature Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure fluorescence intensity (Ex: 355 nm, Em: 460 nm) Incubate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 value Measure_Fluorescence->Calculate_IC50

Workflow for the biochemical SHP2 inhibition assay.

Materials:

  • Recombinant human SHP2 protein

  • This compound

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant SHP2 protein in Assay Buffer to a final concentration of 0.5 nM.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound solutions to the wells of a 384-well plate.

    • Add 10 µL of the diluted SHP2 enzyme solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Enzymatic Reaction:

    • Prepare a solution of DiFMUP in Assay Buffer at a concentration corresponding to the Km value for SHP2.

    • Add 10 µL of the DiFMUP solution to each well to initiate the reaction. The final reaction volume is 25 µL.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Continue to read the fluorescence every 5 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for p-ERK Inhibition

This protocol measures the ability of this compound to inhibit the phosphorylation of ERK in a cellular context, providing a measure of its target engagement and downstream signaling effects.

Materials:

  • Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520, MDA-MB-468)

  • Complete cell culture medium

  • This compound

  • Growth factor (e.g., EGF, FGF)

  • Lysis buffer

  • Antibodies: anti-p-ERK1/2, anti-total-ERK1/2, and appropriate secondary antibodies

  • Western blotting reagents and equipment or a quantitative immunoassay kit (e.g., SureFire p-ERK assay)

Procedure:

  • Cell Culture: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the this compound-containing medium and incubate for 2-4 hours.

  • Growth Factor Stimulation:

    • Stimulate the cells with an appropriate growth factor for 10-15 minutes to induce ERK phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells according to the manufacturer's protocol for the chosen detection method.

  • Detection of p-ERK:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-p-ERK and anti-total-ERK antibodies.

    • Quantitative Immunoassay: Follow the manufacturer's instructions for the specific kit being used.

  • Data Analysis:

    • Quantify the p-ERK signal and normalize it to the total ERK signal.

    • Calculate the percent inhibition of p-ERK for each this compound concentration relative to the stimulated, untreated control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Clonogenic Cell Proliferation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Compound Treatment:

    • Allow the cells to adhere for 24 hours.

    • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Colony Formation:

    • Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 20 minutes.

    • Wash the wells with water and allow them to air dry.

    • Count the number of colonies (typically defined as >50 cells).

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control.

    • Plot the surviving fraction against the this compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of this compound with Shp2 in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[14][15][16]

CETSA_Workflow cluster_prep Preparation cluster_heating Heating cluster_detection Detection & Analysis Cell_Treatment Treat cells with this compound or vehicle control Heat_Challenge Heat cells at a range of temperatures Cell_Treatment->Heat_Challenge Cell_Lysis Lyse cells to release proteins Heat_Challenge->Cell_Lysis Separate_Lysates Separate soluble proteins from precipitated aggregates Cell_Lysis->Separate_Lysates Detect_SHP2 Detect soluble SHP2 levels (e.g., Western Blot) Separate_Lysates->Detect_SHP2 Plot_Curve Plot % soluble SHP2 vs. temperature to generate a melting curve Detect_SHP2->Plot_Curve

Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cells expressing SHP2

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Western blotting reagents and anti-SHP2 antibody

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble SHP2 in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensities for SHP2 at each temperature.

    • Plot the percentage of soluble SHP2 relative to the unheated control against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. The EC50 for target engagement can be determined by performing the assay at a fixed temperature with varying concentrations of this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the inhibitory activity of this compound. By employing a combination of biochemical and cellular assays, researchers can gain valuable insights into the potency, mechanism of action, and cellular efficacy of this promising therapeutic agent. Consistent and reproducible data generated using these methods will be instrumental in advancing the development of SHP2 inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Preparing SHP099 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SHP099 is a potent and selective allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways.[3][4] It is a key component of the RAS-ERK signaling cascade, which is frequently hyperactivated in various human cancers.[3][4][5] this compound stabilizes Shp2 in an auto-inhibited conformation, thereby blocking its activity.[5][6][7] These application notes provide a detailed protocol for the preparation and use of this compound stock solutions in cell culture experiments.

This compound Properties

A summary of the key chemical and biological properties of this compound is provided below.

PropertyValueReference
Molecular Weight 352.3 g/mol [1]
CAS Number 1801747-42-1[1]
IC50 0.071 µM for SHP2[1][2][7]
Appearance White solid[2]
Solubility (DMSO) ≥ 30 mg/mL[1]
Solubility (DMF) ≥ 30 mg/mL[1]

Mechanism of Action: SHP2 Inhibition

This compound is an allosteric inhibitor that binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2.[3][5] This binding locks SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activation.[3] The inhibition of SHP2 disrupts the signal transduction from receptor tyrosine kinases (RTKs) to the downstream RAS-ERK pathway, which is critical for cell proliferation and survival.[4][5]

SHP099_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active GRB2_SOS GRB2/SOS SHP2_active->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2_inactive Stabilizes (Inhibits)

This compound allosterically inhibits SHP2, blocking the RAS-ERK pathway.

Experimental Protocols

4.1. Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder (MW: 352.3 g/mol )

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Weighing this compound: Accurately weigh out 1 mg of this compound powder.

    • Note: For different amounts, adjust the DMSO volume accordingly.

  • Calculating DMSO Volume: Use the following formula to calculate the volume of DMSO required:

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000

    • For 1 mg of this compound to make a 10 mM stock:

    • Volume (µL) = (0.001 g / 352.3 g/mol ) * (1 / 0.010 mol/L) * 1,000,000 ≈ 283.85 µL

  • Dissolving this compound: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.[8]

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile amber tubes.[8][9]

4.2. Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.

    • Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • DMSO Control: It is crucial to maintain a consistent final concentration of DMSO across all experimental conditions, including a "vehicle-only" control.[10] The final DMSO concentration should ideally be kept below 0.5% to minimize solvent-induced cytotoxicity.[10][11][12]

  • Mixing and Application: Gently mix the final working solution before adding it to your cells. For many cell-based assays, cells are treated with various concentrations of this compound (e.g., 0.625 µM to 20 µM) for a specified duration (e.g., 24 hours).[1]

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

FormStorage TemperatureStabilityReference
Powder -20°C≥ 4 years[6]
Stock Solution in DMSO -80°CUp to 1 year (aliquoted)[8]
Stock Solution in DMSO -20°CUp to 1 month (aliquoted)[8][9]
  • Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]

Application Workflow

The following diagram illustrates a typical workflow for using this compound in a cell-based proliferation assay.

SHP099_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Aliquot & Store at -80°C A->B C Prepare Working Solutions in Medium B->C E Treat Cells with This compound & Controls C->E D Seed Cells in Plate D->E F Incubate (e.g., 24-72h) E->F G Perform Viability Assay (e.g., MTT) F->G H Measure Absorbance/ Luminescence G->H I Analyze Data & Determine IC50 H->I

Workflow for a typical this compound cell proliferation experiment.

References

Application Notes and Protocols for SHP099 Oral Gavage Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP099 is a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[4] It is a key component of the RAS-ERK signaling pathway, which is frequently hyperactivated in human cancers.[3][4] By stabilizing SHP2 in an inactive conformation, this compound effectively blocks downstream signaling, leading to the inhibition of cancer cell proliferation and tumor growth.[1][2][4] These application notes provide detailed protocols for the preparation and oral gavage administration of this compound in mice for preclinical in vivo studies.

Mechanism of Action of this compound

This compound acts as a "molecular glue," binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[5] This binding event stabilizes the auto-inhibited conformation of SHP2, preventing its interaction with upstream signaling partners and inhibiting its catalytic activity. The primary downstream consequence of SHP2 inhibition by this compound is the suppression of the RAS-ERK signaling cascade.

SHP2_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change RAS_GTP RAS-GTP SHP2_active->RAS_GTP Dephosphorylation of negative regulators RAS_GDP->RAS_GTP GEF Activity RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2_active Allosteric Inhibition

Caption: SHP2 Signaling Pathway and this compound Inhibition.

Data Presentation

Table 1: In Vivo Dosing Regimens of this compound in Mouse Models
Mouse ModelTumor TypeThis compound Dose (mg/kg)Dosing ScheduleRoute of AdministrationObserved Effects
Nude MiceEsophageal Squamous Cell Carcinoma (KYSE520)10, 30, 100DailyOral GavageDose-dependent tumor growth inhibition.[6]
Nude MiceMultiple Myeloma (RPMI-8226)75DailyOral GavageReduced tumor size, growth, and weight.[3]
Immunocompromised MiceAcute Myeloid Leukemia (FLT3-ITD)75DailyOral GavageNear-complete eradication of circulating leukemic cells.[4]
Syngeneic MiceMelanoma (B16F10)100DailyOral GavageReduced tumor growth.[7]
BALB/c MiceColon Cancer (CT-26)5DailyIntraperitonealDecreased tumor load.[8]
Nude RatsEsophageal Squamous Cell Carcinoma (KYSE520)8, 25, 75qd or q2dOral GavageDose-dependent inhibition of tumor growth.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension of this compound in Carboxymethylcellulose-sodium (CMC-Na) for oral administration to mice.

Materials:

  • This compound (powder)

  • Carboxymethylcellulose-sodium (CMC-Na)

  • Sterile water for injection

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile magnetic stir bar and stir plate

  • Analytical balance

  • Spatula

Procedure:

  • Prepare the Vehicle Solution (0.5% CMC-Na):

    • Weigh the required amount of CMC-Na powder. For example, to prepare 10 mL of a 0.5% solution, weigh 50 mg of CMC-Na.

    • In a sterile conical tube, add the weighed CMC-Na powder.

    • Add a sterile magnetic stir bar to the tube.

    • Gradually add the desired volume of sterile water for injection while stirring continuously on a magnetic stir plate.

    • Continue stirring until the CMC-Na is completely dissolved and the solution is clear and homogeneous. This may take some time.

  • Prepare the this compound Suspension:

    • Determine the required concentration of the this compound suspension based on the desired dose and the volume to be administered to each mouse (typically 5-10 mL/kg).

    • Example Calculation:

      • Desired dose: 75 mg/kg

      • Average mouse weight: 20 g (0.02 kg)

      • Dosing volume: 10 mL/kg = 0.2 mL per mouse

      • Required concentration: (75 mg/kg) / (10 mL/kg) = 7.5 mg/mL

    • Weigh the calculated amount of this compound powder. For example, to prepare 1 mL of a 7.5 mg/mL suspension, weigh 7.5 mg of this compound.

    • Add the weighed this compound powder to a sterile conical tube.

    • Add the appropriate volume of the prepared 0.5% CMC-Na vehicle to the this compound powder.

    • Vortex or stir the mixture vigorously until a uniform suspension is achieved. Ensure there are no visible clumps of powder. A commercial supplier suggests adding 5 mg of this compound to 1 ml of CMC-Na solution and mixing evenly to get a 5 mg/ml suspension.[1]

  • Storage:

    • It is recommended to prepare the this compound suspension fresh on the day of use.

    • If temporary storage is necessary, store the suspension at 2-8°C and protect it from light. Before administration, ensure the suspension is brought to room temperature and thoroughly resuspended by vortexing.

Protocol 2: this compound Administration by Oral Gavage in Mice

This protocol provides a step-by-step guide for the safe and effective administration of the prepared this compound suspension to mice.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)

  • Syringes (1 mL)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately on the day of dosing to calculate the precise volume of the this compound suspension to be administered.

    • Allow the this compound suspension to come to room temperature if it was stored in the refrigerator. Ensure it is thoroughly mixed by vortexing before drawing it into the syringe.

  • Gavage Needle and Syringe Assembly:

    • Attach the gavage needle to the syringe.

    • Draw the calculated volume of the this compound suspension into the syringe.

    • Remove any air bubbles from the syringe and needle.

  • Animal Restraint:

    • Properly restrain the mouse to ensure its safety and the accuracy of the procedure.

    • Gently scruff the mouse by pinching the loose skin over the neck and shoulders. This will immobilize the head and prevent the mouse from biting.

    • The body of the mouse should be held securely with the remaining fingers, keeping the head and body in a straight line.

  • Gavage Administration:

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.

    • Carefully advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the needle as it is gently advanced.

    • Crucially, do not force the needle. If resistance is met, the needle may be in the trachea. Withdraw the needle immediately and re-attempt the insertion.

    • Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly and steadily depress the syringe plunger to administer the this compound suspension.

    • After administration, gently and smoothly withdraw the gavage needle.

  • Post-procedural Monitoring:

    • Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing, coughing, or lethargy.

    • Ensure the mouse has free access to food and water.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase A Prepare 0.5% CMC-Na Vehicle Solution C Prepare this compound Suspension A->C B Weigh this compound Powder B->C D Weigh Mouse & Calculate Dose C->D F Administer this compound via Oral Gavage D->F E Restrain Mouse E->F G Monitor Animal Health F->G H Measure Tumor Volume G->H I Pharmacokinetic/Pharmacodynamic Analysis H->I

Caption: Experimental Workflow for this compound In Vivo Studies.

Logical Relationships

The successful application of this compound in preclinical mouse models relies on a logical sequence of understanding its mechanism, careful preparation of the formulation, and precise administration.

Logical_Relationship Mechanism Understanding this compound Mechanism of Action Formulation Accurate Formulation Preparation Mechanism->Formulation Informs Dosing Strategy Administration Proper Oral Gavage Administration Formulation->Administration Ensures Accurate Dosing Data Reliable In Vivo Data (Efficacy & PK/PD) Administration->Data Leads to

Caption: Logical Flow for Successful this compound In Vivo Experiments.

References

Application Notes and Protocols: Utilizing SHP099 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] SHP2 is a key regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers, promoting cell proliferation and survival.[1] Beyond its cell-intrinsic roles in cancer, SHP2 is also a crucial mediator in the tumor microenvironment, influencing both innate and adaptive immunity. Notably, SHP2 is a downstream effector of the programmed cell death 1 (PD-1) immune checkpoint pathway, contributing to T-cell suppression.[1][2]

SHP099 is a potent and selective allosteric inhibitor of SHP2.[1][3] It stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity.[1] This dual action of inhibiting cancer cell growth and modulating the immune response makes this compound a compelling agent for combination therapy, particularly with immune checkpoint inhibitors. Preclinical studies have demonstrated that combining this compound with anti-PD-1 or anti-PD-L1 antibodies results in synergistic antitumor effects, overcoming resistance to immunotherapy and enhancing tumor regression.[2][4]

These application notes provide a comprehensive overview and detailed protocols for studying the combination of this compound and immunotherapy in preclinical cancer models.

Mechanism of Action: this compound and Immunotherapy Synergy

The synergistic antitumor effect of combining this compound with immunotherapy, such as PD-1 blockade, stems from a multi-pronged mechanism that targets both the tumor cells and the tumor microenvironment.

  • Direct Tumor Cell Inhibition: In cancer cells with activated RTK signaling, this compound blocks the SHP2-mediated activation of the RAS-ERK pathway, leading to reduced proliferation and tumor growth.[1]

  • Enhancement of Antitumor Immunity:

    • T-Cell Activation: SHP2 is a downstream signaling molecule of the PD-1 receptor on T cells. When PD-L1 on tumor cells engages PD-1, SHP2 is recruited and dephosphorylates key components of the T-cell receptor (TCR) signaling pathway, leading to T-cell exhaustion. This compound blocks this activity, thereby restoring T-cell activation, cytokine production (e.g., IFN-γ, Granzyme B), and cytotoxic function.[2]

    • Modulation of the Tumor Microenvironment: SHP2 inhibition with this compound can remodel the tumor microenvironment to be more favorable for an antitumor immune response. This includes:

      • Increasing the infiltration of CD8+ cytotoxic T lymphocytes.[2]

      • Shifting the balance of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[4]

      • Potentially reducing the number of regulatory T cells (Tregs).[4]

    • Vascular Effects: this compound has been shown to induce vascular damage within the tumor, potentially increasing the accessibility of the tumor to immune cells.[5]

This multifaceted mechanism is depicted in the following signaling pathway diagram.

SHP099_Immunotherapy_Synergy This compound and Immunotherapy Synergy Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell RTK RTK SHP2_T SHP2 RTK->SHP2_T activates RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds TCR TCR T_Cell_Activation T Cell Activation TCR->T_Cell_Activation PD1->SHP2_T recruits & activates SHP2_T->RAS SHP2_T->T_Cell_Activation inhibits IFNg_GzmB IFN-γ, GzmB T_Cell_Activation->IFNg_GzmB This compound This compound This compound->SHP2_T inhibits Anti_PD1 Anti-PD-1/PD-L1 Anti_PD1->PD1 blocks

Caption: this compound and anti-PD-1/PD-L1 combination mechanism.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize quantitative data from key preclinical studies investigating the combination of this compound and immunotherapy.

Table 1: In Vivo Antitumor Efficacy in Syngeneic Mouse Models

Cancer ModelMouse StrainTreatment GroupsTumor Volume Reduction vs. ControlReference
MC-38 Colon Carcinoma C57BL/6This compound (5 mg/kg, i.p., daily)Significant[2]
Anti-PD-1 (5 mg/kg, i.p., every 3 days)Significant[2]
This compound + Anti-PD-1Synergistic, greater than either monotherapy [2]
CT-26 Colon Carcinoma BALB/cThis compound (5 mg/kg, i.p., daily)Significant in immunocompetent mice[2]
Anti-PD-1Significant[2]
This compound + Anti-PD-1Synergistic [2]
344SQ NSCLC (Anti-PD-1 Resistant) 129Sv/EvThis compound (oral) + XRT + Anti-PD-L1Significant local and abscopal responses [4]

Table 2: Immunophenotyping of the Tumor Microenvironment

Cancer ModelTreatment GroupChange in CD8+ T Cell InfiltrationChange in IFN-γ+ CD8+ T CellsChange in M1/M2 Macrophage RatioReference
MC-38 Colon Carcinoma This compound + Anti-PD-1IncreasedIncreased-[2]
CT-26 Colon Carcinoma This compoundIncreasedIncreased-[2]
344SQ NSCLC This compound + XRT + Anti-PD-L1Increased-Increased[4]

Experimental Workflow

A typical preclinical study to evaluate the combination of this compound and immunotherapy involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Endpoint Analysis cell_viability Cell Viability Assays (e.g., MTT) western_blot Western Blotting (p-ERK, total ERK) t_cell_activation T Cell Activation Assays tumor_model Syngeneic Tumor Model Establishment treatment Treatment with this compound and/or Immunotherapy tumor_model->treatment tumor_growth Tumor Growth Monitoring treatment->tumor_growth endpoint_analysis Endpoint Analysis tumor_growth->endpoint_analysis flow_cytometry Flow Cytometry of TILs endpoint_analysis->flow_cytometry ihc Immunohistochemistry endpoint_analysis->ihc elisa ELISA of Serum Cytokines endpoint_analysis->elisa

Caption: A general experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

In Vitro Assays

1. Cell Viability (MTT) Assay

This protocol is for assessing the direct cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., MC-38, CT-26)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well flat-bottom plates

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

    • Read the absorbance at 570 nm using a microplate reader.

2. Western Blotting for p-ERK and Total ERK

This protocol is to determine the effect of this compound on the RAS-ERK signaling pathway.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies:

      • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (Cell Signaling Technology, #4370, 1:1000 dilution)[2]

      • Rabbit anti-p44/42 MAPK (Erk1/2) (Cell Signaling Technology, #4695, 1:1000 dilution)[2]

    • HRP-conjugated anti-rabbit secondary antibody

    • ECL detection reagent

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 2 hours).

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

    • Strip the membrane and re-probe with the primary antibody against total ERK as a loading control.[1]

In Vivo Studies

1. Syngeneic Mouse Tumor Model and Treatment

This protocol describes the establishment of a syngeneic tumor model and subsequent treatment with this compound and an anti-PD-1 antibody.

  • Materials:

    • Female C57BL/6 or BALB/c mice (6-8 weeks old)

    • MC-38 (for C57BL/6) or CT-26 (for BALB/c) colon carcinoma cells

    • Sterile PBS

    • This compound (for intraperitoneal injection, formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

    • InVivoMAb anti-mouse PD-1 antibody (clone RMP1-14, Bio X Cell, #BE0146) or similar

    • Isotype control antibody (e.g., InVivoMAb rat IgG2a isotype control, Bio X Cell, #BE0089)

  • Procedure:

    • Subcutaneously inject 1 x 10^6 MC-38 or CT-26 cells in 100 µL of sterile PBS into the right flank of the mice.[3]

    • Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

    • When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

      • Vehicle + Isotype control

      • This compound + Isotype control

      • Vehicle + Anti-PD-1

      • This compound + Anti-PD-1

    • Administer treatments as follows:

      • This compound: 5 mg/kg, intraperitoneally (i.p.), daily.[3]

      • Anti-PD-1 antibody: 5 mg/kg, i.p., every 3 days.[3]

    • Continue treatment and monitor tumor growth and body weight for the duration of the study (e.g., 2-3 weeks).

    • At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis.

2. Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol is for the immunophenotyping of TILs from harvested tumors.

  • Materials:

    • Harvested tumors

    • RPMI-1640 medium

    • Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) in RPMI

    • 70 µm cell strainers

    • Red blood cell (RBC) lysis buffer

    • FACS buffer (PBS with 2% FBS)

    • Fc block (anti-mouse CD16/32 antibody)

    • Fluorescently conjugated antibodies (e.g., from BioLegend, BD Biosciences, or eBioscience):

      • Anti-mouse CD45 (e.g., clone 30-F11)

      • Anti-mouse CD3 (e.g., clone 17A2)

      • Anti-mouse CD4 (e.g., clone GK1.5)

      • Anti-mouse CD8a (e.g., clone 53-6.7)

      • Anti-mouse IFN-γ (e.g., clone XMG1.2)

      • Anti-mouse Granzyme B (e.g., clone GB11)

    • Intracellular fixation and permeabilization buffer set

    • Flow cytometer

  • Procedure:

    • Mince the tumors and digest in collagenase D and DNase I solution for 30-60 minutes at 37°C with agitation.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using RBC lysis buffer.

    • Wash the cells with FACS buffer.

    • For intracellular cytokine staining, stimulate the cells with a cell stimulation cocktail (containing PMA and ionomycin) and a protein transport inhibitor (e.g., brefeldin A) for 4-6 hours.

    • Stain for surface markers by first blocking with Fc block, followed by incubation with the antibody cocktail for 30 minutes on ice.

    • For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain for intracellular targets (IFN-γ, Granzyme B).

    • Acquire the samples on a flow cytometer and analyze the data using appropriate software (e.g., FlowJo).

3. Immunohistochemistry (IHC) for CD8+ T Cells

This protocol is for visualizing and quantifying CD8+ T-cell infiltration in tumor tissue.

  • Materials:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

    • Xylene and ethanol series for deparaffinization and rehydration

    • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

    • Hydrogen peroxide (3%) for blocking endogenous peroxidase activity

    • Blocking buffer (e.g., serum from the secondary antibody host species)

    • Primary antibody: Rabbit anti-mouse CD8a (e.g., Cell Signaling Technology, #98941)

    • HRP-conjugated anti-rabbit secondary antibody

    • DAB substrate kit

    • Hematoxylin counterstain

    • Mounting medium

  • Procedure:

    • Deparaffinize and rehydrate the FFPE tumor sections.

    • Perform heat-induced antigen retrieval.

    • Block endogenous peroxidase activity.

    • Block non-specific antibody binding.

    • Incubate with the primary anti-CD8a antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

    • Image the slides and quantify CD8+ T-cell density.

4. ELISA for Serum Cytokines

This protocol is for measuring the levels of pro-inflammatory cytokines in the serum of treated mice.

  • Materials:

    • Mouse serum samples collected at the study endpoint

    • Mouse IFN-γ ELISA kit (e.g., R&D Systems, #MIF00)[8]

    • Mouse Granzyme B ELISA kit (e.g., Invitrogen, #88-8022-22)[4]

    • Microplate reader

  • Procedure:

    • Follow the manufacturer's instructions provided with the ELISA kits.

    • Briefly, coat the plate with the capture antibody.

    • Add standards and serum samples to the wells.

    • Add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate and stop the reaction.

    • Read the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Conclusion

The combination of the SHP2 inhibitor this compound with immunotherapy represents a promising strategy to enhance antitumor responses and overcome resistance to immune checkpoint blockade. The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic effects of this combination in preclinical settings. Careful execution of these experiments will contribute to a better understanding of the underlying mechanisms and facilitate the clinical translation of this therapeutic approach.

References

Application Notes: SHP099 Treatment in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a crucial signaling node downstream of receptor tyrosine kinases (RTKs) and a key component in regulating cell survival and proliferation.[1][2] SHP2 primarily activates the RAS–ERK signaling pathway, which is frequently dysregulated in various cancers.[1] This has made SHP2 a compelling target for cancer therapy. SHP099 is a highly potent, selective, and orally bioavailable small-molecule allosteric inhibitor of SHP2.[1][3] It stabilizes SHP2 in an auto-inhibited conformation, thereby suppressing the RAS-ERK signaling cascade and inhibiting the proliferation of cancer cells driven by RTKs.[1]

Three-dimensional (3D) spheroid cultures have emerged as superior preclinical models compared to traditional 2D monolayer cultures.[4] They more accurately recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration challenges of an in vivo tumor microenvironment.[5][6] The use of 3D spheroid models provides a more physiologically relevant platform for evaluating the efficacy of anti-cancer agents like this compound.[5] In these models, this compound has demonstrated the ability to inhibit tumor cell growth and is often explored in combination with other targeted therapies to overcome drug resistance.[7][8]

These notes provide detailed protocols for the treatment of 3D tumor spheroids with this compound, including methods for spheroid formation, drug treatment, and endpoint analysis to assess therapeutic efficacy.

Signaling Pathway: SHP2 Inhibition by this compound

SHP2 is a critical transducer of signals from activated Receptor Tyrosine Kinases (RTKs) on the cell surface to downstream pathways. Upon growth factor binding, activated RTKs recruit SHP2, which in turn promotes the activation of RAS. This triggers the RAF-MEK-ERK (MAPK) signaling cascade, leading to cell proliferation and survival.[1][9] this compound acts as an allosteric inhibitor, locking SHP2 in an inactive state and blocking this signaling cascade.[1] SHP2 also modulates other critical pathways, such as the PI3K-AKT pathway, which is involved in cell growth and survival.[2][10][11]

SHP2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->SHP2 Inhibits

Caption: SHP2 signaling cascade and its inhibition by this compound.

Experimental Protocols

Protocol 1: Generation of 3D Tumor Spheroids

This protocol describes a common method for generating uniform tumor spheroids using ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., HCC1806, A-375)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin or other cell dissociation reagents

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Optional: Extracellular matrix (ECM) like Matrigel™[12]

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells in standard tissue culture flasks until they reach 70-80% confluency.[13]

  • Harvesting: Wash the cell monolayer with PBS, then add trypsin and incubate until cells detach. Neutralize the trypsin with complete medium.[14]

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter. Ensure cell viability is >90%.[13]

  • Seeding: Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 5,000 cells per well).[4] Dispense the cell suspension into each well of a ULA 96-well plate.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.[13]

  • Incubation: Place the plate in a humidified incubator for 3-4 days to allow for spheroid formation. Do not disturb the plate during this time.[12][14]

  • Culture Maintenance: After initial formation, replace half of the medium every 2-3 days.[4] Spheroids are typically ready for treatment within 3-10 days, depending on the cell line and desired size.[5]

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the procedure for treating established spheroids with this compound.

Materials:

  • Established tumor spheroids in a 96-well plate

  • This compound small molecule inhibitor

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Complete cell culture medium

  • Serological pipettes and multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 30 µM).[7] A vehicle control (medium with the same final concentration of DMSO) must be included.

  • Spheroid Treatment: Carefully remove half of the existing medium from each well containing a spheroid.

  • Drug Addition: Add an equal volume of the prepared this compound working solution or vehicle control to the corresponding wells. This brings the well volume back to the original level and achieves the desired final drug concentration.

  • Incubation: Return the plate to the incubator and treat for the desired duration (e.g., 72 hours to 10 days).[5][7]

Protocol 3: Spheroid Viability and Growth Assessment

This protocol details methods to quantify the effect of this compound on spheroid health and size.

A. Viability Assessment (ATP-based Assay)

This method measures the ATP content, which correlates with the number of metabolically active, viable cells.

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit or similar

  • Opaque-walled 96-well plates suitable for luminescence reading

  • Luminometer

Procedure:

  • Reagent Equilibration: Equilibrate the assay kit components and the spheroid plate to room temperature for approximately 30 minutes.

  • Assay Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of the reagent equal to the volume of cell culture medium in each well.

  • Lysis: Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[15]

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence values of treated spheroids to the vehicle-treated control spheroids to determine the percentage of viability.[7]

B. Spheroid Size and Morphology Assessment

This method uses brightfield microscopy to monitor changes in spheroid size and compactness.

Materials:

  • Treated spheroids in a 96-well plate

  • Inverted microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Image Acquisition: Capture brightfield images of the spheroids in each well at regular intervals (e.g., every 24 or 48 hours) throughout the treatment period.[4]

  • Image Analysis: Use image analysis software to measure the diameter or area of each spheroid.

  • Data Analysis: Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)³). Plot the change in volume over time for each treatment condition to assess the impact on growth.[15]

Experimental Workflow

The following diagram illustrates a typical workflow for screening this compound in a 3D spheroid model.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_spheroid Phase 2: Spheroid Culture cluster_treatment Phase 3: Treatment & Analysis cluster_analysis Analysis Methods cluster_data Phase 4: Data Interpretation arrow arrow p1 1. 2D Cell Culture (Monolayer Expansion) p2 2. Cell Harvest & Counting p1->p2 s1 3. Seed Cells in Ultra-Low Attachment Plate p2->s1 s2 4. Spheroid Formation (3-4 Days Incubation) s1->s2 t1 5. Treat Spheroids with This compound & Controls s2->t1 t2 6. Incubate for Treatment Period (e.g., 72h) t1->t2 t3 7. Endpoint Analysis t2->t3 a1 Brightfield Imaging (Size/Morphology) t3->a1 a2 Viability Assay (e.g., CellTiter-Glo 3D) t3->a2 d1 8. Data Quantification & Normalization a1->d1 a2->d1 d2 9. Dose-Response Curves & Statistical Analysis d1->d2

Caption: A standard workflow for this compound efficacy testing in 3D spheroids.

Quantitative Data Summary

The following table summarizes representative data from a study investigating the combination of a PI3K inhibitor (BYL719) and this compound in patient-derived breast cancer organoids.[7]

Cell ModelTreatment (10 days)Effect on Organoid Formation (Normalized)Cell Viability (Normalized Luminescence)Citation
HBCx4B (TNBC) Vehicle Control1.001.00[7]
BYL719 (1 µM)~0.75~0.80[7]
This compound (10 µM)~0.60~0.70[7]
BYL719 (1 µM) + this compound (10 µM) ~0.25 (p ≤ 0.01) ~0.30 (p ≤ 0.01) [7]

Data are approximate values interpreted from published graphs for illustrative purposes. The combination treatment showed a significant reduction in both organoid formation and cell viability compared to single-agent treatments.[7]

References

Application Notes and Protocols for SHP099 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of SHP099, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). This compound stabilizes SHP2 in an auto-inhibited conformation, primarily suppressing the RAS-ERK signaling pathway, which is crucial for the proliferation and survival of various cancer cells.[1][2] These protocols are intended to guide researchers in designing and executing robust preclinical studies to evaluate the anti-tumor activity of this compound.

Mechanism of Action of this compound

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of growth factor receptor signaling.[2] It is a key activator of the RAS-ERK (MAPK) signaling pathway, which is frequently hyperactivated in many human cancers.[2] this compound is an allosteric inhibitor that binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains of SHP2, locking it in an inactive state.[1][2] This inhibition leads to the suppression of RAS-ERK signaling, thereby inhibiting the proliferation of cancer cells driven by receptor tyrosine kinases.[1] Additionally, SHP2 is a key mediator of the PD-1 and BTLA immune checkpoint pathways, suggesting that its inhibition may also have immunomodulatory effects.[1][2]

SHP099_Mechanism_of_Action cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Activates This compound This compound This compound->SHP2_inactive Binds & Stabilizes (Allosteric Inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: this compound allosterically inhibits SHP2, blocking the RAS-ERK pathway.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound across various cancer models as reported in the literature.

Table 1: this compound Efficacy in Syngeneic Mouse Models

Cancer ModelMouse StrainThis compound Dose & RouteKey FindingsReference
B16F10 MelanomaSyngeneic75-100 mg/kg, oral, dailyReproducibly reduced tumor growth and weight.[3]
CT-26 Colon CancerBALB/cNot SpecifiedSignificantly decreased tumor volume and weight.[4]
CT-26 Colon CancerBALB/c nudeNot SpecifiedDid not decrease tumor volume or weight, suggesting immune system involvement.[4]

Table 2: this compound Efficacy in Xenograft Mouse Models

| Cancer Model | Cell Line | Mouse Strain | this compound Dose & Route | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Multiple Myeloma | RPMI-8226 | Balb/c nude | 75 mg/kg, oral, daily | Reduced tumor size, growth, and weight. Decreased p-SHP2 and p-ERK in tumors. |[5] | | Head and Neck Squamous Cell Carcinoma (HNSCC) | BHY and HSC-4 | Immunocompromised | 75 mg/kg, oral, daily | Led to near-total tumor control and tumor regressions. |[6] | | ALK-rearranged NSCLC | H3122 | BALB/c-nu/nu | Not Specified | Little effect alone, but significantly enhanced the anti-tumor effect of alectinib. |[7] | | ROS1-rearranged NSCLC | ABC-20 | BALB/c-nu/nu | Not Specified | Combination with crizotinib was significantly more effective than monotherapy. |[7] | | EGFR-mutant NSCLC | PC-9 | BALB/c-nu/nu | Not Specified | Combination with osimertinib more strongly inhibited tumor growth than monotherapy. |[7] |

Experimental Protocols

General Animal Husbandry and Welfare

All animal experiments should be conducted in accordance with institutional guidelines and regulations. Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum. Regular monitoring of animal health, including body weight and general appearance, is crucial throughout the study.[3][4]

Protocol 1: Syngeneic Tumor Model for Efficacy and Immunomodulatory Studies

This protocol is suitable for evaluating the efficacy of this compound in an immunocompetent setting, allowing for the assessment of its impact on the anti-tumor immune response.

Materials:

  • Syngeneic tumor cells (e.g., B16F10 melanoma, CT-26 colon carcinoma)[3][4]

  • Appropriate mouse strain (e.g., C57BL/6 for B16F10, BALB/c for CT-26)

  • This compound

  • Vehicle control (formulation dependent, e.g., CMC-Na)[8]

  • Sterile PBS and syringes

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a palpable size (e.g., 30-50 mm³), randomize mice into treatment and control groups.[3]

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentration.

    • Administer this compound or vehicle control to the respective groups via oral gavage daily. Doses ranging from 75-100 mg/kg have been shown to be effective.[3]

  • Efficacy Assessment:

    • Measure tumor volume and body weight every 2-3 days.[3][4]

    • The experiment should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines.[3]

    • At the end of the study, excise tumors, weigh them, and process for further analysis (e.g., histology, flow cytometry, western blotting).

  • Pharmacodynamic Analysis (Optional):

    • Collect tumor samples at specified time points after the last dose to assess target engagement.

    • Analyze the phosphorylation status of SHP2 and ERK in tumor lysates via western blotting to confirm target inhibition.[5]

Protocol 2: Xenograft Tumor Model for Direct Anti-Tumor Activity

This protocol is designed to evaluate the direct anti-tumor effects of this compound in the absence of a fully functional immune system.

Materials:

  • Human cancer cell line of interest (e.g., RPMI-8226, H3122)[5][7]

  • Immunocompromised mice (e.g., BALB/c nude, NOD scid)[3][5]

  • This compound

  • Vehicle control

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS and syringes

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Prepare the human cancer cell suspension in sterile PBS, optionally mixed 1:1 with Matrigel.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each immunocompromised mouse.

  • Tumor Growth and Randomization:

    • Follow the same procedure as in Protocol 1 for monitoring tumor growth and randomizing animals into treatment groups once tumors are established.

  • This compound Administration:

    • Administer this compound or vehicle control daily via oral gavage. A dose of 75 mg/kg has been shown to be effective in multiple myeloma xenografts.[5]

  • Efficacy and Pharmacodynamic Assessment:

    • Follow the same procedures as in Protocol 1 for assessing tumor volume, body weight, and final tumor weight.

    • Conduct western blot analysis on tumor lysates to evaluate the levels of p-SHP2 and p-ERK to confirm the mechanism of action.[5]

Experimental_Workflow cluster_setup Study Setup cluster_execution Execution cluster_analysis Analysis CellCulture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation (Syngeneic or Xenograft) CellCulture->Implantation TumorMonitoring 3. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 4. Group Randomization TumorMonitoring->Randomization Dosing 5. Daily Dosing (this compound or Vehicle) Randomization->Dosing EfficacyMonitoring 6. Efficacy Monitoring (Tumor Volume & Body Weight) Dosing->EfficacyMonitoring Repeated Daily Termination 7. Study Termination EfficacyMonitoring->Termination TumorExcision 8. Tumor Excision & Weight Termination->TumorExcision PD_Analysis 9. Pharmacodynamic Analysis (p-ERK, p-SHP2) TumorExcision->PD_Analysis

Caption: General workflow for this compound in vivo efficacy studies.

Combination Studies

This compound has shown synergistic effects when combined with other targeted therapies, such as tyrosine kinase inhibitors (TKIs) in oncogene-driven non-small cell lung cancer and with PD-1 blockade in colon cancer models.[4][7] When designing combination studies, it is important to include monotherapy arms for each agent, a vehicle control group, and the combination therapy group to properly assess synergy. Dosing schedules may need to be optimized to manage potential overlapping toxicities, although none have been significantly reported with this compound.[3][4]

Concluding Remarks

This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols outlined above provide a solid framework for conducting in vivo efficacy studies. Careful selection of the animal model, appropriate dosing, and rigorous endpoint analysis are critical for obtaining reliable and translatable preclinical data. Further investigations into combination therapies and the role of this compound in modulating the tumor microenvironment are warranted.

References

Application Notes: SHP099 for Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of drug resistance is a primary obstacle in cancer therapy. Tumors can develop adaptive resistance to targeted agents, often by activating alternative signaling pathways to bypass the inhibited node. The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical signaling node and a key mediator of this adaptive resistance.[1] SHP2 functions downstream of multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3]

SHP099 is a potent and selective allosteric inhibitor of SHP2.[2][] It stabilizes SHP2 in a self-inhibited conformation, preventing its signal-enhancing function.[][5] This unique mechanism makes this compound a powerful tool to investigate and overcome drug resistance. By inhibiting SHP2, this compound can block the reactivation of the MAPK pathway, a common resistance mechanism to various kinase inhibitors, thereby restoring sensitivity to the primary therapeutic agent.[1][6][7] These notes provide an overview and detailed protocols for using this compound in drug resistance studies.

Mechanism of Action in Overcoming Drug Resistance

Adaptive resistance to targeted therapies, such as MEK or RTK inhibitors, frequently involves the upregulation of alternative RTKs.[1] This leads to a feedback-driven reactivation of the RAS-ERK pathway, rendering the initial inhibitor ineffective. SHP2 acts as a convergence point for signals from these various RTKs before they activate RAS.[1][6]

By inhibiting SHP2, this compound effectively prevents this signal transduction from multiple RTKs, thereby abrogating the adaptive reactivation of the MAPK pathway.[6][7] This approach has proven effective in combination with MEK inhibitors in KRAS-mutant cancers and with tyrosine kinase inhibitors (TKIs) in oncogene-driven non-small cell lung cancer (NSCLC).[1][6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Activation (e.g., EGFR, FGFR) SHP2 SHP2 RTK->SHP2 Recruits & Activates TKI TKI / MEKi MEK MEK TKI->MEK Primary Drug Inhibition RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF RAF->MEK MEK->RTK Feedback Reactivation (Resistance) ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibits

Caption: this compound blocks adaptive resistance by inhibiting SHP2-mediated MAPK reactivation.

Data Presentation

Table 1: In Vitro Synergy of this compound with Targeted Therapies

This table summarizes the synergistic effects observed when combining this compound with other inhibitors across various cancer cell lines. Synergy is often determined by calculating a Combination Index (CI), where CI < 1 indicates synergy.

Cell LineCancer TypeCombination DrugEffectReference
MIAPaCa-2Pancreatic CancerTrametinib (MEKi)Strong synergistic anti-proliferation effect[2][6]
H358NSCLC (KRAS-mutant)Trametinib (MEKi)Synergistic anti-proliferation effect[2][6]
KE-39Gastric Cancer (KRAS-amp)Trametinib (MEKi)Combinatorial efficacy[8]
H3122NSCLC (ALK-rearranged)Ceritinib (ALKi)Restored sensitivity in resistant cells[7][9]
HCC827NSCLC (EGFR-mutant)Osimertinib (EGFRi)Marked growth inhibition[7]
T47DBreast CancerBYL719 (PI3Ki)Overcomes resistance, prevents outgrowth of resistant clones
NCI-H929Multiple MyelomaBortezomibSynergistic antineoplastic effect[10]
Table 2: In Vivo Efficacy of this compound Combination Therapies

This table highlights the effectiveness of this compound combination treatments in preclinical animal models.

Cancer ModelTreatment CombinationKey OutcomeReference
KRAS-mutant Pancreas XenograftThis compound + TrametinibHighly efficacious, suppressed tumor growth[1][6]
KRAS-mutant NSCLC XenograftThis compound + TrametinibSignificant tumor growth inhibition[1][6]
ALK-rearranged NSCLC XenograftThis compound + CeritinibMarked growth inhibition[7]
EGFR-mutant NSCLC XenograftThis compound + OsimertinibEnhanced tumor suppression compared to monotherapy[7]
KRAS-amp Gastric Cancer XenograftThis compound + LapatinibSignificantly suppressed tumor growth[8]
Colon Cancer Syngeneic ModelThis compound + anti-PD-1Higher therapeutic efficacy than monotherapy[9][11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the role of this compound in overcoming drug resistance.

cluster_assays Downstream Assays cluster_invivo In Vivo Validation start Select Parental and Drug-Resistant Cell Lines culture Culture cells and treat with: - Vehicle Control - Primary Drug (e.g., MEKi) - this compound - Combination (Drug + this compound) start->culture viability Cell Viability Assay (e.g., CellTiter-Glo®) culture->viability western Western Blot Analysis (p-ERK, p-AKT, total proteins) culture->western ip Immunoprecipitation (e.g., for SHP2 binding partners) culture->ip xenograft Establish Xenograft Model culture->xenograft analysis Data Analysis: - Calculate IC50 values - Determine Combination Index (CI) - Quantify protein levels - Assess tumor growth inhibition viability->analysis western->analysis ip->analysis treat_animal Treat mice with drug regimens xenograft->treat_animal measure Measure tumor volume and analyze excised tumors treat_animal->measure measure->analysis

Caption: General experimental workflow for studying this compound in drug resistance models.
Cell Viability / Proliferation Assay (CellTiter-Glo® Method)

This protocol measures the number of viable cells in culture based on ATP levels.

Materials:

  • Cancer cell lines (parental and resistant)

  • Complete culture medium

  • This compound and other targeted agents

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 90 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound, the primary drug, and a combination of both. Add 10 µL of the drug solutions to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[12]

  • Add 100 µL of the prepared CellTiter-Glo® reagent to each well.[12]

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to determine IC₅₀ values. Use software like CompuSyn to calculate Combination Index (CI) values for synergy assessment.[7]

Western Blot Protocol for Pathway Analysis

This protocol is used to detect changes in protein expression and phosphorylation, particularly p-ERK, to confirm the mechanism of this compound.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After drug treatment for the specified time (e.g., 1-48 hours), wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[13][14] Scrape the cells and collect the lysate.

  • Incubate the lysate on ice for 20-30 minutes.[13][14]

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16][17]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16][17]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16][17]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again as in step 10. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13]

Immunoprecipitation (IP) Protocol

This protocol can be used to isolate SHP2 and its binding partners to study how this compound affects its interactions within signaling complexes.

Materials:

  • Cell lysates prepared in non-denaturing lysis buffer

  • Primary antibody for IP (e.g., anti-SHP2)

  • Isotype control IgG

  • Protein A/G agarose beads

  • Wash buffer (e.g., cell lysis buffer)

  • Elution buffer (e.g., SDS sample buffer)

Procedure:

  • Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing buffer (e.g., Triton X-100 based). Adjust protein concentration to 1-2 mg/mL.[18]

  • Pre-clearing: Add 20-30 µL of Protein A/G agarose bead slurry to ~500 µg of lysate. Incubate for 1 hour at 4°C with rotation to reduce non-specific binding.[19]

  • Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add 2-5 µg of the primary antibody (or control IgG) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with rotation.[18]

  • Complex Capture: Add 30-50 µL of fresh Protein A/G bead slurry to capture the antibody-antigen complexes. Incubate for another 1-2 hours at 4°C.[18][19]

  • Washing: Pellet the beads by gentle centrifugation (e.g., 200 x g for 1 min).[19] Discard the supernatant. Wash the beads 3-5 times with 500 µL of ice-cold wash buffer.

  • Elution: After the final wash, resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer. Boil for 5-10 minutes at 95°C to elute the proteins.

  • Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated proteins, is now ready for analysis by Western Blotting.

node1 Targeted Therapy (e.g., MEKi) node2 Initial Tumor Response (MAPK Pathway Inhibition) node1->node2 Leads to node3 Adaptive Response: Upregulation of multiple RTKs node2->node3 Triggers node4 SHP2-Mediated Signal Relay node3->node4 Converges on node5 MAPK Pathway Reactivation node4->node5 Causes node_res Sensitivity Restored node4->node_res Prevents Reactivation node6 Acquired Drug Resistance node5->node6 Results in node_shp This compound Treatment node_shp->node4 Blocks

Caption: Logical flow showing how this compound intervenes to prevent acquired resistance.

References

Application Notes and Protocols: SHP099 in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of SHP099, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), in the context of non-small cell lung cancer (NSCLC) research. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), primarily through the activation of the RAS-ERK signaling pathway.[1] Its dysregulation has been implicated in the pathogenesis of various cancers, including NSCLC.[1]

Mechanism of Action

This compound stabilizes SHP2 in an auto-inhibited conformation by binding to a tunnel formed at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains.[1][2] This allosteric inhibition prevents the catalytic activation of SHP2, thereby suppressing downstream signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[1][3] In NSCLC, particularly in models with oncogenic drivers like KRAS, EGFR, ALK, and ROS1, SHP2 inhibition by this compound has been shown to abrogate ERK signaling, which is often persistently active and contributes to tumor cell proliferation and survival.[4][5]

Key Applications in NSCLC Research

Overcoming Resistance to Targeted Therapies

A significant challenge in the treatment of oncogene-driven NSCLC is the development of acquired resistance to tyrosine kinase inhibitors (TKIs). Research has demonstrated that residual tumor cells that survive initial TKI therapy can exhibit persistent ERK pathway activation.[4][5] this compound, when used in combination with TKIs such as osimertinib (for EGFR-mutant NSCLC) and alectinib (for ALK-rearranged NSCLC), can effectively suppress this residual ERK activity, leading to marked growth inhibition of cancer cells both in vitro and in vivo.[4][5]

Combination Therapy in KRAS-Mutant NSCLC

KRAS mutations are prevalent in NSCLC and have been notoriously difficult to target directly.[6][7] SHP2 is a critical downstream effector of KRAS signaling.[8] this compound has shown efficacy in suppressing the stemness of KRAS-mutant NSCLC cells and can enhance the sensitivity of these cells to TKIs and chemotherapy.[6][7] Furthermore, combining this compound with MEK inhibitors has been proposed as a strategy to overcome adaptive resistance in RAS-mutant malignancies.[9][10][11]

Modulation of the Tumor Microenvironment and Immunotherapy

SHP2 is also a key mediator in immune checkpoint pathways, such as the PD-1/PD-L1 axis.[1][9] Inhibition of SHP2 with this compound has been shown to promote an anti-tumor immune response by increasing the infiltration of CD8+ T cells and decreasing myeloid-derived suppressor cells.[8][12] This has led to investigations of this compound in combination with immune checkpoint inhibitors, showing synergistic effects in preclinical models.[9][13][14] However, SHP2 inhibition can also induce the production of CXCR2 ligands by tumor cells, leading to the influx of granulocytic myeloid-derived suppressor cells (gMDSCs), which can dampen the anti-tumor immune response.[12][15] This has prompted the exploration of triple-combination therapies, for instance with CXCR1/2 inhibitors, to counteract this effect.[12]

Data Presentation

In Vitro Efficacy of this compound in NSCLC Cell Lines
Cell LineNSCLC SubtypeDriver MutationThis compound TreatmentEffectReference
H358AdenocarcinomaKRAS G12C10 µMInhibition of MEK/ERK signaling[12]
H1975AdenocarcinomaEGFR L858R, T790M10 µM, 72 hoursInduction of GRO family chemokines[12]
PC-9AdenocarcinomaEGFR Exon 19 delCombination with OsimertinibStrong suppression of p-MEK and p-ERK[4]
H3122AdenocarcinomaALK rearrangementCombination with AlectinibStrong suppression of p-MEK and p-ERK[4]
A549AdenocarcinomaKRAS G12SCombination with ErlotinibDecreased cell viability, increased cleaved caspase 3[7]
In Vivo Efficacy of this compound in NSCLC Models
Mouse ModelTumor TypeTreatment RegimenKey FindingsReference
BALB/c-nu/nu mice with H3122 xenograftsALK-rearranged NSCLCThis compound + AlectinibSignificantly greater tumor inhibition than either agent alone[4]
C57BL/6 mice with KP allograftsKRAS G12D; Trp53-/- NSCLCThis compound (75 mg/kg daily)Significant single-agent efficacy, increased T lymphocyte infiltration[12]
129Sv/Ev mice with 344SQ NSCLCAnti-PD-1-resistant NSCLCThis compound + Radiotherapy + anti-PD-L1Promoted local and abscopal responses, reduced lung metastases[13]
Mice with KRAS-mutant lung tumorsKRAS-mutant NSCLCThis compound + SX682 (CXCR2 inhibitor)Completely suppressed tumor growth after two weeks[15]

Experimental Protocols

Cell Viability Assay (Modified MTT Assay)

This protocol is adapted from studies evaluating the combined effects of this compound and TKIs.[4]

Materials:

  • NSCLC cell lines (e.g., PC-9, H3122)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Tyrosine Kinase Inhibitors (e.g., Osimertinib, Alectinib; dissolved in DMSO)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent

  • Plate reader

Procedure:

  • Seed NSCLC cells in triplicate in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, a TKI, or a combination of both for 96 hours. Include a DMSO-treated control group.

  • After the incubation period, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the DMSO-treated control. The Chou-Talalay method can be used to analyze the combined drug effect.[4]

Western Blotting for Signaling Pathway Analysis

This protocol is designed to assess the phosphorylation status of key proteins in the ERK and AKT signaling pathways.[4][16]

Materials:

  • NSCLC cell lines

  • This compound and/or other inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate NSCLC cells and treat with this compound and/or other inhibitors for the desired time (e.g., 24 hours).[4]

  • Lyse the cells on ice and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.[4]

Materials:

  • Immunocompromised mice (e.g., BALB/c-nu/nu)

  • NSCLC cell lines (e.g., H3122)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Other treatment agents (e.g., Alectinib)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, TKI alone, combination).

  • Administer treatments as scheduled (e.g., this compound via oral gavage daily, TKI via intraperitoneal injection).[4][12]

  • Measure tumor volume (e.g., using the formula: (length x width²)/2) and body weight at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

SHP099_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive activates SOS SOS GRB2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP promotes GDP/GTP exchange SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2_active inhibits

Caption: this compound allosterically inhibits SHP2, blocking the RAS-ERK pathway.

Combination_Therapy_Workflow start NSCLC Model (e.g., KRAS-mutant, EGFR-mutant) treatment Treatment Groups: 1. Vehicle 2. This compound 3. Other Agent (TKI, Chemo, etc.) 4. Combination start->treatment invitro In Vitro Analysis (Cell Viability, Western Blot) treatment->invitro invivo In Vivo Analysis (Xenograft Tumor Growth) treatment->invivo data_analysis Data Analysis (Synergy, Efficacy) invitro->data_analysis invivo->data_analysis

Caption: Experimental workflow for evaluating this compound combination therapy.

TME_Modulation This compound This compound TumorCell Tumor Cell This compound->TumorCell inhibits CD8TCell CD8+ T Cell This compound->CD8TCell promotes infiltration of CXCR2_ligands CXCR2 Ligands (e.g., CXCL1, CXCL5) TumorCell->CXCR2_ligands induces production of gMDSC gMDSC gMDSC->CD8TCell suppresses CXCR2_ligands->gMDSC attracts

Caption: this compound's dual effect on the tumor microenvironment.

References

Troubleshooting & Optimization

SHP099 in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the solubility and stability of the SHP2 inhibitor, SHP099, in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO varies across different suppliers. It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility[1][2][3]. Some sources indicate that sonication may be necessary to achieve complete dissolution[2][4]. Please refer to the table below for reported values.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, start by weighing the desired amount of this compound powder. Then, add fresh, anhydrous DMSO to the appropriate final concentration. Ensure the solution is thoroughly mixed; if needed, use an ultrasonic bath to aid dissolution[2][4]. For a detailed step-by-step guide, please see the Experimental Protocols section.

Q3: What are the recommended storage conditions for this compound powder and its DMSO stock solutions?

A3: this compound powder is stable for extended periods when stored at -20°C[4][5]. Once dissolved in DMSO, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term storage[1][2][4].

Q4: How stable are this compound stock solutions in DMSO?

A4: When stored correctly, this compound stock solutions in DMSO are stable for up to one month at -20°C and for six months to a year at -80°C[1][2][4]. It is highly recommended to use freshly prepared solutions for the most reliable experimental results.

Q5: What is the mechanism of action for this compound?

A5: this compound is a potent and selective allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase[1][4][5]. It stabilizes SHP2 in an auto-inhibited conformation by binding to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains[2][5]. This inhibition suppresses the RAS-ERK signaling pathway, which is critical for the proliferation of cancer cells driven by receptor tyrosine kinases[2][5][6].

Data Presentation

Table 1: this compound Solubility in DMSO
Supplier/SourceSolubility (mg/mL)Molar Concentration (mM)Notes
Selleck Chemicals70 mg/mL198.71 mMUse fresh, moisture-free DMSO[1].
Cayman Chemical30 mg/mL~85.16 mM-
MedchemExpress (MCE)12 mg/mL34.07 mMRequires sonication[2][4].

Note: The molar concentration is calculated based on the molecular weight of this compound (352.26 g/mol )[4].

Table 2: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationRecommendations
Powder-20°C3 yearsKeep tightly sealed in a dry environment[1][4].
4°C2 yearsFor shorter-term storage[4].
Stock Solution in DMSO-80°C6-12 monthsAliquot to avoid freeze-thaw cycles[1][2][4].
-20°C1 monthFor frequent use; aliquot to minimize degradation[1][2][4].

Troubleshooting Guide

Q: I'm having difficulty dissolving this compound in DMSO. What should I do?

A: If you encounter solubility issues, consider the following:

  • Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly decrease the solubility of compounds[1][2][3]. Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.

  • Apply Sonication: Gentle warming or sonication can help dissolve the compound. One supplier specifically notes that ultrasonic treatment is needed to achieve a 12 mg/mL concentration[2][4].

  • Check Concentration: Ensure you are not trying to prepare a solution that exceeds the highest reported solubility limits (see Table 1).

Q: My this compound solution in DMSO appears cloudy or has precipitates after storage. What happened?

A: Cloudiness or precipitation can occur for several reasons:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound precipitation and degradation. It is critical to aliquot your stock solution into single-use volumes immediately after preparation[1][2].

  • Moisture Contamination: If the vial was not sealed properly, moisture may have entered, reducing solubility and causing the compound to crash out of solution.

  • Storage Temperature Fluctuation: Storing solutions at a temperature that is not consistently maintained (e.g., a freezer with an auto-defrost cycle) can also contribute to this issue.

Q: Can I store my this compound working solutions, which are diluted in aqueous media?

A: this compound is insoluble in water[1][2][4]. Therefore, working solutions diluted in aqueous buffers (like PBS) should be prepared fresh from the DMSO stock solution immediately before use. Do not store aqueous dilutions, as the compound will likely precipitate over time.

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a standard stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Equilibrate this compound powder to room temperature weigh 1. Weigh 3.52 mg of This compound powder start->weigh add_dmso 2. Add 1 mL of fresh, anhydrous DMSO weigh->add_dmso vortex 3. Vortex thoroughly add_dmso->vortex sonicate 4. Sonicate in a water bath if needed until clear vortex->sonicate aliquot 5. Aliquot into single-use tubes (e.g., 20 µL) sonicate->aliquot store 6. Store at -20°C (1 month) or -80°C (6-12 months) aliquot->store G RTK Growth Factor Receptor (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2

References

SHP099 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of SHP099, a potent and selective allosteric inhibitor of SHP2. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for SHP2?

A1: this compound is a highly selective inhibitor of SHP2. It was originally profiled against a panel of 21 phosphatases and 66 kinases and showed no detectable activity against most of these enzymes, including its closest homolog, SHP1.[1] This high selectivity is attributed to its unique allosteric mechanism of action, where it binds to a specific pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an inactive conformation.[1][2]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound is the inhibition of autophagy.[3][4] This effect is independent of its SHP2 inhibitory activity and occurs at concentrations commonly used in cell-based assays.[3][4] this compound has been shown to accumulate in lysosomes and block autophagic flux.[3][4] Additionally, while generally very selective, high concentrations of this compound might lead to unforeseen off-target interactions.

Q3: My cells are showing unexpected levels of cell death after this compound treatment. What could be the cause?

A3: Unexpected cytotoxicity could be due to the off-target inhibition of autophagy by this compound.[3][4] Autophagy is a critical cellular process for maintaining homeostasis, and its inhibition can lead to cell death, particularly in cancer cells that are highly dependent on this process for survival. It is also possible that at high concentrations, this compound may have other, yet unidentified, off-target effects that contribute to cytotoxicity.[5]

Q4: I am not observing the expected inhibition of the RAS-ERK pathway in my experiments with this compound. Why might this be?

A4: There are several potential reasons for a lack of efficacy. First, the cell line you are using may have resistance mechanisms to SHP2 inhibition. For example, some cancer cells can develop adaptive resistance through the activation of alternative signaling pathways.[6] Second, certain oncogenic mutations in SHP2 can render it insensitive to allosteric inhibitors like this compound.[7] Finally, ensure that the experimental conditions, such as inhibitor concentration and incubation time, are appropriate for your specific cell line and experimental setup.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Unexpected Cell Death or Reduced Viability Off-target inhibition of autophagy.1. Validate Autophagy Inhibition: Monitor autophagy markers such as LC3-II accumulation and p62 degradation by Western blot. 2. Dose-Response Analysis: Perform a dose-response experiment to determine if the cytotoxicity is dose-dependent and correlates with the EC50 for autophagy inhibition (~10.6 µM in some cell lines).[3] 3. Use a More Selective SHP2 Inhibitor: Consider using a SHP2 inhibitor with lower off-target autophagy activity, such as TNO155, as a control.[3] 4. Autophagy Rescue Experiment: Attempt to rescue the phenotype by inducing autophagy through other means to confirm the role of autophagy inhibition.
Lack of Efficacy (No inhibition of p-ERK) 1. Cellular Resistance: The cell line may have intrinsic or acquired resistance to SHP2 inhibition. 2. SHP2 Mutation Status: The cells may harbor an SHP2 mutation that confers resistance to allosteric inhibition. 3. Suboptimal Experimental Conditions: Incorrect inhibitor concentration, incubation time, or assay conditions.1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to SHP2 in your cells. 2. Analyze Downstream Signaling: In addition to p-ERK, examine other downstream effectors of the RAS-MAPK pathway. 3. Evaluate Alternative Pathways: Investigate potential bypass signaling pathways that could be compensating for SHP2 inhibition. 4. Sequence SHP2: If possible, sequence the PTPN11 gene in your cell line to check for known resistance mutations.[7] 5. Optimize Experimental Parameters: Titrate the concentration of this compound and optimize the treatment duration.
Inconsistent or Variable Results 1. Inhibitor Instability: Degradation of this compound in solution. 2. Cell Line Heterogeneity: Variability within the cell population. 3. Experimental Technique: Inconsistent handling or assay procedures.1. Prepare Fresh Inhibitor Stocks: Always use freshly prepared this compound solutions. 2. Ensure Cell Line Quality: Use low-passage, authenticated cell lines. 3. Standardize Protocols: Maintain consistent cell densities, treatment times, and assay conditions across all experiments.

Quantitative Data on this compound Selectivity

The following tables summarize the selectivity profile of this compound against a panel of phosphatases and kinases.

Table 1: Selectivity of this compound against a Panel of Phosphatases [1]

PhosphataseIC50 (µM)
SHP20.071
SHP1>100
PTP1B>100
TCPTP>100
CD45>100
DUSP22>100
HePTP>100
KAP>100
LAR>100
LMWPTP>100
MKP1>100
PTPα>100
PTPβ>100
PTPγ>100
PTPε>100
PTPH1>100
PTPμ>100
PTPRA>100
PTPσ>100
VHR>100
YopH>100

Table 2: Selectivity of this compound against a Panel of Kinases (Selected) [1]

Kinase FamilyRepresentative Kinase% Inhibition at 1 µM
TKABL1<10
TKALK<10
TKEGFR<10
TKERBB2<10
TKFGFR1<10
TKFLT3<10
TKJAK2<10
TKMET<10
TKSRC<10
TKLBRAF<10
STEMAP2K1 (MEK1)<10
CMGCCDK2<10
AGCAKT1<10
CAMKCAMK2A<10
CK1CSNK1D<10

Note: This is a selection from the full panel of 66 kinases tested. In the original screen, this compound showed no detectable activity against any of the kinases at 1 µM.

Table 3: Off-Target Autophagy Inhibition by SHP2 Allosteric Inhibitors [3]

CompoundSHP2 IC50 (nM)Autophagy Inhibition EC50 (µM)
This compound 71 10.6
TNO1551194.3
RMC-45500.5830.2
IACS-1390915.71.4

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target protein SHP2 in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the desired concentrations of this compound or vehicle control for a specified time.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble SHP2 in the supernatant by Western blotting or other quantitative methods like ELISA.

  • Data Analysis: Plot the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Multiplexed Inhibitor Bead (MIB) Mass Spectrometry (MS) for Kinome Profiling

Objective: To identify the on- and off-target kinases of this compound on a proteome-wide scale.

Methodology:

  • Cell Lysate Preparation: Prepare cell lysates under conditions that preserve kinase activity.

  • Affinity Chromatography: Incubate the cell lysates with multiplexed inhibitor beads (a mixture of beads coupled to broad-spectrum kinase inhibitors).

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the kinases that bind to the beads. A decrease in the binding of a particular kinase in the presence of this compound indicates that this compound is interacting with that kinase.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 recruitment SOS1 SOS1 Grb2->SOS1 Ras_GDP Ras-GDP SOS1->Ras_GDP GEF activity Ras_GTP Ras-GTP SHP2->Ras_GTP promotes activation Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype (e.g., cytotoxicity, no effect) Check_On_Target Confirm On-Target Engagement (CETSA) Start->Check_On_Target On_Target On-Target Effect Confirmed Check_On_Target->On_Target No_On_Target No On-Target Engagement Check_On_Target->No_On_Target Investigate_Off_Target Investigate Potential Off-Targets (Kinome Scan, Proteomics) On_Target->Investigate_Off_Target Autophagy_Check Assess Autophagy Inhibition (LC3-II, p62 Western Blot) On_Target->Autophagy_Check Resistance_Check Evaluate Resistance Mechanisms (Sequencing, Pathway Analysis) No_On_Target->Resistance_Check Optimize_Experiment Optimize Experimental Conditions (Dose, Time, Cell Line) No_On_Target->Optimize_Experiment Conclusion Conclusion: Phenotype is due to off-target effect Investigate_Off_Target->Conclusion Autophagy_Check->Conclusion Troubleshoot_Protocol Troubleshoot Experimental Protocol Resistance_Check->Troubleshoot_Protocol Optimize_Experiment->Troubleshoot_Protocol

Caption: Workflow for troubleshooting unexpected results with this compound.

Troubleshooting_Decision_Tree Start Unexpected Result with this compound Is_Cytotoxic Is the effect cytotoxicity? Start->Is_Cytotoxic Is_Ineffective Is the effect a lack of efficacy? Start->Is_Ineffective Check_Autophagy Check for autophagy inhibition Is_Cytotoxic->Check_Autophagy Yes Check_Resistance Investigate resistance mechanisms Is_Ineffective->Check_Resistance Yes Check_Target_Engagement Confirm target engagement (CETSA) Is_Ineffective->Check_Target_Engagement No

Caption: Decision tree for troubleshooting this compound experimental outcomes.

References

Technical Support Center: Optimizing SHP099 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SHP099 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[1] This prevents SHP2 from becoming activated and carrying out its function in signal transduction. The primary downstream effect of this compound is the suppression of the RAS-ERK signaling pathway, which is crucial for cell survival and proliferation in many cancers driven by receptor tyrosine kinases (RTKs).[1][2]

Q2: What is a typical starting concentration for this compound in cell-based assays?

A2: A typical starting concentration for this compound in cell-based assays ranges from 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell line and the specific biological question being addressed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How does this compound affect downstream signaling pathways other than RAS-ERK?

A3: While the primary and most well-documented effect of this compound is the inhibition of the RAS-ERK pathway, it can also modulate other signaling pathways.[3][4][5] SHP2 is a signaling node that can influence the PI3K-AKT and JAK-STAT pathways.[3][4][5] The effect of SHP2 inhibition on these pathways can be context-dependent, varying with cell type and extracellular stimuli.[3] Therefore, it is advisable to assess the impact of this compound on these pathways in your specific cell model.

Q4: Are there known off-target effects of this compound?

A4: this compound is considered a highly selective inhibitor of SHP2.[6] However, like any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. Some studies have noted that at concentrations of 20 µM and above, this compound may have off-target effects, including the inhibition of autophagy in a SHP2-independent manner.[7][8] It is crucial to include appropriate controls, such as a negative control compound and/or genetic knockdown/knockout of SHP2, to confirm that the observed effects are due to on-target SHP2 inhibition.[9]

Troubleshooting Guide

Problem 1: No or weak inhibition of p-ERK is observed after this compound treatment.

Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.
Incorrect Treatment Duration Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help identify the optimal duration for observing p-ERK inhibition.
Cell Line Insensitivity Some cell lines may be less dependent on SHP2 signaling for ERK activation. Consider using a positive control cell line known to be sensitive to this compound (e.g., KYSE-520, a human esophageal squamous cell carcinoma line).
Reagent Quality Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.

Problem 2: High levels of cell death are observed even at low this compound concentrations.

Possible Cause Suggested Solution
High Cell Line Sensitivity Your cell line may be particularly sensitive to SHP2 inhibition. Reduce the concentration of this compound and shorten the treatment duration.
Off-Target Cytotoxicity At higher concentrations, off-target effects may contribute to cytotoxicity. Lower the this compound concentration and consider using another SHP2 inhibitor as a control to see if the effect is specific to this compound.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%).

Problem 3: Inconsistent results between experiments.

Possible Cause Suggested Solution
Variability in Cell Culture Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.
Inconsistent Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
Assay Variability Ensure consistent timing for all steps of the experiment, including treatment, lysis, and detection.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEndpointIC50 / Effective ConcentrationReference
MV4-11Acute Myeloid LeukemiaProliferationIC50: 0.32 µM[10]
TF-1ErythroleukemiaProliferationIC50: 1.73 µM[10]
PC9Non-Small Cell Lung CancerProliferationIC50: 7.536 µM (24h)
PC9GRNon-Small Cell Lung CancerProliferationIC50: 8.900 µM (24h)[11]
Molm-14Acute Myeloid LeukemiaProliferationIC50: 146 nM (RMC-4550, another SHP2 inhibitor)
MV4-11Acute Myeloid LeukemiaProliferationIC50: 120 nM (RMC-4550)[12]
Kasumi-1Acute Myeloid LeukemiaProliferationIC50: 193 nM (RMC-4550)[12]
SKNO-1Acute Myeloid LeukemiaProliferationIC50: 480 nM (RMC-4550)[12]
A549Non-Small Cell Lung CancerProliferationIC50: 8.68 ± 0.96 μM (Compound 2, another SHP2 inhibitor)[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well format.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blotting for p-ERK Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of ERK.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the optimized duration.

  • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunoprecipitation of SHP2

This protocol is for the immunoprecipitation of SHP2 to study its interactions with other proteins.

Materials:

  • Cells of interest

  • This compound or vehicle control

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Anti-SHP2 antibody

  • Protein A/G agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Treat cells as required and lyse them in a non-denaturing lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Pre-clear the lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the anti-SHP2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Centrifuge to pellet the beads and wash them 3-5 times with wash buffer.

  • Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling for 5 minutes.

  • Analyze the eluted proteins by western blotting with antibodies against SHP2 and potential interacting partners.

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K STAT STAT RTK->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->GRB2 This compound This compound This compound->SHP2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT SHP099_Optimization_Workflow start Start: Select Cell Line dose_response Dose-Response Experiment (e.g., 0.1 - 50 µM this compound) start->dose_response viability_assay Cell Viability Assay (MTT/MTS) dose_response->viability_assay western_blot Western Blot for p-ERK dose_response->western_blot determine_ic50 Determine IC50 for Proliferation viability_assay->determine_ic50 downstream_assays Proceed with Downstream Experiments determine_ic50->downstream_assays optimal_conc Determine Optimal Concentration for p-ERK Inhibition western_blot->optimal_conc optimal_conc->downstream_assays Troubleshooting_Tree start Issue: Inconsistent or Unexpected Results check_conc Is p-ERK inhibition weak? start->check_conc check_viability Is cell viability too low? start->check_viability No increase_conc Action: Increase this compound concentration or treatment time check_conc->increase_conc Yes check_reagents Action: Check reagent quality and cell line sensitivity check_conc->check_reagents No decrease_conc Action: Decrease this compound concentration or treatment time check_viability->decrease_conc Yes check_solvent Action: Check for solvent toxicity and 'off-target' effects check_viability->check_solvent No

References

Technical Support Center: Troubleshooting SHP099 Western Blot Inconsistent Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blot analysis involving the SHP2 inhibitor, SHP099. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your Western blot experiments with this compound.

Q1: Why am I seeing no signal or a very weak signal for my target protein after this compound treatment?

A1: Several factors could contribute to a weak or absent signal. Consider the following troubleshooting steps:

  • Protein Expression Levels: The expression level of your target protein might be inherently low in your specific cell line or tissue type. It is crucial to include a positive control to confirm that the antibody and detection system are working correctly.[1]

  • Antibody Concentration: The primary or secondary antibody concentrations may be too low. Titrate your antibodies to determine the optimal dilution for your specific experimental conditions.[2] Reusing diluted antibodies is not recommended as their stability can decrease over time.[1]

  • Protein Loading: Insufficient protein loading can lead to weak signals, especially for low-abundance proteins. For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended. For detecting less abundant modified proteins (e.g., phosphorylated targets), you may need to load up to 100 µg.[1]

  • Transfer Efficiency: Inefficient transfer of proteins from the gel to the membrane can result in a weak signal. Confirm successful transfer by staining the membrane with Ponceau S after transfer.

  • Lysis Buffer Composition: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation, especially when detecting phosphorylated proteins.[1]

Q2: My Western blot shows high background, making it difficult to interpret the results. What can I do?

A2: High background can obscure your bands of interest. Here are some common causes and solutions:

  • Blocking Inefficiency: Inadequate blocking is a frequent cause of high background. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST) and that the incubation time is sufficient (typically 1 hour at room temperature or overnight at 4°C). For phosphorylated proteins, BSA is often preferred over milk, as milk contains phosphoproteins that can cause nonspecific binding.

  • Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to nonspecific binding and high background. Optimize antibody dilutions to find the concentration that provides a strong signal with minimal background.

  • Washing Steps: Insufficient washing between antibody incubation steps can result in high background. Increase the number and duration of washes with TBST to effectively remove unbound antibodies.

  • Membrane Handling: Avoid touching the membrane with your bare hands, as this can introduce contaminating proteins. Use clean forceps to handle the membrane.

Q3: I am observing non-specific bands in addition to my target band. How can I resolve this?

A3: Non-specific bands can arise from several sources. Here's how to troubleshoot this issue:

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Validate your antibody by running a positive and negative control (e.g., a cell line known to express or not express the target protein).

  • Protein Overload: Loading too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per lane.[1]

  • Sample Degradation: Protein degradation can result in smaller, non-specific bands. Always use fresh samples and ensure adequate protease inhibitors in your lysis buffer.

  • Optimize Blocking and Washing: As with high background, optimizing your blocking and washing steps can help reduce non-specific antibody binding.

Q4: The band for my protein of interest is not at the expected molecular weight. What could be the reason?

A4: Discrepancies between the observed and expected molecular weight can be due to several factors:

  • Post-Translational Modifications (PTMs): Modifications such as phosphorylation, glycosylation, or ubiquitination can alter the apparent molecular weight of a protein on a Western blot.[3][4]

  • Splice Variants: Different splice variants of a protein may exist, leading to bands of varying sizes.[4]

  • Protein-Protein Interactions or Multimerization: Incomplete denaturation of protein complexes or the formation of dimers or multimers can result in bands at a higher molecular weight than expected.[4] Ensure complete denaturation by boiling your samples in Laemmli buffer with a reducing agent.

  • Gel Electrophoresis Conditions: The percentage of your acrylamide gel can affect protein migration. Ensure you are using an appropriate gel percentage for the size of your target protein.

Q5: My results are inconsistent between experiments. How can I improve reproducibility?

A5: Inconsistent results are a common challenge in Western blotting. To improve reproducibility:

  • Standardize Your Protocol: Ensure that all steps of your protocol, from sample preparation to imaging, are performed consistently across all experiments. This includes using the same reagents, incubation times, and temperatures.

  • Sample Preparation: Inconsistencies in sample preparation can lead to variability. Ensure that protein extraction and quantification are accurate and consistent for all samples.

  • Loading Controls: Always use a loading control (e.g., GAPDH, β-actin, or α-tubulin) to normalize for differences in protein loading and to ensure that any observed changes in your target protein are not due to loading variability.

  • Antibody Quality: Use high-quality antibodies and avoid repeated freeze-thaw cycles. Store antibodies according to the manufacturer's instructions.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for Western blotting of SHP2 and its downstream targets, which are often analyzed in the context of this compound treatment.

Target Protein Predicted/Observed Molecular Weight Recommended Primary Antibody Dilution Recommended Protein Load Blocking Buffer Notes
SHP2 (PTPN11) ~68-75 kDa[5]1:1000 - 1:20000[5][6]20-30 µg3-5% Non-fat dry milk or BSA in TBSTObserved molecular weight can vary slightly based on the specific antibody and cell line used.[5]
Phospho-ERK1/2 (p44/42) ~42-44 kDa1:500 - 1:200020-40 µg5% BSA in TBSTIt is crucial to use phosphatase inhibitors during sample preparation.
Total ERK1/2 (p44/42) ~42-44 kDa1:100020-40 µg5% Non-fat dry milk or BSA in TBSTOften used as a loading control for p-ERK.
Phospho-STAT3 (Tyr705) ~86-92 kDa[7]1:500 - 1:1000[8]30-50 µg5% BSA in TBSTUse of phosphatase inhibitors is essential.[7]
Total STAT3 ~86-92 kDa1:100030-50 µg5% Non-fat dry milk or BSA in TBSTUsed to normalize p-STAT3 levels.

Experimental Protocols

Detailed Western Blot Protocol for Analyzing this compound Effects

This protocol provides a step-by-step guide for performing a Western blot to analyze the effects of this compound on SHP2 and its downstream signaling pathways.

1. Sample Preparation: a. Culture cells to the desired confluency and treat with this compound at the desired concentration and time points. Include a vehicle-treated control. b. After treatment, wash cells twice with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

2. Gel Electrophoresis: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-50 µg of protein per lane onto an SDS-PAGE gel of an appropriate acrylamide percentage. c. Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm successful transfer. c. Destain the membrane with TBST.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, 5% BSA is recommended.[9] b. Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9] e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

This compound Signaling Pathway

SHP099_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation SHP2->RAS JAK JAK SHP2->JAK Dephosphorylation This compound This compound This compound->SHP2 Inhibition STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation

Caption: this compound inhibits SHP2, affecting downstream signaling pathways like RAS/ERK and JAK/STAT.

Western Blot Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A streamlined workflow for Western blot analysis of this compound-treated samples.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing toxicities associated with the SHP2 inhibitor, SHP099, in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly potent, selective, and orally bioavailable small-molecule inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] It functions through an allosteric mechanism, meaning it binds to a site on the SHP2 protein distinct from the active site.[1][3] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, effectively locking the enzyme in an inactive state.[1][4] SHP2 is a key signaling protein that regulates cell survival and proliferation, primarily through the RAS-ERK (MAPK) pathway.[1] By inhibiting SHP2, this compound suppresses this signaling cascade, which is often hyperactivated in cancers driven by receptor tyrosine kinases (RTKs).[1]

Q2: What are the most common toxicities observed with this compound in animal models?

A2: Preclinical studies have reported that this compound is generally well-tolerated at effective doses, with several studies noting no significant loss of body weight or other overt signs of toxicity.[4][5] However, potential toxicities can be dose-dependent. One study noted some toxicity in mice at a dose of 150 mg/kg, but not at 100 mg/kg.[6] For the broader class of SHP2 inhibitors, potential on-target toxicities may include edema and decreased left ventricular ejection fraction, although these were noted in a clinical trial for a different SHP2 inhibitor (TNO155) and were mostly mild and reversible.[7][8] Researchers should be aware that combining this compound with other targeted therapies could potentially increase adverse effects.[9][10]

Q3: Are there any off-target effects of this compound I should be aware of?

A3: Recent research has identified that this compound and other allosteric SHP2 inhibitors can have an off-target, SHP2-independent effect on autophagy.[11] At concentrations of 10 µM or higher, this compound can inhibit autophagic flux, which may confound the interpretation of its on-target, SHP2-dependent antitumor activities.[11] This off-target effect contributes to the compound's overall antitumor activity and should be considered during experimental design and data analysis.[11]

Q4: How does this compound's toxicity profile compare to traditional chemotherapy?

A4: In a study using a colon cancer xenograft model, this compound treatment did not cause significant body weight differences compared to the vehicle control. In contrast, the traditional chemotherapy agent 5-Fluorouracil (5-Fu) led to a remarkable reduction in the body weight of the mice, indicating more potent systemic side effects for 5-Fu.[4] This suggests this compound may have a more favorable safety profile than some conventional chemotherapeutics.

Troubleshooting Guide

Issue 1: Significant Body Weight Loss (>15%) in Treated Animals

  • Possible Cause: The administered dose may be too high for the specific animal strain, age, or health status. While many studies report no weight loss, individual animal responses can vary.[4][5] A dose of 150 mg/kg has been associated with some toxicity.[6]

  • Troubleshooting Steps:

    • Confirm Dosing: Double-check dose calculations, formulation, and administration volume.

    • Reduce Dose: Lower the dose by 25-50% for the next cohort of animals. The effective non-toxic dose range for this compound is often at or below 100 mg/kg.[6]

    • Monitor Closely: Increase the frequency of animal monitoring (e.g., twice daily) for clinical signs of distress.

    • Supportive Care: Provide nutritional supplements or hydration as recommended by institutional veterinarians.

    • Stagger Dosing: If using a daily dosing schedule, consider an intermittent schedule to allow for animal recovery, which has been a successful strategy for other SHP2 inhibitors.[7]

Issue 2: Unexpected or Inconsistent Anti-Tumor Efficacy

  • Possible Cause 1: Off-Target Effects: The observed anti-tumor effect might be partially due to SHP2-independent autophagy inhibition, especially at plasma concentrations exceeding 10 µM (which can result from oral doses of 75-100 mg/kg).[11]

  • Troubleshooting Steps:

    • Dose-Response Study: Perform a dose-response study to differentiate between on-target (SHP2 inhibition) and potential off-target (autophagy inhibition) effects.

    • Pharmacodynamic Markers: Measure downstream targets of both SHP2 (e.g., p-ERK) and autophagy (e.g., LC3-II/I ratio) in tumor tissue to correlate with efficacy.[11]

  • Possible Cause 2: Immune System Involvement: The anti-tumor activity of this compound can be dependent on a functional immune system. In immunodeficient mice (nude mice), this compound showed minimal effect on CT-26 tumors, whereas it significantly decreased tumor burden in immunocompetent mice.[4]

  • Troubleshooting Steps:

    • Select Appropriate Model: Ensure the animal model (syngeneic vs. xenograft) is appropriate for the scientific question. If studying immunomodulatory effects, a syngeneic model with an intact immune system is required.

    • Immune Cell Analysis: Analyze the tumor microenvironment for changes in immune cell populations, such as an increase in CD8+ T-cells, following treatment.[4]

Quantitative Data Summary

Table 1: In Vitro IC50 and EC50 Values for this compound

Parameter Value Cell Line / Context Reference
IC50 (SHP2 Inhibition) 0.071 µM Enzymatic Assay [1]
EC50 (Autophagy Inhibition) 10.6 µM Cell-Based Assay [11]

| EC50 (Cell Growth Inhibition) | ~23 µM | Cell Proliferation Assay |[11] |

Table 2: In Vivo Dosing and Observations

Dose Animal Model Schedule Observed Effects Reference
10 mg/kg Imiquimod-induced psoriasis mouse model Not specified Ameliorated skin inflammation. [12]
15 mg/kg LPS-induced acute lung injury mouse model Intraperitoneal (12h & 30min prior to LPS) Protected against lung injury. [13]
75-100 mg/kg Mouse tumor xenograft models Oral, Daily Efficacious anti-tumor effects; plasma concentrations can exceed 10 µM. [1][11]
100 mg/kg B16F10 melanoma mouse model Not specified Reduced tumor growth without causing body weight loss or other toxicity. [5]
100 mg/kg Neuroblastoma xenograft model Not specified No significant weight loss or associated toxicities. [6]

| 150 mg/kg | Neuroblastoma xenograft model | Not specified | Showed some toxicity. |[6] |

Experimental Protocols

Protocol 1: General Rodent Toxicity Monitoring

This protocol outlines a basic framework for monitoring toxicity in mice or rats receiving this compound. It should be adapted to specific experimental needs and institutional guidelines.

  • Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.[14]

  • Group Assignment: Randomize animals into treatment and control groups, stratified by body weight to ensure similar group means.[14] A typical study includes a vehicle control group and at least three dose levels.[15] For short-term studies, use at least 10 rodents per sex per group.[15]

  • Baseline Measurements: Before the first dose, record the body weight and perform a detailed clinical observation for each animal.

  • This compound Administration: Prepare this compound in an appropriate vehicle and administer via the planned route (e.g., oral gavage).

  • Daily Monitoring:

    • Clinical Observations: Check animals at least once daily for any signs of toxicity, including changes in posture, activity, breathing, and skin/fur appearance.[14]

    • Body Weight: Record body weight daily for the first week and at least twice weekly thereafter. A weight loss exceeding 15-20% of baseline is a common endpoint.

  • Weekly Monitoring:

    • Food/Water Consumption: Measure food and water intake per cage to detect significant changes.

  • Endpoint Blood Collection:

    • At the end of the study, collect blood samples for biochemical assessments of organ function (e.g., liver enzymes like ALT/AST, kidney function indicators like BUN/creatinine).[16]

  • Necropsy and Histopathology:

    • Perform a full gross necropsy on all animals.

    • Collect key organs (liver, kidneys, spleen, heart, lungs, etc.). Record organ weights.

    • Preserve tissues in formalin for histopathological examination to detect any structural changes or damage.[15][16] Examine all tissues from the control and high-dose groups first. If treatment-related effects are found, examine those specific tissues from the lower dose groups.[15]

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2-SOS RTK->Grb2_SOS recruits SHP2 SHP2 RTK->SHP2 activates RAS RAS Grb2_SOS->RAS activates SHP2->RAS promotes activation This compound This compound This compound->SHP2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: SHP2's role in the RAS/ERK pathway and the inhibitory action of this compound.

Toxicity_Workflow start Start: Animal Acclimation & Baseline Data dosing Administer this compound (or Vehicle) start->dosing daily_obs Daily Monitoring: - Clinical Signs - Body Weight dosing->daily_obs weekly_obs Weekly Monitoring: - Food/Water Intake daily_obs->weekly_obs adverse_event Adverse Event (e.g., >15% Weight Loss)? daily_obs->adverse_event endpoint Scheduled Endpoint Reached? weekly_obs->endpoint endpoint->daily_obs No euthanasia Euthanasia & Necropsy endpoint->euthanasia Yes adverse_event->daily_obs No intervention Troubleshooting: - Reduce Dose - Supportive Care adverse_event->intervention Yes intervention->euthanasia analysis Sample Analysis: - Histopathology - Blood Chemistry euthanasia->analysis

Caption: Experimental workflow for in vivo toxicity assessment of this compound.

Troubleshooting_Logic obs Observation: Significant body weight loss or clinical signs of toxicity q1 Is dosing, formulation, and calculation correct? obs->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is dose >100 mg/kg? a1_yes->q2 action1 Action: Correct dosing protocol and re-initiate. a1_no->action1  Correct  protocol a2_yes Yes q2->a2_yes a2_no No q2->a2_no action2 Action: Reduce dose by 25-50% for next cohort. a2_yes->action2  High dose is likely  cause q3 Is the animal model known to be sensitive? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no action3 Action: Consider dose reduction and/or intermittent schedule. a3_yes->action3  Model sensitivity  is a factor action4 Action: Investigate other causes. Consult veterinarian. a3_no->action4  Toxicity is  unexpected

Caption: Decision tree for troubleshooting this compound-related toxicity in animal models.

References

Technical Support Center: Ensuring SHP099 Specificity in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the allosteric SHP2 inhibitor, SHP099, in cellular assays. Our goal is to help you ensure the specificity of your experimental results and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2][3][] It binds to a tunnel-like allosteric site at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][3][5] This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[1][3] The primary on-target effect of this compound is the suppression of the RAS-ERK (MAPK) signaling pathway, which is crucial for cell survival and proliferation.[1][6]

Q2: How can I be sure that the observed effects in my assay are due to SHP2 inhibition and not off-target effects?

This is a critical consideration. While this compound is highly selective for SHP2 over other phosphatases like SHP1, recent evidence has revealed a significant off-target effect: the inhibition of autophagy in a SHP2-independent manner.[7] This can contribute to the anti-proliferative effects observed in some cancer cell lines.

To confirm on-target activity, consider the following controls:

  • SHP2 Knockout/Knockdown Cells: Compare the effects of this compound in wild-type cells versus cells where SHP2 has been genetically depleted. If the effect persists in the absence of SHP2, it is likely an off-target effect.[7]

  • Resistant Mutants: Utilize cell lines expressing SHP2 mutants (e.g., T253M/Q257L) that are resistant to this compound binding.[8] A lack of effect in these cells supports on-target engagement.

  • Biochemical Rescue: If possible, perform rescue experiments by overexpressing a resistant SHP2 mutant to see if it reverses the phenotype induced by this compound.

Q3: What are the typical working concentrations for this compound in cellular assays?

The optimal concentration of this compound is highly cell-line dependent and assay-specific. Based on published data, concentrations can range from the nanomolar to the low micromolar range. For example:

  • HUVEC and HDMEC: 5 µM has been shown to induce cell death.[10]

  • BMEC: 20 µM was used to activate STAT3.[11]

  • Cancer Cell Lines: A broad range has been reported, with IC50 values for proliferation often in the micromolar range. For instance, in some colorectal cancer cell lines, IC50 values were greater than 30 µM, indicating resistance.[12]

It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.

Q4: I am not seeing the expected inhibition of ERK phosphorylation. What could be the reason?

Several factors could contribute to a lack of ERK pathway inhibition:

  • Cellular Context: The dependence of a cell line on the RAS-ERK pathway can vary. In cells where this pathway is not the primary driver of proliferation, the effect of this compound on p-ERK may be less pronounced.

  • Resistance Mechanisms:

    • Mutations: Activating mutations in downstream components of the pathway (e.g., KRAS, BRAF) can render cells resistant to SHP2 inhibition.[12]

    • Feedback Activation: Inhibition of SHP2 can sometimes lead to the feedback activation of other receptor tyrosine kinases (RTKs), which can reactivate the ERK or other survival pathways like PI3K/AKT.[12][13]

  • Assay Conditions:

    • Time Point: The inhibition of p-ERK can be transient. It is advisable to perform a time-course experiment to capture the optimal window of inhibition.

    • Serum Conditions: The presence of growth factors in the serum can strongly activate the RAS-ERK pathway and may mask the inhibitory effect of this compound. Consider performing experiments in reduced serum conditions.

  • Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its activity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in results between experiments. - Inconsistent cell passage number.- Variation in cell seeding density.- Contamination of cell culture.[14]- Instability of this compound in solution.- Use cells within a consistent and optimal passage range.- Ensure precise and uniform cell seeding.- Regularly check for and discard contaminated cultures.- Prepare fresh solutions of this compound for each experiment.
Observed cellular toxicity is higher than expected. - Off-target effects, particularly at high concentrations.- Cell line is highly sensitive to autophagy inhibition.[7]- Incorrect solvent concentration (e.g., DMSO).- Perform a dose-response curve to identify the lowest effective concentration.- Investigate markers of autophagy (e.g., LC3-II accumulation) to assess off-target effects.[7]- Ensure the final solvent concentration is consistent across all conditions and below the toxic threshold for your cells.
No effect on cell proliferation in a cancer cell line. - The cell line may not be dependent on SHP2 signaling.- Presence of resistance mutations (e.g., KRAS, BRAF).[12]- Rapid adaptive resistance through feedback loops.[12]- Confirm SHP2 expression and its activation state (p-SHP2) in your cell line.- Sequence key downstream genes for resistance mutations.- Analyze other signaling pathways (e.g., PI3K/AKT) for compensatory activation. Consider combination therapies.[9][12]
Conflicting results with previously published data. - Differences in cell line source or passage number.- Variations in experimental protocols (e.g., serum concentration, incubation time).- Different batches or sources of this compound.- Obtain cell lines from a reputable source and maintain a consistent passage number.- Carefully review and align your protocol with the published methodology.- If possible, test a new batch of the inhibitor.

Quantitative Data Summary

Table 1: Potency of this compound in Biochemical and Cellular Assays

Assay Type Target/Cell Line Value Reference
Biochemical IC50 SHP2 (wild-type)71 nM[2]
Biochemical IC50 SHP2 (wild-type)71 nM[1][3][]
Cellular IC50 (Proliferation) MV4-11 (AML)0.32 µM[15]
Cellular IC50 (Proliferation) TF-1 (Erythroleukemia)1.73 µM[15]
Cellular EC50 (p-ERK Inhibition) KYSE520 (Esophageal Squamous Cell Carcinoma)~100 nM[8]
Cellular EC50 (Growth Inhibition) HEK293 (SHP2-KO)~23 µM[7]

Table 2: Comparison of SHP2 Allosteric Inhibitors

Inhibitor Reported Biochemical IC50 (SHP2-WT) Key Features Reference
This compound 71 nMFirst-in-class allosteric inhibitor.[1][3]
TNO155 11 nMSecond-generation inhibitor in clinical trials.[]
RMC-4550 0.58 nMHighly potent second-generation inhibitor.[16]
IACS-13909 15.7 nMPotent and specific allosteric inhibitor.[]

Key Experimental Protocols

Protocol 1: Western Blotting for Phospho-ERK (p-ERK) Inhibition

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.

  • Starvation (Optional): To reduce basal p-ERK levels, serum-starve cells for 4-16 hours prior to stimulation.

  • Inhibitor Treatment: Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Stimulate cells with an appropriate growth factor (e.g., EGF, FGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize p-ERK levels to total ERK.

Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.[17]

  • Inhibitor Addition: After 24 hours, add 100 µL of medium containing 2x the final concentration of this compound or vehicle control. Perform a serial dilution to test a range of concentrations.

  • Incubation: Incubate the plate for 72-120 hours, depending on the cell line's doubling time.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[17] Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Dephosphorylation of inhibitory sites SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP GEF activity SHP2->SOS Activation Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->SHP2

Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_On_Target Is the effect on-target? Start->Check_On_Target Check_Resistance Is the cell line resistant? Check_On_Target->Check_Resistance Yes Use_Controls Implement Controls: - SHP2 KO/KD - Resistant Mutants - Alternative Inhibitors Check_On_Target->Use_Controls No Check_Assay Are assay conditions optimal? Check_Resistance->Check_Assay No Analyze_Resistance Investigate Resistance: - Sequence downstream genes - Check for feedback activation Check_Resistance->Analyze_Resistance Yes Optimize_Assay Optimize Assay: - Dose-response curve - Time-course experiment - Adjust serum levels Check_Assay->Optimize_Assay No Interpret_Results Interpret Results Check_Assay->Interpret_Results Yes Use_Controls->Interpret_Results Analyze_Resistance->Interpret_Results Optimize_Assay->Interpret_Results

References

long-term stability of SHP099 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of the SHP2 inhibitor, SHP099, in solution. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, where it is stable for at least three to four years.[1][2] Stock solutions of this compound in dimethyl sulfoxide (DMSO) can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]

Q2: How should I prepare this compound stock solutions?

A2: this compound is readily soluble in DMSO at concentrations up to approximately 70-78 mg/mL.[3][4] It is also soluble in DMF and ethanol.[2] For aqueous solutions, this compound has limited solubility. For instance, in a DMSO:PBS (pH 7.2) (1:2) mixture, the solubility is approximately 0.33 mg/mL.[2] When preparing aqueous solutions, it may be necessary to use sonication and gentle heating to aid dissolution.[3] For in vivo studies, this compound can be formulated in vehicles such as 0.5% CMC-Na in saline or a mixture of DMSO, PEG300, Tween-80, and saline.[5]

Q3: Is this compound stable in aqueous buffers?

A3: The stability of this compound in aqueous solutions is pH-dependent. While specific long-term stability data in various aqueous buffers is limited in publicly available literature, it is generally recommended to prepare fresh aqueous solutions for experiments and avoid prolonged storage. One report indicates high solubility (>0.5 mM) in a pH 6.8 buffer, suggesting reasonable stability at this pH for experimental durations.[6] For prolonged studies, it is advisable to perform stability tests under your specific experimental conditions.

Troubleshooting Guide

Problem 1: My this compound has precipitated out of solution in my cell culture medium.

  • Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into aqueous cell culture medium, the this compound may precipitate if its solubility limit is exceeded. The final DMSO concentration in the medium may also be too low to keep it in solution.

  • Solution:

    • Decrease the final concentration of this compound: If your experimental design allows, try using a lower final concentration of this compound.

    • Increase the final DMSO concentration: Ensure that the final concentration of DMSO in your cell culture medium is sufficient to maintain this compound solubility, typically not exceeding 0.5% to avoid solvent toxicity to cells.

    • Prepare fresh dilutions: Prepare the final dilution of this compound in your cell culture medium immediately before adding it to your cells.

    • Gentle warming and mixing: When preparing the final dilution, you can try gently warming the medium to 37°C and mixing thoroughly to aid dissolution. Do not heat the this compound stock solution directly.

Problem 2: I am not observing the expected inhibition of the Ras-ERK pathway with this compound.

  • Cause 1: Inactive compound. The this compound may have degraded due to improper storage or handling.

    • Solution: Ensure that the solid compound and DMSO stock solutions have been stored at the recommended temperatures and protected from light. Use a fresh vial of this compound or a newly prepared stock solution. You can verify the integrity of your compound using the analytical methods described in the "Experimental Protocols" section below.

  • Cause 2: Cell line resistance. Some cancer cell lines exhibit resistance to SHP2 inhibition.[7]

    • Solution: Confirm that your cell line is sensitive to SHP2 inhibition by consulting the literature. You may need to test a panel of cell lines to find a suitable model for your experiment.

  • Cause 3: Insufficient concentration or incubation time. The concentration of this compound or the duration of treatment may not be optimal for your specific cell line and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Also, consider a time-course experiment to identify the optimal incubation time to observe pathway inhibition.

Problem 3: I am observing cellular effects that seem to be independent of SHP2 inhibition (e.g., increased vacuolization, cell death in SHP2-knockout cells).

  • Cause: this compound has been reported to have off-target effects, most notably the inhibition of autophagy in a late stage.[1][3] This can lead to the accumulation of autophagosomes, which may appear as vacuoles, and can induce cell death through mechanisms independent of SHP2. This effect is observed at concentrations often used in in vitro studies (e.g., 10 µM).[1][3]

  • Solution:

    • Lower this compound concentration: If possible, use the lowest effective concentration of this compound that inhibits the Ras-ERK pathway to minimize off-target effects.

    • Use SHP2-knockout or resistant mutant cell lines as controls: To confirm that the observed phenotype is due to an off-target effect, include SHP2-knockout or SHP2 mutant (e.g., T253M/Q257L) cell lines that are resistant to this compound binding in your experiments.[8]

    • Monitor autophagy markers: To investigate if autophagy inhibition is occurring, you can monitor the levels of autophagy markers such as LC3-II and p62/SQSTM1 by western blot. An increase in the LC3-II/LC3-I ratio and p62 accumulation are indicative of autophagy blockade.

    • Consider alternative SHP2 inhibitors: If off-target effects are a significant concern, you may consider using other SHP2 inhibitors that have been reported to have a different off-target profile.

Quantitative Data on this compound Stability

The following tables summarize the available data on the stability of this compound.

Table 1: Stability of Solid this compound

Storage TemperatureDurationStability
-20°C≥ 4 yearsStable[1]

Table 2: Stability of this compound in Solution

SolventStorage TemperatureDurationStability
DMSO-80°C1 yearStable[2]
DMSO-20°C1 monthStable[2]
Aqueous Buffer (pH 6.8)Room TemperatureShort-termHigh solubility suggests stability for typical experimental durations[6]
DMSO:PBS (pH 7.2) (1:2)Room TemperatureNot specifiedLimited solubility; prepare fresh

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-MS

This protocol provides a general framework for assessing the stability of this compound in solution over time.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, PBS at a specific pH) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into multiple vials for analysis at different time points.

    • Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial.

    • Dilute the sample to a suitable concentration for HPLC-MS analysis (e.g., 1 µg/mL) with an appropriate solvent (e.g., acetonitrile/water).

  • HPLC-MS Analysis:

    • HPLC System: A standard reverse-phase HPLC system.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 5-10 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Detection: Monitor the ion corresponding to the protonated molecule of this compound ([M+H]⁺) and any potential degradation products.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Monitor for the appearance of new peaks, which may indicate degradation products. The mass of these new peaks can help in their identification.

Protocol 2: Quantitative Analysis of this compound Stability by NMR (qNMR)

This protocol describes how to use quantitative NMR to determine the purity and degradation of this compound.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a stable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) that has a known purity and a resonance that does not overlap with this compound signals.

    • Dissolve both the this compound sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard quantitative 1D proton pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquisition Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the concentration or purity of this compound using the following formula: Purity_this compound = (Area_this compound / N_protons_this compound) * (N_protons_Standard / Area_Standard) * (MW_this compound / MW_Standard) * (Weight_Standard / Weight_this compound) * Purity_Standard Where:

      • Area = Integral of the respective signal

      • N_protons = Number of protons giving rise to the integrated signal

      • MW = Molecular weight

      • Weight = Weighed mass of the compound

      • Purity_Standard = Purity of the internal standard

Signaling Pathway and Mechanism of Action Diagrams

SHP2_Ras_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits and activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF activates SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->Ras_GTP promotes activation MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation regulate gene expression for

Caption: SHP2 in the Ras-ERK Signaling Pathway.

SHP099_Mechanism cluster_SHP2 SHP2 Protein N_SH2 N-SH2 Domain Active_Conformation Active Conformation N_SH2->Active_Conformation leads to C_SH2 C-SH2 Domain PTP PTP Domain This compound This compound This compound->N_SH2 This compound->C_SH2 This compound->PTP binds to allosteric pocket at the interface of N-SH2, C-SH2, and PTP domains Inactive_Conformation Auto-inhibited (Inactive Conformation) This compound->Inactive_Conformation stabilizes Inactive_Conformation->Active_Conformation prevents transition to Phosphopeptide Phosphorylated Binding Partner Phosphopeptide->N_SH2 binds to

Caption: Allosteric Inhibition of SHP2 by this compound.

Experimental_Workflow start Start: This compound Solution storage Store under Specific Conditions (Temp, pH, Time) start->storage sampling Sample at Time Points storage->sampling analysis Analyze by HPLC-MS or qNMR sampling->analysis data Quantify Remaining this compound analysis->data end End: Determine Stability data->end

References

Technical Support Center: SHP099 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the allosteric SHP2 inhibitor, SHP099, in animal studies. Our goal is to help you minimize variability and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][][3] It functions by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[1][4] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity.[1][][4] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, promotes the RAS-ERK MAP kinase signaling pathway, a key driver of cell proliferation and survival.[1][5] By locking SHP2 in an inactive state, this compound effectively suppresses RAS-ERK signaling.[1][4][6]

Q2: In which tumor models has this compound shown efficacy?

A2: this compound has demonstrated efficacy in various preclinical cancer models, particularly those driven by RTK signaling. This includes, but is not limited to, models of esophageal, lung, breast, and colon cancer, as well as melanoma and acute myeloid leukemia (AML).[1][4][7][8][9] Its effectiveness is often linked to the tumor's dependence on the RAS-ERK pathway for growth and survival.[1][5]

Q3: What is the recommended dose and administration route for this compound in mice?

A3: The optimal dose of this compound can vary depending on the tumor model, mouse strain, and experimental endpoint. However, published studies provide a general guidance. Doses ranging from 50 to 100 mg/kg, administered daily via oral gavage (p.o.), have been commonly used and shown to be effective and well-tolerated in xenograft models.[4][8][10] It is crucial to perform dose-response studies in your specific model to determine the optimal therapeutic window.

Q4: What are the known off-target effects or toxicities of this compound?

A4: While generally well-tolerated at therapeutic doses, some potential toxicities and off-target effects have been noted. One reported indication of this compound toxicity is phospholipidosis in the liver.[11] Additionally, at concentrations commonly used in research, this compound can exhibit off-target inhibition of autophagy.[11] When used in combination with MEK inhibitors, increased toxicity has been observed, sometimes requiring dose adjustments.[10][12] Researchers should carefully monitor animal health, including body weight and general behavior, throughout the study.[8][13]

Troubleshooting Guide

Issue 1: High Variability in Tumor Growth Inhibition Between Animals
Potential Cause Troubleshooting Step
Inconsistent Drug Formulation/Administration Ensure this compound is fully and consistently solubilized. Prepare fresh formulations regularly. Use precise oral gavage techniques to ensure accurate dosing for each animal.
Variable Drug Absorption Consider the timing of administration relative to the animal's light/dark and feeding cycles to standardize metabolic states.
Differences in Tumor Microenvironment Ensure tumors are of a consistent size at the start of treatment. Variability in initial tumor burden can lead to divergent responses.
Immune System Contribution The anti-tumor effect of this compound can be mediated by the immune system.[7] Using immunocompromised (e.g., nude mice) versus immunocompetent (e.g., syngeneic models) mice will yield different results.[7] Ensure the appropriate mouse model is used for the research question.
Issue 2: Lack of Expected Efficacy in a Known Responsive Model
Potential Cause Troubleshooting Step
Insufficient Drug Exposure Verify the pharmacokinetic properties in your study. Unbound plasma concentrations of this compound may need to exceed the in vitro cellular IC50 to achieve significant pathway inhibition in vivo.[14][15] A pilot PK/PD study is recommended.
Adaptive Resistance Tumors can develop adaptive resistance to SHP2 inhibition, often through the reactivation of the AKT pathway or upregulation of other RTKs.[16] Consider combination therapies to overcome this resistance.[12][17]
Cell Line Sensitivity Not all cell lines are equally sensitive to this compound, even with RTK pathway activation.[8] Confirm the in vitro sensitivity of your specific cell line to this compound before initiating in vivo studies.
Incorrect Timing of Assessment The therapeutic effect may not be immediate. Ensure the study duration is sufficient to observe a significant difference in tumor growth between treated and control groups.
Issue 3: Unexpected Animal Toxicity or Weight Loss
Potential Cause Troubleshooting Step
Combination Therapy Toxicity When combining this compound with other agents (e.g., MEK inhibitors), synergistic toxicity can occur.[10][12] It may be necessary to reduce the dose of one or both agents.[10]
Vehicle-Related Toxicity Evaluate the tolerability of the vehicle alone in a control group of animals.
Off-Target Effects Monitor for signs of known toxicities, such as liver issues.[11] Consider collecting blood for basic chemistry analysis and tissues for histological examination at the study endpoint.
Dosing Error Double-check all dose calculations and the concentration of the dosing solution.

Data Summary Tables

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (SHP2 enzyme) 0.071 µM[1][]
IC50 (MV4-11 cells) 0.32 µM[6]
IC50 (TF-1 cells) 1.73 µM[6]

Table 2: Example In Vivo Dosing Regimens for this compound in Mouse Models

Tumor ModelMouse StrainDose & ScheduleOutcomeReference
KYSE520 Esophageal Xenograft Nude Mice100 mg/kg, single oral dose>50% p-ERK inhibition for 24h[4]
FLT3-ITD AML Orthotopic -75 mg/kg, dailyNear-complete eradication of circulating leukemic cells[4]
B16F10 Melanoma Syngeneic -75-100 mg/kg, dailyReduced tumor growth and weight[8][13]
MC-38 Colon Cancer Syngeneic -- (in combination with anti-PD-1)Significantly smaller tumors compared to monotherapy[7]
RPMI-8226 Myeloma Xenograft Balb/c Nude Mice75 mg/kg, dailyReduced tumor size, growth, and weight[18]

Key Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., NU/J, NSG) appropriate for the human cancer cell line.

  • Cell Implantation: Subcutaneously inject a predetermined number of cancer cells (e.g., 1-5 x 10^6) suspended in a suitable medium like Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the target size, randomize animals into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the specified dose (e.g., 75 mg/kg) daily via oral gavage. The vehicle group should receive the same volume of vehicle alone.

  • Monitoring: Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.

  • Endpoint: Continue treatment for the predefined study duration or until tumors in the control group reach the maximum allowed size. Euthanize animals and excise tumors for weight measurement and downstream analysis (e.g., Western blot for p-ERK, immunohistochemistry).

Protocol 2: Pharmacodynamic (PD) Assessment

  • Study Design: Use tumor-bearing mice. A single dose of this compound is typically sufficient.

  • Dosing: Administer a single oral dose of this compound (e.g., 100 mg/kg).

  • Sample Collection: At various time points post-dose (e.g., 2, 6, 24 hours), euthanize cohorts of mice.

  • Tissue Processing: Promptly excise tumors and snap-freeze them in liquid nitrogen or place them in a lysis buffer containing phosphatase inhibitors.

  • Analysis: Homogenize the tumor tissue and perform a Western blot to analyze the levels of phosphorylated ERK (p-ERK) and total ERK. A reduction in the p-ERK/total ERK ratio indicates target engagement.[4][14]

Visualizations

SHP099_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive  P SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP  GEF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RTK  Dephosphorylates  inhibitory sites SHP2_active->SOS1 RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->SHP2_inactive  Allosteric  Inhibition

Caption: this compound allosterically inhibits SHP2, blocking the RAS-ERK pathway.

SHP099_Experimental_Workflow start Start: Tumor Cell Culture implantation Subcutaneous Implantation in Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Tumor Size Reaches ~100-150 mm³ Randomization monitoring->randomization treatment Daily Oral Gavage: - Vehicle Control - this compound randomization->treatment treatment->monitoring Daily Monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) treatment->endpoint analysis Tumor Excision & Analysis (Weight, PD markers) endpoint->analysis end End: Data Interpretation analysis->end

Caption: Standard workflow for an in vivo efficacy study using this compound.

Troubleshooting_Guide start High Variability or Lack of Efficacy? check_dose Verify Drug Formulation, Dose, & Administration start->check_dose Yes check_pkpd Conduct PK/PD Study: Is Exposure Sufficient? check_dose->check_pkpd No Issue solution_dose Optimize Formulation & Gavage Technique check_dose->solution_dose Issue Found check_resistance Assess for Adaptive Resistance (e.g., p-AKT) check_pkpd->check_resistance Sufficient solution_pkpd Adjust Dose/Schedule check_pkpd->solution_pkpd Insufficient check_model Confirm In Vitro Sensitivity & Model Choice check_resistance->check_model No solution_resistance Consider Combination Therapy check_resistance->solution_resistance Yes solution_model Re-evaluate Model or Cell Line check_model->solution_model Issue Found

References

Validation & Comparative

A Head-to-Head Comparison of SHP2 Inhibitors: SHP099 vs. TNO155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) pathway, a key driver of cell proliferation and survival. Dysregulation of SHP2 activity, through gain-of-function mutations or upstream signaling, is implicated in various human cancers, making it a compelling target for therapeutic intervention. SHP099 and TNO155 are two pioneering allosteric inhibitors of SHP2 that have shown promise in preclinical and clinical studies. This guide provides a detailed comparison of their performance based on available experimental data.

Mechanism of Action

Both this compound and TNO155 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in its auto-inhibited conformation, preventing its activation and subsequent downstream signaling. By locking SHP2 in an inactive state, these inhibitors effectively block the transduction of signals from RTKs to RAS, leading to the suppression of the MAPK pathway.

dot

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Allosteric Inhibition RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding & Dimerization SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment to Phosphotyrosine Sites SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP GEF Activity SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->RAS_GDP Promotes SOS1-mediated GDP/GTP Exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Inhibitors This compound / TNO155 Inhibitors->SHP2_inactive Stabilizes Auto-inhibited Conformation

Caption: SHP2 signaling pathway and mechanism of allosteric inhibition.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and TNO155. It is important to note that much of the data comes from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Biochemical and Cellular Potency
ParameterThis compoundTNO155Source
Biochemical IC₅₀ 71 nM11 nM[]
Cellular pERK Inhibition IC₅₀ (KYSE520 cells) Not explicitly stated8 nM[2]
Cellular Proliferation IC₅₀ (KYSE520 cells, 5-day) Not explicitly stated100 nM[2]
Cellular Proliferation IC₅₀ (Oral Squamous Carcinoma Cell Lines) 3.82 - 34.0 µM0.39 - 211.1 µM[3]

Note: A direct head-to-head comparison in neuroblastoma cells indicated that TNO155 has "substantially higher single-agent antitumor activity than this compound, and much lower doses were required to achieve similar effects".[2]

Table 2: Pharmacokinetics
ParameterThis compoundTNO155Source
Oral Bioavailability (Mouse) Data not available78%[2]
Oral Bioavailability (Rat) Data not available86%[2]
Oral Bioavailability (Monkey) Data not available60%[2]
Table 3: In Vivo Efficacy
ModelCompoundDosingOutcomeSource
KYSE520 Xenograft (Rat) This compound8 mg/kg qdT/C = 70%
25 mg/kg qdT/C = 14%
75 mg/kg q2dT/C = 18%
Neuroblastoma Xenografts TNO155Not specifiedShowed higher antitumor activity than this compound at lower doses[2]

(T/C = Tumor growth in treated group / Tumor growth in control group x 100)

Experimental Protocols

Biochemical SHP2 Inhibition Assay

A common method to determine the biochemical potency of SHP2 inhibitors is a fluorescence-based enzymatic assay.

dot

Biochemical_Assay cluster_workflow Biochemical Assay Workflow start Start recombinant_shp2 Recombinant SHP2 Enzyme start->recombinant_shp2 pre_incubation Pre-incubation recombinant_shp2->pre_incubation inhibitor This compound or TNO155 (Varying Concentrations) inhibitor->pre_incubation reaction Enzymatic Reaction pre_incubation->reaction substrate Fluorogenic Substrate (e.g., DiFMUP) substrate->reaction measurement Measure Fluorescence reaction->measurement analysis Calculate IC₅₀ measurement->analysis Xenograft_Workflow cluster_workflow Xenograft Study Workflow start Start implantation Implant Human Cancer Cells into Immunocompromised Mice start->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Vehicle, This compound, or TNO155 randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Analyze Tumor Growth Inhibition (TGI) endpoint->analysis

References

A Comparative Guide to SHP2 Inhibitors: SHP099 and RMC-4630 in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology. As a key signaling node downstream of receptor tyrosine kinases (RTKs), SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in various cancers. This guide provides an objective comparison of two prominent allosteric SHP2 inhibitors, SHP099 and RMC-4630, with a focus on their performance in preclinical in vivo studies.

Mechanism of Action: Allosteric Inhibition of a Key Oncogenic Phosphatase

Both this compound and RMC-4630 are potent and selective allosteric inhibitors of SHP2.[1] They function by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in an auto-inhibited conformation.[2] This "molecular glue" mechanism prevents the conformational changes required for SHP2's catalytic activity, thereby blocking downstream signaling through the RAS-MAPK pathway.[1] This mode of inhibition is distinct from active-site inhibitors and offers high selectivity for SHP2. The inhibition of SHP2 leads to the suppression of phosphorylated ERK (p-ERK), a key downstream effector in the MAPK cascade, ultimately resulting in reduced tumor cell proliferation and, in some cases, tumor regression.[2][3]

In Vivo Efficacy: A Head-to-Head Look at Preclinical Tumor Models

Table 1: Comparative In Vivo Efficacy in a Multiple Myeloma Xenograft Model (RPMI-8226 cells)

CompoundDoseAdministrationTumor Growth InhibitionReference
This compound 75 mg/kgDaily Oral GavageSignificant reduction in tumor size, growth, and weight compared to vehicle.[4]
RMC-4550 30 mg/kgDaily Oral GavageSignificant reduction in tumor size, growth, and weight compared to vehicle.[4]

It is important to note that the doses for this compound and RMC-4550 in this study were not equivalent, precluding a direct potency comparison.

This compound In Vivo Performance

This compound has demonstrated significant anti-tumor efficacy in a variety of preclinical models. In a KYSE520 esophageal squamous cell carcinoma xenograft model, a daily oral dose of 100 mg/kg resulted in substantial tumor growth inhibition.[2] Furthermore, in patient-derived xenograft (PDX) models of non-small-cell lung cancer (NSCLC) with KRAS mutations, this compound treatment significantly reduced tumor growth.

Table 2: Summary of this compound In Vivo Efficacy in Various Xenograft Models

Cancer ModelCell Line/PDXMouse StrainDose and ScheduleKey FindingsReference
Esophageal Squamous Cell CarcinomaKYSE520Nude Mice100 mg/kg, dailyRobust inhibition of p-ERK and significant tumor growth inhibition.[2]
MelanomaB16F10Syngeneic Mice75-100 mg/kg, dailyReduced tumor growth.[5]
KRAS-amplified Gastroesophageal AdenocarcinomaKE-39NSG Mice50 mg/kg, dailySignificant tumor growth inhibition when combined with a CDK4/6 inhibitor.[6]
RMC-4630 In Vivo Performance

Preclinical data for RMC-4630, primarily from Revolution Medicines, indicates potent anti-tumor activity across a range of RAS-addicted solid tumors. Dose-dependent tumor growth inhibition has been observed in various xenograft models.

Table 3: Summary of RMC-4630 Preclinical In Vivo Efficacy

Cancer ModelMutation StatusKey FindingsReference
Non-Small Cell Lung CancerKRASG12CDose-dependent tumor growth inhibition. Intermittent dosing showed deeper and more frequent tumor regressions than daily dosing at the maximum tolerated dose.[7]
Various Solid TumorsRAS-addictedAnti-tumor activity observed. Plasma concentrations after dosing were above those predicted to be clinically active.[7]

Pharmacokinetics: A Glimpse into Bioavailability and Exposure

A direct comparative pharmacokinetic study between this compound and RMC-4630 in mice has not been published. However, individual studies provide some insights.

Table 4: Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditionsReference
Cmax (unbound) >10 µMSingle 100 mg/kg oral dose in nude mice with KYSE520 xenografts.[2]
p-ERK Inhibition >50% sustained for 24hSingle 100 mg/kg oral dose in nude mice with KYSE520 xenografts.[2]

For RMC-4630, preclinical data indicates that plasma concentrations achieved in vivo were above the levels predicted to be clinically active, suggesting good oral bioavailability and exposure.[7] However, specific pharmacokinetic parameters such as Cmax, T1/2, and AUC in mice are not publicly available.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for in vivo xenograft studies with SHP2 inhibitors.

General Xenograft Model Protocol
  • Cell Culture: Tumor cells (e.g., KYSE520, RPMI-8226) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.

  • Animal Models: Immunocompromised mice (e.g., nude or NOD/SCID) aged 6-8 weeks are typically used.

  • Tumor Implantation: A suspension of 1-5 million tumor cells in a suitable medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The SHP2 inhibitor (e.g., this compound or RMC-4630) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water) and administered orally by gavage at the specified dose and schedule. The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis: Tumor samples can be collected at various time points after dosing to analyze the levels of p-ERK and other biomarkers by methods such as western blotting or immunohistochemistry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and RMC-4630, and a typical experimental workflow for in vivo efficacy studies.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS Promotes GDP/GTP Exchange Inhibitor This compound / RMC-4630 Inhibitor->SHP2 Inhibits

Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound/RMC-4630.

InVivo_Workflow cluster_0 Pre-study cluster_1 Study Execution cluster_2 Data Collection & Analysis Cell_Culture 1. Tumor Cell Culture Tumor_Implantation 3. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Dosing 6. Oral Gavage with This compound/RMC-4630 or Vehicle Randomization->Dosing Efficacy_Endpoint 7. Efficacy Assessment (Tumor Volume/Weight) Dosing->Efficacy_Endpoint Continuous Monitoring PD_Analysis 8. Pharmacodynamic Analysis (p-ERK levels) Dosing->PD_Analysis Data_Analysis 9. Statistical Analysis Efficacy_Endpoint->Data_Analysis PD_Analysis->Data_Analysis

Caption: A typical experimental workflow for in vivo efficacy studies of SHP2 inhibitors.

Conclusion

Both this compound and RMC-4630 are potent allosteric SHP2 inhibitors with demonstrated in vivo anti-tumor activity in various preclinical cancer models. While a direct comparative study is lacking, the available data suggests that both compounds effectively inhibit the RAS-MAPK pathway and suppress tumor growth. RMC-4630 has progressed to clinical trials, indicating a favorable preclinical profile. The choice between these inhibitors for in vivo studies may depend on the specific cancer model, the desired dosing regimen, and commercial availability. Further head-to-head preclinical studies would be invaluable to the research community for a more definitive comparison of their in vivo efficacy and pharmacokinetic profiles.

References

Synergistic Suppression of Tumor Growth: A Comparative Guide to SHP099 and MEK Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Data

The combination of SHP2 inhibitor SHP099 with MEK inhibitors has emerged as a promising therapeutic strategy to overcome adaptive resistance in various cancers, particularly those driven by RAS mutations. This guide provides a comprehensive comparison of the synergistic effects of this combination therapy, supported by experimental data from preclinical studies. We delve into the signaling pathways, present quantitative data on efficacy, and provide detailed experimental protocols to support further research and development.

Mechanism of Synergy: Overcoming Adaptive Resistance

Treatment with MEK inhibitors alone often leads to a rapid development of adaptive resistance.[1][2] This resistance is frequently driven by the upregulation of multiple receptor tyrosine kinases (RTKs), which then reactivate the RAS/ERK signaling pathway, bypassing the MEK inhibition.[1][2] SHP2 is a critical signaling node downstream of most RTKs, essential for RAS activation.[1][2] The allosteric SHP2 inhibitor, this compound, blocks this RTK-mediated reactivation of RAS, thus preventing the escape mechanism from MEK inhibition.[1][2] This combination results in a more profound and sustained suppression of the ERK pathway, leading to synergistic anti-tumor effects.[1][2]

Synergy_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Adaptive Resistance RTK RTK SHP2 SHP2 RTK->SHP2 SOS SOS SHP2->SOS RAS RAS SOS->RAS GTP loading RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibits MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK Inhibits MEKi_res MEK Inhibitor RTK_up RTK Upregulation MEKi_res->RTK_up Induces RTK_up->SHP2 Reactivation

Diagram 1: Signaling pathway of this compound and MEK inhibitor synergy.

Quantitative Data Presentation

The synergistic efficacy of combining this compound with MEK inhibitors has been demonstrated across a range of cancer models, including pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and high-grade serous ovarian cancer (HGSC).[1]

In Vitro Efficacy: Cell Viability and Colony Formation

In multiple KRAS-mutant cancer cell lines, the combination of this compound and a MEK inhibitor (AZD6244 or trametinib) resulted in a synergistic reduction in cell viability and colony formation compared to either agent alone.[1][2] While monotherapy with this compound showed low sensitivity and MEK inhibitors led to resistant colonies, the combination treatment markedly reduced cell numbers and colony formation.[1]

Table 1: In Vitro Response to this compound and MEK Inhibitor Combination

Cancer Type Cell Lines This compound (10 µM) Effect MEK Inhibitor (1 µM AZD6244) Effect Combination Effect Synergy
PDAC MiaPaCa-2, Capan-2, etc. Minimal Inhibition Partial Inhibition, Resistance Marked Inhibition Synergistic[1][3]
NSCLC H358 Minimal Inhibition Partial Inhibition, Resistance Marked Inhibition Synergistic[1]
TNBC MDA-MB-231, etc. Minimal Inhibition Partial Inhibition, Resistance Increased Efficacy Additive to Synergistic

| HGSC | OVCAR8, etc. | Minimal Inhibition | Partial Inhibition, Resistance | Increased Efficacy | Additive to Synergistic |

In Vivo Efficacy: Xenograft Tumor Models

In vivo studies using xenograft models of KRAS-mutant cancers have shown significant tumor growth inhibition and even regression with the this compound and trametinib combination.[1][2]

Table 2: In Vivo Response in Xenograft Models

Cancer Type Model This compound (75 mg/kg) Trametinib (0.25 mg/kg) Combination Outcome
PDAC Capan-2, MiaPaCa-2 Minor Inhibition Minor Inhibition >65% Tumor Regression Synergistic[1]
NSCLC H358 Minor Inhibition Minor Inhibition >65% Tumor Regression Synergistic[1]
TNBC MDA-MB-468 No Regression No Regression Substantial Regression Synergistic[1][2]

| Ovarian | PDX Model | Resistant | Resistant | Marked Growth Inhibition | Synergistic[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments based on the cited literature.

Cell Viability Assay (PrestoBlue)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with DMSO (vehicle), this compound (10 µM), a MEK inhibitor (e.g., 1 µM AZD6244 or 10 nM trametinib), or the combination of both.

  • Incubation: Incubate the plates for 7 days.

  • Reagent Addition: Add PrestoBlue™ cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Incubate for 1-2 hours and then measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Normalize the fluorescence readings to the DMSO-treated control wells to determine the percentage of cell viability.

Colony Formation Assay
  • Cell Seeding: Seed 500-1,000 cells per well in 6-well plates.

  • Drug Treatment: After 24 hours, treat the cells with DMSO, this compound (10 µM), a MEK inhibitor (e.g., 1 µM AZD6244), or the combination.

  • Incubation: Culture the cells for 10-14 days, replacing the media with fresh drug-containing media every 3-4 days.

  • Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.5% crystal violet solution.

  • Quantification: After washing and drying, photograph the plates and count the number of colonies (typically defined as >50 cells).

Western Blotting
  • Cell Lysis: Treat cells with the indicated drugs for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, SHP2) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 Capan-2 or MiaPaCa-2 cells) into the flanks of immunodeficient mice.

  • Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 150-200 mm³. Randomize mice into four treatment groups: vehicle, this compound alone (75 mg/kg, daily oral gavage), trametinib alone (0.25 mg/kg, daily oral gavage), and the combination.

  • Treatment and Monitoring: Administer the treatments as scheduled and measure tumor volume with calipers twice weekly. Monitor the body weight of the mice as a measure of toxicity.

  • Endpoint Analysis: Continue the experiment for the specified duration (e.g., 19-37 days) or until tumors in the control group reach the maximum allowed size.[1][3] At the endpoint, excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Cancer Cell Lines (PDAC, NSCLC, etc.) treatment_vitro Treatment: - Vehicle (DMSO) - this compound - MEK Inhibitor - Combination start_vitro->treatment_vitro viability Cell Viability Assay (PrestoBlue, 7 days) treatment_vitro->viability colony Colony Formation Assay (10-14 days) treatment_vitro->colony western Western Blot (p-ERK, etc.) treatment_vitro->western start_vivo Immunodeficient Mice xenograft Subcutaneous Xenograft Implantation start_vivo->xenograft randomize Tumor Growth & Randomization xenograft->randomize treatment_vivo Treatment (Oral Gavage): - Vehicle - this compound (75 mg/kg) - Trametinib (0.25 mg/kg) - Combination randomize->treatment_vivo monitor Tumor Volume & Body Weight Monitoring treatment_vivo->monitor endpoint Endpoint Analysis: Tumor Excision, IHC, etc. monitor->endpoint

Diagram 2: General workflow for preclinical evaluation.

Logical Relationship: Defining Synergy

The concept of synergy is central to the rationale for combining this compound and MEK inhibitors. A synergistic interaction means that the combined effect of the two drugs is greater than the sum of their individual effects. This is a highly desirable outcome in cancer therapy, as it can lead to improved efficacy, potentially at lower, less toxic doses of each agent.

Synergy_Logic A Drug A (this compound) Effect Alone A_plus_B Additive Effect (A + B) B Drug B (MEK Inhibitor) Effect Alone Synergy Synergistic Effect (Observed Combination Effect) A_plus_B->Synergy Observed > Expected

Diagram 3: Logical representation of a synergistic drug interaction.

Conclusion

The combination of the SHP2 inhibitor this compound with MEK inhibitors represents a robust, mechanistically-driven strategy to combat adaptive resistance in a variety of cancer types. Preclinical data strongly support the synergistic activity of this combination, leading to enhanced tumor cell killing in vitro and significant tumor regressions in vivo. The provided data and protocols offer a foundation for further investigation into this promising therapeutic approach. Future studies will be crucial to translate these preclinical findings into effective clinical outcomes for patients with RAS-driven malignancies.

References

Validating SHP099 On-Target Effects with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SHP099, a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), with other emerging alternatives. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biological pathways and experimental workflows. This guide is intended to assist researchers in designing and interpreting experiments aimed at validating the on-target effects of SHP2 inhibitors using genetic approaches.

Introduction to this compound and SHP2

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling cascades, including the RAS-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.[1][2][3] It is a key downstream mediator for numerous receptor tyrosine kinases (RTKs) and cytokine receptors.[4][5] By dephosphorylating specific substrates, SHP2 predominantly acts as a positive regulator of cell growth, proliferation, and survival.[4][5] Activating mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various human cancers, making SHP2 an attractive therapeutic target.[4]

This compound is a first-in-class, orally bioavailable, allosteric inhibitor of SHP2.[4] It stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its catalytic activity.[4][6] A critical aspect of preclinical drug development is the rigorous validation of a compound's on-target effects to ensure that its biological activity is a direct consequence of engaging its intended molecular target. Genetic knockout of the target protein is a gold-standard method for such validation.

Comparative Analysis of SHP2 Inhibitors

The landscape of SHP2 inhibitors is rapidly evolving. While this compound was a pioneering molecule, several other potent and selective inhibitors, such as TNO155 and RMC-4550, have since been developed and are undergoing clinical investigation.[7][8][9] Below is a comparative summary of their in vitro potencies.

InhibitorTargetCell LineIC50 (µM)Reference
This compound SHP2KYSE-520 (Esophageal Cancer)5.14[6]
Detroit 562 (Pharyngeal Cancer)3.76[6]
TF-1 (Erythroleukemia)1.73[2]
MV4-11 (Acute Myeloid Leukemia)0.32[2]
PC9 (Non-Small Cell Lung Cancer)7.536 (24h)[10]
PC9GR (Osimertinib-Resistant NSCLC)8.900 (24h)[10]
TNO155 SHP2Variety of Oral Squamous Cell Carcinoma Lines0.39 - 211.1[7]
ALK-mutant Neuroblastoma Cell LinesLower than ALK-wildtype[11]
RMC-4550 SHP2Variety of KRAS-mutant Cancer Cell LinesSensitive in G12 mutants (IC50 < 2 µM)[3][9]
KYSE-520 (Esophageal Cancer)0.0455[5]
Variety of Oral Squamous Cell Carcinoma Lines0.261 - 20.9[7]

Genetic Validation of this compound's On-Target Effects

The most definitive method to confirm that the cellular effects of this compound are mediated through SHP2 is to assess its activity in cells where SHP2 has been genetically ablated. The logic is straightforward: if the inhibitor acts solely through SHP2, then the removal of SHP2 should render the cells insensitive to the inhibitor.

Experimental Workflow for Genetic Validation

experimental_workflow Experimental Workflow for Genetic Validation of this compound cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Phenotypic and Molecular Assays cluster_analysis Data Analysis and Conclusion Wild-Type Cells Wild-Type Cells Vehicle Control (DMSO) Vehicle Control (DMSO) Wild-Type Cells->Vehicle Control (DMSO) This compound This compound Wild-Type Cells->this compound SHP2 Knockout Cells SHP2 Knockout Cells SHP2 Knockout Cells->Vehicle Control (DMSO) SHP2 Knockout Cells->this compound Cell Proliferation Assay Cell Proliferation Assay Vehicle Control (DMSO)->Cell Proliferation Assay Western Blot (p-ERK/ERK) Western Blot (p-ERK/ERK) Vehicle Control (DMSO)->Western Blot (p-ERK/ERK) This compound->Cell Proliferation Assay This compound->Western Blot (p-ERK/ERK) Compare Responses Compare Responses Cell Proliferation Assay->Compare Responses Western Blot (p-ERK/ERK)->Compare Responses Conclusion Conclusion Compare Responses->Conclusion

Caption: Workflow for validating this compound's on-target effects.

The Logic of Genetic Knockout Validation

logic_diagram Logical Framework for On-Target Validation cluster_hypothesis Hypothesis cluster_wildtype Wild-Type Cells cluster_knockout SHP2 Knockout Cells cluster_conclusion Conclusion Hypothesis This compound inhibits cell proliferation by targeting SHP2 WT_SHP2 SHP2 Present WT_this compound Add this compound WT_Inhibition SHP2 Inhibited WT_this compound->WT_Inhibition WT_Proliferation Decreased Proliferation WT_Inhibition->WT_Proliferation Conclusion Hypothesis is supported: This compound's effect is on-target WT_Proliferation->Conclusion Observed KO_SHP2 SHP2 Absent KO_this compound Add this compound KO_NoInhibition No Target for this compound KO_this compound->KO_NoInhibition KO_Proliferation Proliferation Unaffected KO_NoInhibition->KO_Proliferation KO_Proliferation->Conclusion Observed

Caption: Logical framework demonstrating on-target validation.

Experimental Protocols

CRISPR/Cas9-Mediated SHP2 (PTPN11) Knockout

This protocol outlines the generation of SHP2 knockout cell lines using the CRISPR/Cas9 system.

Materials:

  • Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting an early exon of PTPN11.

  • Packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for lentivirus production.

  • Target cancer cell line (e.g., HCT116, A549).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Polybrene.

  • Puromycin or another selection antibiotic.

  • 96-well plates for single-cell cloning.

  • Genomic DNA extraction kit.

  • PCR reagents and primers flanking the sgRNA target site.

  • Sanger sequencing service.

  • Antibodies for Western blot validation (anti-SHP2, anti-GAPDH).

Procedure:

  • sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting an early exon of PTPN11 into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

  • Transduction of Target Cells: Transduce the target cancer cell line with the lentivirus in the presence of polybrene.

  • Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium. Maintain selection for 3-5 days until a stable population of resistant cells is established.

  • Single-Cell Cloning: Generate monoclonal cell populations by seeding the selected cells at a density of a single cell per well in 96-well plates.

  • Screening and Validation:

    • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR to amplify the region targeted by the sgRNA and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot Analysis: Confirm the absence of SHP2 protein expression in the identified knockout clones by Western blotting.

Cell Proliferation/Viability Assay (CCK-8 or MTT)

This assay measures the effect of this compound on the proliferation of wild-type versus SHP2 knockout cells.

Materials:

  • Wild-type and SHP2 knockout cells.

  • 96-well cell culture plates.

  • This compound stock solution (in DMSO).

  • Cell Counting Kit-8 (CCK-8) or MTT reagent.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed both wild-type and SHP2 knockout cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Assay:

    • CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) and incubate until the formazan crystals are dissolved.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 values.

Western Blotting for p-ERK and Total ERK

This protocol assesses the impact of this compound on the phosphorylation of ERK, a key downstream effector of the SHP2-regulated RAS-MAPK pathway.

Materials:

  • Wild-type and SHP2 knockout cells.

  • 6-well cell culture plates.

  • This compound stock solution.

  • Growth factors (e.g., EGF, FGF) for pathway stimulation.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-SHP2, anti-GAPDH.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Seed wild-type and SHP2 knockout cells in 6-well plates. Once confluent, serum-starve the cells overnight. Pre-treat with this compound or vehicle for 1-2 hours, followed by stimulation with a growth factor (e.g., 100 ng/mL EGF for 10 minutes).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

SHP2 Signaling Pathway

SHP2 is a critical node in the RAS-ERK signaling pathway, which is frequently hyperactivated in cancer.

shp2_pathway Simplified SHP2-Mediated RAS-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates SOS SOS Grb2->SOS activates RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP (active) SHP2->RAS_GTP positively regulates RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Myc) pERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->SHP2 inhibits

Caption: SHP2's role in the RAS-ERK signaling cascade.

Conclusion

Validating the on-target effects of small molecule inhibitors is a cornerstone of modern drug discovery. The use of genetic knockouts provides an unambiguous method to ascertain whether the observed biological effects of a compound, such as this compound, are a direct result of its interaction with the intended target, SHP2. The experimental protocols and comparative data presented in this guide offer a framework for researchers to rigorously validate the on-target activity of this compound and other SHP2 inhibitors, thereby increasing confidence in their potential as therapeutic agents. The consistent observation that SHP2 knockout abrogates the effects of this compound strongly supports its on-target mechanism of action.

References

A Comparative Guide to the Efficacy of Allosteric SHP2 Inhibitors: SHP099 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling pathways, particularly the RAS-mitogen-activated protein kinase (MAPK) cascade. Its role in transducing signals from receptor tyrosine kinases (RTKs) makes it a compelling target for therapeutic intervention in various cancers. The discovery of allosteric inhibitors, which lock SHP2 in an auto-inhibited conformation, represented a significant breakthrough in targeting this previously challenging phosphatase. SHP099 was the first-in-class potent and selective allosteric SHP2 inhibitor. This guide provides a detailed comparison of the efficacy of this compound with other prominent allosteric SHP2 inhibitors, supported by experimental data and detailed methodologies.

Data Presentation: A Head-to-Head Comparison of In Vitro Efficacy

The following tables summarize the biochemical and cellular potency of this compound and other notable allosteric SHP2 inhibitors. These data have been compiled from various preclinical studies to provide a quantitative comparison of their efficacy.

Table 1: Biochemical Potency of Allosteric SHP2 Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference
This compound SHP271Biochemical Assay[1]
SHP253.7Biochemical Assay
SHP270-80Enzymatic Assay[2]
TNO155 SHP211Biochemical Assay[]
SHP2~10-30Enzymatic Assay[2]
RMC-4550 SHP20.583Biochemical Assay
SHP2~10-30Enzymatic Assay[2]
IACS-13909 SHP215.7Biochemical Assay[]
SHP2~10-30Enzymatic Assay[2]
JAB-3068 SHP2~10-30Enzymatic Assay[2]
PF-07284892 SHP221Biochemical Assay[4]

Table 2: Cellular Efficacy of Allosteric SHP2 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 / EC50 (µM)Assay TypeReference
This compound MV4-11Acute Myeloid Leukemia0.32Cell Growth[5]
TF-1Erythroleukemia1.73Cell Growth[5]
KYSE-520Esophageal Squamous Cell CarcinomaRange: 3.822 - 34.0MTT Assay[6]
TNO155 OSCC Cell LinesOral Squamous Cell CarcinomaRange: 0.39 - 211.1MTT Assay[6]
RMC-4550 OSCC Cell LinesOral Squamous Cell CarcinomaRange: 0.261 - 20.9MTT Assay[6]
This compound Neuroblastoma (ALK-mutant)Neuroblastoma- (Less potent than TNO155)Cell Viability[7]
TNO155 Neuroblastoma (ALK-mutant)NeuroblastomaSignificantly lower IC50 than ALK-wildtypeCell Viability[7]
This compound Multiple Myeloma (RPMI-8226)Multiple MyelomaDose-dependent inhibitionCCK-8 Assay[8]
RMC-4550 Multiple Myeloma (RPMI-8226)Multiple MyelomaDose-dependent inhibitionCCK-8 Assay[8]
This compound KRAS-mutant cancer cellsVariousSensitive in 3D spheroid culturesSpheroid Growth Assay[9]
IACS-13909 KRASG12 mutated cellsColorectal CancerComplete responseColony Formation[2]
TNO155 KRASG12 mutated cellsColorectal CancerPartial growth inhibitionColony Formation[2]
RMC-4550 KRASG12 mutated cellsColorectal CancerPartial growth inhibitionColony Formation[2]

Experimental Protocols: Key Methodologies for Efficacy Evaluation

The following are detailed descriptions of the key experimental protocols used to assess the efficacy of allosteric SHP2 inhibitors.

Biochemical SHP2 Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.

  • Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by recombinant full-length SHP2. The amount of phosphate released is detected, typically using a malachite green-based colorimetric method or a fluorescence-based readout.

  • Protocol Outline:

    • Recombinant full-length human SHP2 protein is purified.

    • A synthetic phosphopeptide substrate (e.g., a doubly phosphorylated peptide derived from the insulin receptor substrate 1) is prepared.

    • The SHP2 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, TNO155) in an appropriate assay buffer.

    • The enzymatic reaction is initiated by the addition of the phosphopeptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of free phosphate is quantified using a detection reagent (e.g., malachite green).

    • The IC50 value, the concentration of inhibitor required to reduce SHP2 activity by 50%, is calculated from the dose-response curve.

Cellular Phospho-ERK (pERK) Inhibition Assay

This assay measures the ability of an inhibitor to block SHP2-mediated signaling within a cellular context by quantifying the phosphorylation of a key downstream effector, ERK.

  • Principle: In many cancer cell lines driven by RTK signaling, SHP2 activity is essential for the activation of the RAS-MAPK pathway, leading to the phosphorylation of ERK. Inhibition of SHP2 results in a decrease in pERK levels, which can be measured by various immunoassays.

  • Protocol Outline:

    • Cancer cells known to be dependent on SHP2 signaling (e.g., KYSE-520, MDA-MB-468) are cultured.

    • Cells are treated with a range of concentrations of the SHP2 inhibitor for a specified duration (e.g., 2 hours).

    • In some cases, cells are stimulated with a growth factor (e.g., EGF) to activate the RTK signaling pathway.

    • Cells are lysed to extract total protein.

    • The levels of phosphorylated ERK (pERK1/2) and total ERK are determined by Western blotting or a quantitative immunoassay (e.g., ELISA).

    • The EC50 value, the concentration of inhibitor that causes a 50% reduction in pERK levels, is determined.

Cell Viability and Proliferation Assays

These assays assess the impact of SHP2 inhibition on the growth and survival of cancer cells.

  • Principle: The viability and proliferation of cancer cells are measured after treatment with the inhibitor over several days. A reduction in cell number or metabolic activity indicates an anti-proliferative or cytotoxic effect.

  • Common Assays:

    • MTT/XTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.

    • Colony Formation Assay: Assesses the long-term ability of single cells to proliferate and form colonies after treatment with the inhibitor.

  • Protocol Outline (General):

    • Cancer cells are seeded in multi-well plates.

    • After allowing the cells to adhere, they are treated with various concentrations of the SHP2 inhibitor.

    • Cells are incubated for an extended period (e.g., 3 to 7 days).

    • At the end of the incubation, the chosen viability or proliferation assay is performed according to the manufacturer's instructions.

    • The IC50 or GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in SHP2 inhibition.

SHP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds & Activates SHP2_inactive SHP2 (Auto-inhibited) RTK->SHP2_inactive Recruits & Activates Grb2 Grb2 RTK->Grb2 SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Ras_GDP Ras-GDP (Inactive) SHP2_active->Ras_GDP Promotes exchange SOS SOS Grb2->SOS SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation Regulates This compound This compound & other allosteric inhibitors This compound->SHP2_inactive Stabilizes

Caption: SHP2 signaling pathway and the mechanism of allosteric inhibition.

Experimental_Workflow_SHP2_Inhibitor_Screening cluster_workflow Experimental Workflow start Start: Compound Library biochemical_assay Biochemical SHP2 Inhibition Assay start->biochemical_assay hit_identification Hit Identification (Potent & Selective Inhibitors) biochemical_assay->hit_identification Identify initial hits cellular_assay Cellular pERK Inhibition Assay viability_assay Cell Viability/ Proliferation Assays cellular_assay->viability_assay in_vivo_studies In Vivo Efficacy (Xenograft Models) viability_assay->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization hit_identification->cellular_assay

Caption: A typical experimental workflow for the discovery and evaluation of SHP2 inhibitors.

Concluding Remarks

The development of allosteric SHP2 inhibitors has opened new avenues for targeting cancers driven by aberrant RTK signaling. While this compound established the therapeutic potential of this approach, subsequent inhibitors like TNO155 and RMC-4550 have demonstrated improved potency in various preclinical models. The choice of inhibitor for further investigation will likely depend on the specific cancer type, the underlying genetic drivers, and the potential for combination therapies. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery to objectively compare the efficacy of these promising therapeutic agents.

References

SHP099 in Combination with PD-1/PD-L1 Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the allosteric SHP2 inhibitor, SHP099, in combination with PD-1/PD-L1 blockade, relative to alternative therapeutic strategies. It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by preclinical experimental data.

Introduction

The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and a key mediator in the PD-1/PD-L1 immune checkpoint pathway.[1] Its dual role in promoting cancer cell proliferation and suppressing anti-tumor immunity has made it a compelling target for cancer therapy. This compound is a potent and selective allosteric inhibitor of SHP2, locking the protein in an auto-inhibited conformation and thereby blocking its oncogenic signaling.[1] This guide explores the synergistic anti-tumor activity of combining this compound with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis.

Mechanism of Action: this compound and PD-1/PD-L1 Blockade Synergy

This compound exerts its anti-cancer effects primarily through the suppression of the RAS-ERK signaling pathway, which is frequently hyperactivated in various cancers.[1][2] In the context of the tumor microenvironment, SHP2 plays a crucial role in mediating the immunosuppressive signals initiated by the binding of PD-L1 on cancer cells to PD-1 on T cells.[3]

The combination of this compound and PD-1/PD-L1 blockade results in a multi-pronged attack on the tumor:

  • Direct Tumor Cell Inhibition: this compound inhibits the proliferation of cancer cells driven by receptor tyrosine kinases.[1]

  • Enhancement of Anti-Tumor Immunity: By inhibiting SHP2, this compound "normalizes" the anti-tumor immune response by relieving the PD-1/PD-L1 mediated suppression of T cells.[3]

  • Activation of Cytotoxic T Cells: this compound treatment has been shown to boost the activation of CD8+ T cells, leading to increased production of effector cytokines such as interferon-gamma (IFN-γ) and granzyme B (GZMB).[3]

This synergistic action leads to a more robust and durable anti-tumor response than either agent alone.[3]

SHP099_PD1_Pathway cluster_cancer_cell Cancer Cell cluster_t_cell T Cell cluster_inhibitors Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding RTK RTK RAS RAS RTK->RAS ERK ERK RAS->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2 SHP2 PD1->SHP2 TCR TCR SHP2->TCR Inhibits ImmuneResponse Anti-Tumor Immunity TCR->ImmuneResponse This compound This compound This compound->RAS Inhibits Signaling This compound->SHP2 Inhibits AntiPD1 Anti-PD-1/PD-L1 Antibody AntiPD1->PD1 Blocks

Caption: this compound and PD-1/PD-L1 blockade signaling pathway.

Preclinical Efficacy: this compound in Combination with PD-1 Blockade

Preclinical studies in syngeneic mouse models have demonstrated the potent synergy between this compound and anti-PD-1 antibodies.

Treatment Group Tumor Growth Inhibition Immune Cell Infiltration Cytokine Production Reference
Vehicle Control BaselineLow CD8+ T cellsLow IFN-γ[3]
This compound Monotherapy Moderate InhibitionIncreased CD8+ T cellsIncreased IFN-γ[3]
Anti-PD-1 Monotherapy Moderate InhibitionIncreased CD8+ T cellsIncreased IFN-γ[3]
This compound + Anti-PD-1 Significant Inhibition Markedly Increased CD8+ T cells Significantly Increased IFN-γ [3]

Data summarized from studies in murine colon cancer models (MC-38 and CT-26).[3]

In a CT-26 colon cancer xenograft model, while this compound alone did not significantly inhibit tumor growth in immunodeficient nude mice, it markedly reduced tumor burden in immunocompetent mice, highlighting its immune-mediated anti-tumor effects.[3] The combination of this compound and an anti-PD-1 antibody resulted in superior therapeutic efficacy compared to either monotherapy, leading to significantly smaller tumors and increased apoptosis in tumor cells.[3]

Comparison with Alternative SHP2-Targeting Strategies

While this compound is a pioneering SHP2 inhibitor, several other inhibitors and alternative strategies are in development.

Therapeutic Agent/Strategy Mechanism of Action Key Features Development Stage Reference
This compound Allosteric SHP2 InhibitorPotent, selective, and orally bioavailable. Stabilizes SHP2 in an auto-inhibited state.Preclinical/Clinical[1][]
TNO-155 Allosteric SHP2 InhibitorHigh selectivity for SHP2 over SHP1.Clinical (Phase I/II)[][5]
RMC-4630 (SAR442720) Allosteric SHP2 InhibitorBeing evaluated in combination with other targeted therapies like KRAS and ERK inhibitors.Clinical (Phase I/II)[6]
SHP2 PROTACs (e.g., D26) SHP2 DegraderTargeted degradation of the SHP2 protein, potentially effective against SHP2 mutants.Preclinical[]
Peptide-based Inhibitors (e.g., OP) PPI InhibitorTarget the protein-protein interactions of SHP2's N-SH2 domain.Preclinical[]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vivo Tumor Xenograft Efficacy Study

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., MC-38 cells in C57BL/6 mice) start->tumor_implantation tumor_growth Allow Tumors to Establish (e.g., to ~100 mm³) tumor_implantation->tumor_growth treatment_groups Randomize into Treatment Groups: - Vehicle - this compound - Anti-PD-1 - this compound + Anti-PD-1 tumor_growth->treatment_groups treatment_administration Administer Treatment (e.g., this compound via oral gavage, Anti-PD-1 via IP injection) treatment_groups->treatment_administration monitoring Monitor Tumor Growth & Body Weight treatment_administration->monitoring endpoint Endpoint: Tumor Volume Reaches Predefined Limit monitoring->endpoint analysis Tumor & Spleen Collection for Analysis: - Flow Cytometry (Immune Cells) - Immunohistochemistry - Cytokine Analysis (ELISA/qPCR) endpoint->analysis end End analysis->end

Caption: Preclinical in vivo experimental workflow.
  • Cell Culture: Murine colon adenocarcinoma MC-38 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Animal Model: 6-8 week old female C57BL/6 mice are used.

  • Tumor Implantation: 1 x 10^6 MC-38 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach an average volume of 100 mm³, mice are randomized into treatment groups.

    • This compound: Administered orally once daily.

    • Anti-PD-1 Antibody: Administered intraperitoneally every 3-4 days.

  • Monitoring: Tumor volume is measured every 2-3 days with calipers (Volume = 0.5 x length x width²). Body weight is monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors and spleens are harvested for further analysis.

Immune Cell Profiling by Flow Cytometry
  • Sample Preparation: Tumors are mechanically dissociated and digested with enzymes (e.g., collagenase, DNase) to create a single-cell suspension. Spleens are dissociated to generate splenocytes. Red blood cells are lysed.

  • Staining: Cells are stained with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; F4/80, CD11b for macrophages).

  • Intracellular Staining: For cytokine analysis (e.g., IFN-γ, GZMB), cells are stimulated ex vivo (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A), then fixed, permeabilized, and stained for intracellular cytokines.

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using software (e.g., FlowJo) to quantify the percentage and absolute number of different immune cell populations.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Cancer cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins in the RAS-ERK pathway (e.g., phospho-ERK, total-ERK, SHP2) and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a secondary antibody conjugated to HRP, and the signal is detected using a chemiluminescence substrate.

Conclusion

The combination of the SHP2 inhibitor this compound with PD-1/PD-L1 blockade represents a promising therapeutic strategy. The synergistic mechanism, targeting both tumor cell intrinsic signaling and anti-tumor immunity, is supported by robust preclinical data. While alternative SHP2 inhibitors and novel targeting approaches are emerging, the foundational evidence for combining SHP2 inhibition with immune checkpoint blockade is strong. Further clinical investigation is warranted to translate these preclinical findings into effective cancer therapies for patients.

References

A Comparative Guide to the Therapeutic Window of SHP099 and Other SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic window of SHP099, a pioneering allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), against other notable SHP2 inhibitors: TNO155, RMC-4630, and JAB-3312. This objective comparison is supported by available preclinical data to inform research and drug development decisions.

Introduction to SHP2 Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-MAPK pathway, which is frequently dysregulated in various cancers.[1] As a key downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 has emerged as a compelling target for cancer therapy.[2][3] Allosteric inhibitors, such as this compound and its successors, stabilize SHP2 in an auto-inhibited conformation, preventing its activation and downstream signaling.[] The therapeutic window, a measure of a drug's safety and efficacy, is a critical parameter in the development of these inhibitors.

Comparative Analysis of In Vitro Potency

The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) are key metrics for assessing the in vitro potency of SHP2 inhibitors. While a direct head-to-head comparison in a single study across a comprehensive panel of cell lines is not extensively available in the public domain, the following tables summarize reported values from various preclinical studies. It is important to note that variations in cell lines and assay conditions can influence these values.

Table 1: Comparative In Vitro Potency (IC50/GI50 in µM) of SHP2 Inhibitors in Cancer Cell Lines

Cell LineCancer TypeThis compoundRMC-4630 (RMC-4550)TNO155JAB-3312
RPMI-8226Multiple Myeloma~10-30 (72h)[5]~1-10 (72h)[5]Not ReportedNot Reported
NCI-H929Multiple Myeloma~10-30 (72h)[5]~1-10 (72h)[5]Not ReportedNot Reported
UKE1Myeloproliferative Neoplasm>10[6]~0.47[6]Not ReportedNot Reported
SET2Myeloproliferative NeoplasmNot Reported~0.31[6]Not ReportedNot Reported
BaF3-JAK2-V617FMyeloproliferative NeoplasmNot Reported~2.1[6]Not ReportedNot Reported

Note: Data is compiled from multiple sources and direct comparison should be made with caution. RMC-4550 is a preclinical compound related to RMC-4630.

In Vivo Efficacy and Tolerability: Defining the Therapeutic Window

The therapeutic window in vivo is determined by comparing the efficacious dose with the dose that causes unacceptable toxicity. The following table summarizes reported in vivo dosages used in preclinical and clinical studies, as well as available data on maximum tolerated dose (MTD) or recommended Phase II dose (RP2D).

Table 2: Comparative In Vivo Dosages and Tolerability of SHP2 Inhibitors

InhibitorEfficacious Dose Range (Animal Models)Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D)Key Observations
This compound 10-100 mg/kg daily (mice)[5]Not explicitly defined in reviewed literature.Dose-dependent tumor growth inhibition observed.[5]
TNO155 10-20 mg/kg twice daily (mice)[7]MTD in mice: 20 mg/kg twice daily.[7]Generally well-tolerated in preclinical models.[7]
RMC-4630 200 mg weekly (human, intermittent)[2]RP2D: 200 mg on days 1 and 2 of a weekly cycle.[2]Intermittent dosing improves tolerability.[2]
JAB-3312 0.5-3 mg/kg daily (mice)Not explicitly defined in reviewed literature.Potent anti-tumor activity at low doses.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these allosteric SHP2 inhibitors is the suppression of the RAS-MAPK signaling pathway. This is typically assessed by measuring the phosphorylation levels of downstream effectors like ERK. Some studies also indicate an impact on the JAK-STAT pathway.

Below are diagrams illustrating the targeted signaling pathway and a general workflow for evaluating SHP2 inhibitors.

SHP2 Signaling Pathway

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 SHP2 SHP2 GRB2->SHP2 recruits RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS activates Inhibitor This compound & Other Inhibitors Inhibitor->SHP2

Workflow for SHP2 Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (Enzyme Activity) CellViability Cell Viability Assay (IC50/GI50) WesternBlot Western Blot (p-ERK, p-STAT3) Xenograft Xenograft Mouse Model (Tumor Growth) Toxicity Toxicity Studies (MTD) Xenograft->Toxicity Inhibitor SHP2 Inhibitor (e.g., this compound) Inhibitor->Biochemical Inhibitor->CellViability Inhibitor->WesternBlot Inhibitor->Xenograft

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic agents. Below are representative protocols for key experiments.

Cell Viability Assay (CCK-8 Method)

This assay determines the number of viable cells in culture by measuring the conversion of a tetrazolium salt into a colored formazan product by cellular dehydrogenases.[5]

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1.5 x 10^4 cells per well in 100 µL of complete culture medium and incubate overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of the SHP2 inhibitor (e.g., this compound, RMC-4630) or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50/GI50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-ERK (p-ERK) Analysis

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins like ERK, providing a direct measure of the inhibitor's on-target effect.[8]

Protocol:

  • Cell Lysis: Treat cells with the SHP2 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.

In Vivo Xenograft Mouse Model

This model is essential for evaluating the anti-tumor efficacy and tolerability of SHP2 inhibitors in a living organism.[9]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the SHP2 inhibitor or vehicle control via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

  • Toxicity Assessment: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and other adverse effects. The maximum tolerated dose (MTD) is typically determined in a separate dose-escalation study.

Conclusion

This compound has paved the way for the development of a new class of targeted cancer therapies. The subsequent generation of SHP2 inhibitors, including TNO155, RMC-4630, and JAB-3312, exhibit distinct potency and tolerability profiles. While the available data suggests that newer inhibitors may offer improved potency, a definitive comparison of their therapeutic windows requires further direct comparative studies under standardized conditions. This guide provides a framework for understanding the current landscape of these inhibitors and highlights the key experimental considerations for their continued evaluation. Researchers are encouraged to consult the primary literature for detailed, context-specific data when making decisions about the use of these compounds.

References

Safety Operating Guide

Essential Safety and Disposal Plan for SHP099

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the safe handling and proper disposal of SHP099, a potent and selective SHP2 inhibitor used in laboratory research. The following procedures are based on established safety protocols for handling solid chemical waste and are intended to provide researchers, scientists, and drug development professionals with the necessary information to manage this compound responsibly.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes key information for its safe handling and disposal based on general laboratory guidelines.

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste[1]
Container Type Original container or a clearly labeled, leak-proof container compatible with chemical contents.[2]
Container Labeling "Hazardous Waste" with the chemical name (this compound), concentration, and associated hazards.[2][3]
Storage In a designated, secure, and well-ventilated satellite accumulation area, segregated from incompatible materials.[1]
Spill Cleanup Absorbent Vermiculite, dry sand, or diatomaceous earth.[4]

Experimental Protocol: Solid Chemical Spill Cleanup

This protocol outlines the procedure for managing a minor spill of a solid chemical like this compound in a laboratory setting. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

  • Absorbent material (e.g., vermiculite, dry sand)

  • Two plastic bags

  • Hazardous waste labels

  • Broom and dustpan or other spark-proof tools

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[4]

  • Don PPE: Put on appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

  • Contain the Spill: If the spilled material is a powder, slightly moisten it with an inert liquid (like water, if not water-reactive) to minimize dust.[6] Create a barrier around the spill using an absorbent material to prevent it from spreading.[7]

  • Collect the Material: Carefully sweep the spilled material and absorbent into a plastic bag using a broom and dustpan or other spark-proof tools.[6]

  • Package the Waste: Place the sealed bag into a second plastic bag (double-bagging).[2]

  • Label the Waste: Clearly label the outer bag as "Hazardous Waste" and include the chemical name (this compound) and any other required information.

  • Dispose of Waste: Transfer the labeled bag to your laboratory's designated hazardous waste accumulation area.

  • Decontaminate: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department as required.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and step-by-step procedure for the proper disposal of this compound.

SHP099_Disposal_Workflow cluster_assessment Waste Assessment cluster_packaging Packaging & Labeling cluster_storage_pickup Storage & Collection start Unwanted this compound Identified is_contaminated Is the material contaminated? start->is_contaminated package_solid Place in a labeled, sealed, and compatible hazardous waste container. is_contaminated->package_solid Yes/No label_container Label container with: - 'Hazardous Waste' - 'this compound' - Hazard information - Accumulation start date package_solid->label_container store_waste Store in designated Satellite Accumulation Area (SAA). label_container->store_waste request_pickup Request waste pickup from Environmental Health & Safety (EHS). store_waste->request_pickup end Proper Disposal by Certified Vendor request_pickup->end

Caption: Workflow for the proper disposal of this compound.

It is imperative to always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before handling or disposing of any hazardous material.[8] When in doubt, contact your Environmental Health and Safety department for guidance.

References

Personal protective equipment for handling SHP099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of SHP099. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Immediate Safety and Handling Precautions

This compound is a potent and selective allosteric inhibitor of SHP2 phosphatase. While a valuable research tool, it requires careful handling to minimize exposure and ensure a safe laboratory environment. The following tables summarize the key safety information.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary: Causes skin irritation, serious eye irritation, may be harmful if swallowed, and is very toxic to aquatic life with long-lasting effects.[1][2]

Hazard Classification Recommended Personal Protective Equipment (PPE)
Skin Contact Skin Irritant (Category 2)[1]Impervious Clothing: Wear a lab coat or gown that is impermeable to chemicals.[1][2]
Protective Gloves: Wear chemical-resistant gloves (e.g., nitrile).[1][2]
Eye Contact Serious Eye Irritation (Category 2A/2B)[1]Eye Protection: Use safety goggles with side-shields.[1][2]
Ingestion Acute Toxicity, Oral (Category 4)[2]No Eating or Drinking: Do not eat, drink, or smoke in areas where this compound is handled.[2]
Inhalation Avoid dust and aerosol formation.[1][2]Respiratory Protection: Use a suitable respirator if ventilation is inadequate or if handling large quantities of powder.[1][2]
Environmental Acute and Chronic Aquatic Toxicity (Category 1)[2]Containment: Prevent release to the environment. Collect spillage.[2]
First Aid Measures
Exposure Route Immediate Action
Skin Contact Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
Inhalation Move person to fresh air. If breathing is difficult, give oxygen.
Storage and Handling
Condition Requirement
Storage Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C as a powder or -80°C in solvent.[2]
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably in a chemical fume hood.[1][2]

Operational Plan: Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Cell Proliferation Assay (CCK-8)

This protocol is for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding: Plate cancer cells (e.g., RPMI-8226, NCI-H929) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations. Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value of this compound.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on protein expression and phosphorylation, particularly in the Ras-ERK pathway.

  • Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-SHP2, total SHP2, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Prepare this compound for administration. For oral gavage, a common vehicle is 0.5% methylcellulose and 0.2% Tween 80 in water. A typical dosage for this compound is 50-100 mg/kg, administered daily. The control group should receive the vehicle only.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (e.g., after a predetermined number of days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, tubes, absorbent pads) should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.

  • Liquid Waste: Aqueous solutions containing this compound should be collected as hazardous chemical waste.

Mandatory Visualizations

This compound Mechanism of Action: Inhibition of the Ras-ERK Signaling Pathway

Caption: Allosteric inhibition of SHP2 by this compound prevents the activation of the downstream Ras-ERK signaling pathway.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Cancer Cell Implantation B 2. Tumor Growth Monitoring A->B C 3. Randomization into Treatment Groups B->C D 4a. This compound Treatment (e.g., 50-100 mg/kg, daily) C->D E 4b. Vehicle Control C->E F 5. Regular Measurement of Tumor Volume & Body Weight D->F E->F G 6. Study Endpoint (Tumor Excision) F->G Endpoint Criteria Met H 7. Data Analysis (Tumor Weight, IHC, etc.) G->H

Caption: A typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。